2-Norbornaneacetic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-bicyclo[2.2.1]heptanyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-9(11)5-8-4-6-1-2-7(8)3-6/h6-8H,1-5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHBMPWRHCWNBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10905673 | |
| Record name | (Bicyclo[2.2.1]heptan-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10905673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1007-01-8, 6485-19-4 | |
| Record name | Bicyclo[2.2.1]heptane-2-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1007-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Norborn-2-ylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001007018 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Norbornaneacetic acid | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1007-01-8 | |
| Source | DTP/NCI | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (Bicyclo[2.2.1]heptan-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10905673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Norborn-2-ylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.498 | |
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Foundational & Exploratory
A Comprehensive Technical Guide to 2-Norbornaneacetic Acid (CAS 1007-01-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Norbornaneacetic acid, identified by the CAS number 1007-01-8, is a saturated bicyclic carboxylic acid. Its rigid norbornane framework provides a unique three-dimensional structure that is of interest in medicinal chemistry and materials science. This technical guide offers an in-depth overview of the properties, synthesis, and known applications of this compound, with a focus on its role as a precursor in the development of novel antibacterial agents. While direct biological activity and specific signaling pathway interactions of this compound itself are not extensively documented in publicly available literature, its utility as a scaffold in drug discovery is noteworthy.
Core Properties of this compound
The fundamental physicochemical properties of this compound are summarized below. These values are compiled from various chemical suppliers and databases.
General and Chemical Properties
| Property | Value | Reference(s) |
| CAS Number | 1007-01-8 | [1][2] |
| Molecular Formula | C₉H₁₄O₂ | [2][3] |
| Molecular Weight | 154.21 g/mol | [2] |
| IUPAC Name | 2-(Bicyclo[2.2.1]heptan-2-yl)acetic acid | [4] |
| Synonyms | Norbornane-2-acetic acid, Bicyclo[2.2.1]heptane-2-acetic acid | [3] |
| SMILES | O=C(O)CC1CC2CCC1C2 | |
| InChI Key | FYHBMPWRHCWNBC-UHFFFAOYSA-N | [2] |
Physical Properties
| Property | Value | Reference(s) |
| Appearance | Liquid | [4] |
| Boiling Point | 107-108 °C at 3 mmHg | [2] |
| Density | 1.065 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.4827 | [2] |
Synthesis of this compound
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 5-Norbornene-2-acetic acid (endo/exo mixture)
This step involves the Diels-Alder reaction between cyclopentadiene and a suitable dienophile. For the synthesis of the acetic acid derivative, acrylic acid or its ester followed by hydrolysis can be used. The reaction is typically carried out at room temperature or with gentle heating.
-
Materials: Dicyclopentadiene, acrylic acid (or methyl acrylate), toluene (or other suitable solvent).
-
Procedure:
-
Freshly crack dicyclopentadiene by heating to its boiling point (~170 °C) and collecting the cyclopentadiene monomer by distillation.
-
Dissolve the cyclopentadiene monomer in a suitable solvent like toluene in a reaction flask equipped with a stirrer and a reflux condenser.
-
Slowly add an equimolar amount of acrylic acid (or methyl acrylate) to the cyclopentadiene solution. The reaction is exothermic and may require cooling to maintain the desired temperature.
-
Stir the reaction mixture at room temperature or slightly elevated temperature for several hours to ensure complete reaction.
-
Monitor the reaction progress by techniques such as TLC or GC-MS.
-
After completion, remove the solvent under reduced pressure. If an ester was used, the crude product is then hydrolyzed using standard procedures (e.g., refluxing with aqueous NaOH followed by acidification) to yield 5-norbornene-2-acetic acid.
-
The product will be a mixture of endo and exo isomers.
-
Step 2: Hydrogenation of 5-Norbornene-2-acetic acid to this compound
This step involves the catalytic hydrogenation of the double bond in the norbornene ring.
-
Materials: 5-Norbornene-2-acetic acid (from Step 1), Palladium on carbon (Pd/C, 5% or 10%), ethanol (or other suitable solvent), hydrogen gas.
-
Procedure:
-
Dissolve the 5-norbornene-2-acetic acid in a suitable solvent such as ethanol in a hydrogenation vessel.
-
Add a catalytic amount of Pd/C to the solution.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm).
-
Stir the mixture vigorously at room temperature until the theoretical amount of hydrogen is consumed, or no further hydrogen uptake is observed.
-
Monitor the reaction by TLC or GC-MS to confirm the disappearance of the starting material.
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with the solvent.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by distillation under reduced pressure or by chromatography.
-
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Biological Activity and Applications
While this compound itself has not been reported to possess significant direct biological activity, it serves as a valuable starting material for the synthesis of biologically active compounds.
Precursor for Antibacterial Agents
A key application of this compound is in the synthesis of novel oxazolidinone antibacterials. Specifically, it has been used to create triazolyl oxazolidinones.[1][5] These synthetic compounds have demonstrated potent in vitro activity against a range of Gram-positive bacteria, including resistant strains.[5]
Mechanism of Action of Derived Oxazolidinones
The antibacterial effect of oxazolidinones, for which this compound is a precursor, is due to their unique mechanism of action. They are protein synthesis inhibitors that act at a very early stage of this process.[6][7][8]
-
Target: The bacterial ribosome, specifically the 50S subunit.[6][8]
-
Action: Oxazolidinones bind to the P-site on the 50S ribosomal subunit and prevent the formation of the initiation complex, which is a crucial step in protein synthesis.[6][8] This mechanism is distinct from other classes of protein synthesis inhibitors, which often target later stages of elongation.[8]
Visualization of the Antibacterial Mechanism
Caption: Mechanism of action of derived oxazolidinone antibacterials.
Experimental Protocols for Biological Evaluation
The following is a generalized protocol for assessing the antibacterial activity of compounds derived from this compound, based on standard methodologies for oxazolidinones.
Determination of Minimum Inhibitory Concentration (MIC)
-
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
-
Materials:
-
Test compounds (e.g., triazolyl oxazolidinones synthesized from this compound).
-
Bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecalis).
-
Mueller-Hinton broth (MHB) or other suitable bacterial growth medium.
-
96-well microtiter plates.
-
Spectrophotometer or plate reader.
-
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the test compound in the microtiter plates using MHB to achieve a range of concentrations.
-
Prepare a bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL).
-
Inoculate each well of the microtiter plate with the bacterial suspension, except for the sterility control wells.
-
Include positive controls (wells with bacteria and no compound) and negative controls (wells with medium only).
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
-
Conclusion
This compound (CAS 1007-01-8) is a valuable building block in synthetic and medicinal chemistry. While it does not appear to have significant intrinsic biological activity, its rigid, three-dimensional structure makes it an attractive scaffold for the development of novel therapeutic agents. Its most notable application to date is as a precursor for a new class of oxazolidinone antibacterials with potent activity against Gram-positive pathogens. Further research into derivatives of this compound may unveil additional therapeutic applications. The lack of information on its direct interaction with cellular signaling pathways presents an opportunity for future investigation.
References
- 1. Mechanism of action of the oxazolidinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound 96 1007-01-8 [sigmaaldrich.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 2-(Bicyclo[2.2.1]heptan-2-yl)acetic acid | CymitQuimica [cymitquimica.com]
- 5. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Oxazolidinones: new antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxazolidinone antibacterial agents: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of Bicyclo[2.2.1]heptane-2-acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicyclo[2.2.1]heptane-2-acetic acid, also known as 2-norbornaneacetic acid, is a bridged bicyclic carboxylic acid. Its rigid, strained ring system imparts unique stereochemical properties, making it a valuable building block in medicinal chemistry and materials science. A thorough understanding of its physical properties is essential for its application in drug design, synthesis, and formulation. This technical guide provides a comprehensive overview of the key physical characteristics of Bicyclo[2.2.1]heptane-2-acetic acid, detailed experimental protocols for their determination, and a visualization of a common synthetic workflow.
Core Physical Properties
The physical properties of Bicyclo[2.2.1]heptane-2-acetic acid are summarized in the table below. These values are critical for predicting its behavior in various chemical and biological systems.
| Property | Value |
| IUPAC Name | Bicyclo[2.2.1]heptan-2-ylacetic acid |
| Synonyms | This compound |
| CAS Number | 1007-01-8 |
| Molecular Formula | C₉H₁₄O₂ |
| Molecular Weight | 154.21 g/mol |
| Appearance | Clear colorless to yellow liquid |
| Melting Point | 107-108 °C |
| Boiling Point | 252.3 °C at 760 mmHg; 107-108 °C at 3 mmHg |
| Density | 1.065 - 1.122 g/cm³ at 25 °C |
| pKa | Predicted for Bicyclo[2.2.1]heptane-2-carboxylic acid: 4.83 ± 0.20 |
| Solubility | Soluble in polar solvents such as water and alcohols. Quantitative data is not readily available. |
| Flash Point | >113 °C |
Experimental Protocols
Accurate determination of physical properties is fundamental to chemical research. The following sections detail generalized experimental methodologies for the key properties of Bicyclo[2.2.1]heptane-2-acetic acid.
Determination of Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry Bicyclo[2.2.1]heptane-2-acetic acid is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used. The capillary tube is placed in the heating block of the apparatus.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (the completion of melting) are recorded. This range is reported as the melting point.
Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.
Methodology:
-
Apparatus Setup: A small amount of Bicyclo[2.2.1]heptane-2-acetic acid is placed in a test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.
-
Heating: The test tube is gently heated in a heating bath (e.g., an oil bath).
-
Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. The heating is continued until a steady stream of bubbles is observed.
-
Measurement: The heat source is then removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point. For measurements at reduced pressure, a vacuum distillation apparatus is used, and the pressure is recorded along with the boiling point.
Determination of Density
Density is the mass of a substance per unit volume. For a liquid, it is typically measured using a pycnometer or a graduated cylinder and a balance.
Methodology:
-
Mass Measurement: The mass of a clean, dry pycnometer (or a graduated cylinder) is accurately measured.
-
Volume Measurement: The pycnometer is filled with Bicyclo[2.2.1]heptane-2-acetic acid to a calibrated volume at a specific temperature (e.g., 25 °C).
-
Final Mass Measurement: The mass of the filled pycnometer is measured.
-
Calculation: The mass of the liquid is determined by subtracting the mass of the empty pycnometer. The density is then calculated by dividing the mass of the liquid by its known volume.
Determination of pKa
The pKa is a measure of the acidity of a compound. For a carboxylic acid, it is the pH at which the acid is 50% dissociated in an aqueous solution. Potentiometric titration is a common method for its determination.
Methodology:
-
Solution Preparation: A known concentration of Bicyclo[2.2.1]heptane-2-acetic acid is dissolved in water.
-
Titration Setup: A pH meter with a calibrated electrode is immersed in the solution. A standardized solution of a strong base (e.g., NaOH) is placed in a burette.
-
Titration: The base is added to the acid solution in small, known increments. After each addition, the solution is stirred, and the pH is recorded.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of base added. The equivalence point is the point of steepest inflection on the curve. The half-equivalence point (where half of the acid has been neutralized) corresponds to the pKa of the acid.
Synthetic Workflow
The synthesis of Bicyclo[2.2.1]heptane-2-acetic acid can be achieved through a multi-step process, often starting from a Diels-Alder reaction. The following diagram illustrates a plausible synthetic pathway.
Caption: Synthetic workflow for Bicyclo[2.2.1]heptane-2-acetic acid.
Conclusion
This technical guide provides essential physical property data and standardized experimental protocols for Bicyclo[2.2.1]heptane-2-acetic acid. The presented information is intended to support researchers and professionals in the fields of chemistry and drug development in their efforts to utilize this versatile molecule. The unique structural characteristics of this compound, stemming from its bicyclic nature, continue to make it a subject of interest for the design and synthesis of novel chemical entities.
2-Norbornaneacetic acid molecular weight and formula
An In-depth Technical Guide to 2-Norbornaneacetic Acid
For researchers, scientists, and drug development professionals, a precise understanding of chemical compounds is paramount. This guide provides core technical information on this compound, a bicyclic organic compound.
Core Molecular Data
This compound, also known as Bicyclo[2.2.1]heptane-2-acetic acid, is a derivative of norbornane.[1][2] Its fundamental molecular properties are essential for a variety of research applications, including its use in the study of synthesis and antibacterial activities of other compounds.
Physicochemical Properties
The key quantitative data for this compound are summarized in the table below for ease of reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₉H₁₄O₂ | NIST[1][2], Sigma-Aldrich |
| Molecular Weight | 154.21 g/mol | Sigma-Aldrich |
| 154.2063 g/mol | NIST[1][2] | |
| CAS Registry Number | 1007-01-8 | NIST[1][2], Sigma-Aldrich |
| Density | 1.065 g/mL at 25 °C | Sigma-Aldrich |
| Boiling Point | 107-108 °C at 3 mmHg | Sigma-Aldrich |
| Refractive Index | n20/D 1.4827 | Sigma-Aldrich |
Structural and Identification Data
The unique bicyclic structure of this compound dictates its chemical reactivity and physical properties. For unambiguous identification, several standard chemical identifiers are used.
Caption: Identification properties of this compound.
Experimental Protocols
Detailed experimental protocols for specific applications of this compound are highly dependent on the research context. One cited application involves its use in studying the synthesis and antibacterial activity of triazolyl oxazolidinones. A typical experimental workflow for such a study would likely involve the following general stages.
Caption: Generalized workflow for synthesis and testing.
A detailed protocol would require specific reagent quantities, reaction conditions (temperature, time, catalysts), and precise analytical methods which should be referenced from peer-reviewed literature for replication.
References
A Comprehensive Technical Guide to Bicyclo[2.2.1]heptan-2-ylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicyclo[2.2.1]heptan-2-ylacetic acid, commonly known as 2-Norbornaneacetic acid, is a carbocyclic compound featuring the rigid and sterically defined norbornane scaffold. This unique structural motif is of significant interest in medicinal chemistry and materials science. The constrained bicyclic system allows for the precise spatial orientation of functional groups, making it a valuable building block in the design of bioactive molecules and structured polymers. This technical guide provides an in-depth overview of its chemical identity, physicochemical properties, and a detailed experimental protocol for its synthesis.
IUPAC Name and Chemical Identity
The unequivocally recognized IUPAC name for this compound is bicyclo[2.2.1]heptan-2-ylacetic acid . Other acceptable systematic names include 2-(bicyclo[2.2.1]heptan-2-yl)acetic acid and norborn-2-ylacetic acid. The compound exists as a mixture of endo and exo diastereomers, arising from the orientation of the acetic acid moiety relative to the bicyclic ring system.
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for bicyclo[2.2.1]heptan-2-ylacetic acid is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₄O₂ | [1] |
| Molecular Weight | 154.21 g/mol | [1] |
| CAS Number | 1007-01-8 | [1] |
| Appearance | Liquid | [1] |
| Density | 1.065 g/mL at 25 °C | [2] |
| Boiling Point | 107-108 °C at 3 mmHg | [2] |
| Refractive Index (n²⁰/D) | 1.4827 | [2] |
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aliphatic region (δ 1.0-3.0 ppm) corresponding to the protons of the bicyclic core and the methylene group of the acetic acid moiety. The carboxylic acid proton would appear as a broad singlet at lower field (typically >10 ppm), depending on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum would display signals for the seven carbons of the norbornane skeleton and the two carbons of the acetic acid side chain, including the carbonyl carbon at a characteristic downfield shift (around 170-180 ppm).
-
Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show the molecular ion peak (M⁺) at m/z 154, along with characteristic fragmentation patterns of the norbornane ring system.
Synthesis of Bicyclo[2.2.1]heptan-2-ylacetic Acid
The most common and effective method for the synthesis of bicyclo[2.2.1]heptan-2-ylacetic acid is the Arndt-Eistert homologation of the readily available bicyclo[2.2.1]heptane-2-carboxylic acid. This reaction sequence extends the carbon chain of the carboxylic acid by one methylene group.
Synthetic Workflow: Arndt-Eistert Homologation
The logical workflow for the Arndt-Eistert synthesis of bicyclo[2.2.1]heptan-2-ylacetic acid is depicted in the following diagram.
References
An In-depth Technical Guide to 2-Norbornaneacetic Acid: Structure, Stereochemistry, and Synthetic Approaches
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Norbornaneacetic acid, a saturated bicyclic carboxylic acid, presents a unique structural scaffold that has garnered interest in medicinal chemistry and materials science. Its rigid norbornane framework and the stereochemical possibilities arising from the substituent at the C-2 position offer a versatile platform for the design of novel molecules. This technical guide provides a comprehensive overview of the structure, stereochemistry, synthesis, and potential biological relevance of this compound, with a focus on its distinct endo and exo isomers. Detailed experimental protocols for its synthesis and characterization are presented, alongside a summary of its quantitative properties.
Molecular Structure and Physicochemical Properties
This compound, with the chemical formula C₉H₁₄O₂, is also known as bicyclo[2.2.1]heptane-2-acetic acid.[1] Its structure consists of a bicyclo[2.2.1]heptane (norbornane) core with an acetic acid moiety attached to the C-2 position. The rigid, bridged ring system of the norbornane scaffold imparts specific spatial arrangements to its substituents.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | Value | Compound | Source |
| Molecular Formula | C₉H₁₄O₂ | This compound | [1] |
| Molecular Weight | 154.21 g/mol | This compound | |
| CAS Number | 1007-01-8 | This compound (isomer mixture) | [1] |
| Boiling Point | 134-136 °C (16 mmHg) | Norbornane-2-carboxylic acid (predominantly endo) | [2] |
| Melting Point | ~40 °C | Norbornane-2-carboxylic acid (predominantly endo) | [2] |
| Refractive Index | 1.4855 (20 °C) | Norbornane-2-carboxylic acid (predominantly endo) | [2] |
| Solubility | Insoluble in water | Norbornane-2-carboxylic acid | [2] |
Note: Some data pertains to the closely related norbornane-2-carboxylic acid due to limited availability of specific data for this compound isomers.
Figure 1: 2D Structure of this compound.
Stereochemistry: The Endo and Exo Isomers
The stereochemistry of this compound is a critical aspect of its molecular character. The substituent at the C-2 position can be oriented in one of two diastereomeric positions: exo or endo.
-
Exo isomer: The substituent points away from the C-7 bridge.
-
Endo isomer: The substituent points towards the C-7 bridge.
This stereochemical difference significantly influences the molecule's physical, chemical, and biological properties due to varying steric hindrance and electronic interactions. The exo isomer is generally the thermodynamically more stable of the two.
Figure 2: Stereoisomers of this compound.
Synthesis of this compound
A common and effective method for the synthesis of this compound involves a two-step process: a Diels-Alder reaction to form the norbornene ring system, followed by hydrogenation to the saturated norbornane.
Step 1: Diels-Alder Cycloaddition
The initial step is the [4+2] cycloaddition reaction between cyclopentadiene (the diene) and acrylic acid or an acrylic acid ester (the dienophile). This reaction typically yields a mixture of endo and exo isomers of 5-norbornene-2-carboxylic acid, with the endo isomer being the kinetically favored product.
Figure 3: Diels-Alder Synthesis of 5-Norbornene-2-carboxylic Acid.
Step 2: Hydrogenation
The double bond in the 5-norbornene-2-carboxylic acid isomers is then reduced through catalytic hydrogenation to yield the final product, this compound. Common catalysts for this reaction include palladium on carbon (Pd/C) or platinum oxide (PtO₂).
Figure 4: Hydrogenation to this compound.
Experimental Protocols
Synthesis of 5-Norbornene-2-carboxylic Acid (predominantly endo)
Materials:
-
Dicyclopentadiene
-
Acrylic acid
-
Toluene
-
Hydrochloric acid (HCl)
Procedure:
-
Freshly crack dicyclopentadiene by heating to its boiling point (~170 °C) and collecting the cyclopentadiene monomer by distillation.
-
In a round-bottom flask equipped with a reflux condenser, dissolve acrylic acid in toluene.
-
Slowly add the freshly distilled cyclopentadiene to the acrylic acid solution at room temperature.
-
The reaction is exothermic; maintain the temperature below 40 °C with a water bath.
-
After the addition is complete, stir the mixture at room temperature for 12 hours.
-
Remove the toluene under reduced pressure.
-
The resulting crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane.
Isomerization of endo to exo-5-Norbornene-2-carboxylic Acid
The thermodynamically more stable exo isomer can be obtained by isomerization of the endo isomer.
Materials:
-
endo-5-Norbornene-2-carboxylic acid
-
Sodium methoxide (CH₃ONa) or other strong base
-
Methanol or an appropriate solvent
Procedure:
-
Dissolve the endo-rich mixture of 5-norbornene-2-carboxylic acid in methanol.
-
Add a catalytic amount of sodium methoxide.
-
Heat the mixture to reflux and monitor the isomerization by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Once equilibrium is reached (favoring the exo isomer), cool the reaction mixture.
-
Neutralize the base with an acid (e.g., dilute HCl).
-
Extract the product with an organic solvent (e.g., diethyl ether), wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
Hydrogenation to this compound
Materials:
-
5-Norbornene-2-carboxylic acid (isomer mixture)
-
Palladium on carbon (10% Pd/C)
-
Ethanol or ethyl acetate
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the 5-norbornene-2-carboxylic acid in ethanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Pd/C.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm).
-
Stir the mixture vigorously at room temperature until hydrogen uptake ceases.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent to obtain this compound.
Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chemical shifts and coupling constants of the protons on the norbornane skeleton are highly dependent on their stereochemistry. In the endo isomer, the proton at C-2 is typically shielded and appears at a lower chemical shift compared to the exo isomer. The bridgehead protons (C-1 and C-4) and the methylene bridge proton (C-7) also show characteristic signals.
-
¹³C NMR: The carbon chemical shifts, particularly for C-2, C-3, and the carboxylic acid carbon, can be used to distinguish between the endo and exo isomers.
Infrared (IR) Spectroscopy:
-
A broad O-H stretch from the carboxylic acid group is expected around 2500-3300 cm⁻¹.
-
A strong C=O stretch from the carbonyl group will be present around 1700 cm⁻¹.
Mass Spectrometry (MS):
-
The molecular ion peak (M⁺) corresponding to the molecular weight of this compound (154.21 g/mol ) should be observed. Fragmentation patterns can provide further structural information.
Biological Activity and Potential Applications
While this compound itself has limited reported biological activity, its rigid scaffold is a valuable building block in drug discovery. Derivatives of norbornane have shown promising antibacterial activity.
Proposed Mechanism of Antibacterial Action: Norbornane-based cationic amphiphiles have been shown to target and disrupt bacterial cell membranes.[3][4] The mechanism is believed to involve:
-
Electrostatic Interaction: The cationic groups on the norbornane derivative interact with the negatively charged components of the bacterial membrane (e.g., phospholipids, teichoic acids).
-
Membrane Insertion: The hydrophobic norbornane core facilitates insertion into the lipid bilayer of the bacterial membrane.
-
Membrane Disruption: This insertion disrupts the membrane integrity, leading to leakage of cellular contents and ultimately cell death.
This membrane-disruptive mechanism is less likely to induce bacterial resistance compared to antibiotics that target specific enzymes.
Figure 5: Proposed Mechanism of Antibacterial Action of Cationic Norbornane Derivatives.
Conclusion
This compound is a structurally intriguing molecule with significant potential in the development of new therapeutic agents and advanced materials. Its well-defined stereochemistry, accessible synthetic routes, and the biological activity of its derivatives make it a compelling target for further research. The detailed protocols and data presented in this guide offer a solid foundation for scientists and researchers to explore the chemistry and applications of this versatile norbornane derivative. The ability of the norbornane scaffold to serve as a rigid anchor for spatially defined functional groups opens up numerous possibilities for the rational design of molecules with specific biological targets and functions.
References
- 1. 2-Azanorbornane – a versatile chiral aza-Diels–Alder cycloadduct: preparation, applications in stereoselective synthesis and biological activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Norbornane-2-carboxylic acid, 98%, predominantly endo isomer 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. Norbornane-based Cationic Antimicrobial Peptidomimetics Targeting the Bacterial Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Norbornane-based cationic antimicrobial peptidomimetics targeting the bacterial membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of 2-Norbornaneacetic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Summary
This technical guide addresses the critical gap in publicly available quantitative data on the solubility of 2-Norbornaneacetic acid in common organic solvents. Despite a comprehensive search of scientific literature and chemical databases, specific solubility values (e.g., in g/100mL or mol/L) remain largely unpublished. This guide, therefore, pivots to empower researchers by providing a detailed experimental framework for determining these values in-house. The methodologies outlined are standard, robust, and widely applicable for carboxylic acids.
Introduction to this compound
This compound, a derivative of the bicyclic compound norbornane, possesses a unique rigid structure that influences its physical and chemical properties, including its solubility. Its carboxylic acid functional group suggests a degree of polarity and the potential for hydrogen bonding, which are key determinants of its behavior in various solvents. Understanding its solubility is paramount for applications in drug development, chemical synthesis, and material science, where it may be used as a reactant, intermediate, or final product.
Quantitative Solubility Data: A Current Overview
In the absence of established data, the following sections provide detailed experimental protocols to enable researchers to generate this critical information.
Experimental Protocol for Determining Solubility
The gravimetric method is a widely accepted and reliable technique for determining the solubility of a solid compound in a liquid solvent. It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.
Key Methodologies
1. Preparation of a Saturated Solution:
-
Objective: To create a solution in which the maximum amount of this compound is dissolved in a specific organic solvent at a given temperature.
-
Procedure:
-
Add an excess amount of this compound to a known volume or mass of the desired organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure saturation.
-
Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath is recommended for continuous agitation. Temperature control is critical as solubility is temperature-dependent.
-
2. Separation of the Saturated Solution:
-
Objective: To isolate the clear, saturated solution from the excess undissolved solid.
-
Procedure:
-
Allow the mixture to stand undisturbed at the equilibrium temperature until the excess solid has settled.
-
Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette to match the equilibrium temperature, avoiding any transfer of solid particles. Alternatively, the solution can be filtered through a syringe filter (e.g., 0.45 µm PTFE) that is compatible with the organic solvent.
-
3. Determination of Solute Concentration:
-
Objective: To accurately measure the mass of this compound dissolved in the known volume of the solvent.
-
Procedure (Gravimetric Analysis):
-
Transfer the accurately measured volume of the saturated solution into a pre-weighed, dry container (e.g., a glass vial or evaporating dish).
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the this compound.
-
Once the solvent is completely removed, re-weigh the container with the dried solute.
-
The difference in weight gives the mass of the dissolved this compound.
-
4. Calculation of Solubility:
-
Objective: To express the solubility in standard units (e.g., g/100 mL, mg/mL, or mol/L).
-
Formula:
-
Solubility ( g/100 mL) = (Mass of dissolved solute in g / Volume of solvent in mL) * 100
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Factors Influencing Solubility
Researchers should be aware of several factors that can significantly impact the solubility of this compound in organic solvents:
-
Temperature: Solubility of solids in liquids generally increases with temperature, although exceptions exist. It is crucial to control and report the temperature at which solubility is determined.
-
Solvent Polarity: As a carboxylic acid, this compound is expected to be more soluble in polar solvents that can engage in hydrogen bonding (e.g., alcohols) compared to nonpolar solvents.
-
Purity of Compound and Solvent: Impurities in either the solute or the solvent can affect the measured solubility.
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form of the this compound being used.
Conclusion
While quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this guide provides the necessary framework for researchers to determine these values experimentally. The detailed gravimetric method and the accompanying workflow diagram offer a clear and actionable protocol. By generating and sharing this data, the scientific community can build a more comprehensive understanding of this compound's physicochemical properties, thereby facilitating its application in drug discovery and chemical innovation.
Spectroscopic Profile of 2-Norbornaneacetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 2-Norbornaneacetic acid, a bridged alicyclic compound of interest in medicinal chemistry and materials science. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in research and development.
Spectroscopic Data Summary
The quantitative spectroscopic data for this compound are summarized in the tables below, providing a clear reference for its structural features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
The proton NMR spectrum of this compound exhibits a complex pattern of signals characteristic of the rigid bicyclo[2.2.1]heptane framework.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 11.5 | s | 1H | -COOH |
| 2.31 | m | 1H | H2' (exo) |
| 2.22 | m | 1H | H1' |
| 2.18 | m | 1H | H4' |
| 2.02 | m | 2H | H2 (endo), H3 (exo) |
| 1.90 | m | 1H | H7a' |
| 1.53-1.48 | m | 2H | H5' (exo), H6' (exo) |
| 1.30 | m | 1H | H7s' |
| 1.23 | m | 1H | H3' (endo) |
| 1.14 | m | 1H | H5' (endo) |
| 1.12 | m | 1H | H6' (endo) |
¹³C NMR Data
The carbon-13 NMR spectrum provides insight into the carbon skeleton of the molecule. While a complete, publicly available peak list is limited, the general chemical shift regions for the different carbon environments are well-established. Carboxylic acid carbons typically resonate in the 170-185 ppm range, while the sp³ hybridized carbons of the norbornane cage appear in the upfield region of the spectrum. A full spectrum is available for viewing on spectral databases such as SpectraBase.[1]
| Chemical Shift (δ) ppm | Assignment |
| ~175-180 | -COOH |
| ~25-50 | Bicyclo[2.2.1]heptane carbons |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by the distinct absorption bands of the carboxylic acid functional group.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Strong, Broad | O-H stretch (Carboxylic acid) |
| ~2950 | Strong | C-H stretch (Aliphatic) |
| ~1700 | Strong | C=O stretch (Carboxylic acid) |
| ~1410 | Medium | C-O-H bend |
| ~1290 | Medium | C-O stretch |
Mass Spectrometry (MS)
The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern under electron ionization.
| m/z | Relative Intensity (%) |
| 154 | 6.3 |
| 136 | 19.8 |
| 125 | 10.8 |
| 108 | 16.4 |
| 95 | 62.7 |
| 94 | 87.7 |
| 87 | 20.5 |
| 85 | 46.9 |
| 79 | 34.7 |
| 67 | 100.0 |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a Fourier transform NMR spectrometer, for example, a Bruker WH-90 or similar instrument operating at a field strength of 300 MHz or higher for protons.
-
¹H NMR Data Acquisition: A standard single-pulse experiment is performed. Typical acquisition parameters include a spectral width of 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Data Acquisition: A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each carbon environment. A wider spectral width (e.g., 220 ppm) and a longer relaxation delay (2-5 seconds) are typically employed.
-
Data Processing: The acquired Free Induction Decay (FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and integration of the signals.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet Method: Approximately 1-2 mg of finely ground this compound is intimately mixed with about 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Thin Film Method (for liquids or solutions): If the sample is a low-melting solid or can be dissolved in a volatile solvent, a thin film can be prepared by depositing a drop of the neat liquid or concentrated solution onto a salt plate (e.g., NaCl or KBr) and allowing the solvent to evaporate.
-
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.
-
Data Acquisition: A background spectrum of the empty sample holder (or the salt plates) is recorded first. The sample is then placed in the infrared beam path, and the spectrum is acquired, typically over a range of 4000 to 400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction and Ionization: The analysis is typically performed using a Gas Chromatograph-Mass Spectrometer (GC-MS).
-
Derivatization: Due to the low volatility of the carboxylic acid, derivatization is often employed. A common method is esterification, for example, by reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or by conversion to its methyl ester using diazomethane or BF₃/methanol.
-
Gas Chromatography: The derivatized sample is injected into a GC equipped with a capillary column (e.g., a DB-5ms or equivalent). The oven temperature is programmed to ramp from an initial temperature (e.g., 70°C) to a final temperature (e.g., 280°C) to separate the components of the sample.
-
Ionization: As the analyte elutes from the GC column, it enters the mass spectrometer and is ionized, typically by Electron Ionization (EI) at 70 eV.
-
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The abundance of each ion is measured by a detector, and a mass spectrum is generated.
Mandatory Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound like this compound.
References
A Technical Guide to 2-Norbornaneacetic Acid: Commercial Availability, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Norbornaneacetic acid, a valuable building block in medicinal chemistry. Due to its limited commercial availability, this guide details potential synthetic routes and explores its application in the development of novel antibacterial agents. All quantitative data is presented in structured tables, and key experimental methodologies are described to facilitate laboratory application.
Commercial Availability and Supplier Information
This compound (CAS RN: 1007-01-8) is a niche chemical with limited commercial availability. While historically listed by major suppliers such as Sigma-Aldrich, the product is now largely discontinued, presenting a significant sourcing challenge for researchers. Investigators requiring this compound may need to consider custom synthesis or explore the remaining niche suppliers.
A search of chemical supplier databases indicates that King-Pharm lists this compound; however, stock availability and lead times should be confirmed directly. Given the scarcity of this reagent, in-house synthesis is a viable and often necessary alternative.
Physicochemical and Spectroscopic Data
Sourcing detailed quantitative data from a Certificate of Analysis is challenging due to the compound's limited commercial availability. However, historical data from suppliers and data from the National Institute of Standards and Technology (NIST) provide the following key physicochemical properties.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₄O₂ | --INVALID-LINK-- |
| Molecular Weight | 154.21 g/mol | --INVALID-LINK-- |
| CAS Number | 1007-01-8 | --INVALID-LINK-- |
| Purity | ≥96% | --INVALID-LINK-- |
| Boiling Point | 107-108 °C at 3 mmHg | --INVALID-LINK-- |
| Density | 1.065 g/mL at 25 °C | --INVALID-LINK-- |
| Refractive Index (n20/D) | 1.4827 | --INVALID-LINK-- |
Spectroscopic data, including ¹H NMR, is available through resources like ChemicalBook, providing a reference for structure confirmation for researchers undertaking its synthesis.
Synthetic Protocols for this compound
Given the commercial scarcity of this compound, a reliable synthetic protocol is essential. A plausible and well-documented approach involves a two-step process starting from the more readily available 2-norbornanone. This involves the formation of an intermediate followed by a rearrangement or hydrolysis to yield the final product. One common strategy is the homologation of a carboxylic acid precursor, such as norbornane-2-carboxylic acid, via the Arndt-Eistert synthesis.
Alternatively, a Wittig-type reaction on 2-norbornanone could be employed to introduce the two-carbon acid side chain, although this is a more complex, multi-step approach. Below is a conceptual workflow for the synthesis of this compound from 2-norbornanone, which itself can be synthesized from norbornene.
Synthesis of 2-Norbornanone (Precursor)
A robust and high-yield synthesis of 2-norbornanone from norbornene has been described in Organic Syntheses. The process involves the formation of 2-exo-norbornyl formate followed by oxidation.
Experimental Protocol:
-
Formation of 2-exo-norbornyl formate: Norbornene is refluxed with an excess of 98-100% formic acid for 4 hours. The excess formic acid is then removed by distillation under reduced pressure.
-
Oxidation to 2-Norbornanone: The crude 2-exo-norbornyl formate is dissolved in acetone and cooled in an ice bath. An 8N chromic acid solution is added dropwise, maintaining the temperature between 20-30°C. The persistence of a brownish-orange color indicates the completion of the reaction. The mixture is stirred overnight at room temperature.
-
Work-up and Purification: The reaction mixture is worked up by separating the acetone solution from the chromic sulfate sludge. The acetone solution is washed with a saturated potassium carbonate solution and dried. Acetone is removed by distillation, and the resulting crude 2-norbornanone is purified by distillation under reduced pressure.
Proposed Synthesis of this compound from 2-Norbornane-2-carboxaldehyde
A potential route from 2-norbornanone involves its conversion to 2-norbornane-2-carboxaldehyde, which can then be converted to the target acid.
Figure 1: Proposed synthetic workflow for this compound.
Application in the Synthesis of Antibacterial Agents
This compound has been utilized as a key starting material in the synthesis of novel antibacterial agents. Specifically, it has been used in the preparation of triazolyl oxazolidinones, a class of compounds known for their activity against Gram-positive bacteria.
In a study by Oludotun A. Phillips and colleagues, published in the European Journal of Medicinal Chemistry, this compound was used to introduce a lipophilic side chain onto a piperazine scaffold, which was then incorporated into the final oxazolidinone structure. The norbornane moiety is often employed in medicinal chemistry to introduce rigidity and lipophilicity, which can enhance binding to biological targets and improve pharmacokinetic properties.
General Experimental Workflow for Acyl Piperazine Synthesis
The following is a generalized experimental workflow for the acylation of a piperazine derivative using this compound, based on standard peptide coupling procedures.
Figure 2: General workflow for amide coupling.
Experimental Protocol:
-
Activation of Carboxylic Acid: this compound is dissolved in a suitable aprotic solvent (e.g., DMF or CH₂Cl₂). A coupling agent (e.g., HATU, HOBt) and a non-nucleophilic base (e.g., DIPEA) are added, and the mixture is stirred at room temperature to form an activated ester.
-
Amide Bond Formation: The piperazine derivative is added to the solution of the activated ester. The reaction is stirred at room temperature until completion, which is monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Work-up and Purification: The reaction mixture is typically diluted with an organic solvent and washed sequentially with an acidic aqueous solution, a basic aqueous solution, and brine. The organic layer is dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
The resulting acylated piperazine can then be further elaborated to the final triazolyl oxazolidinone antibacterial agent. The antibacterial activity of these final compounds is typically evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria using standard microdilution techniques to determine the Minimum Inhibitory Concentration (MIC).
Signaling Pathways and Mechanism of Action
The triazolyl oxazolidinones, for which this compound serves as a building block, are known to inhibit bacterial protein synthesis. They bind to the 50S ribosomal subunit at the peptidyl transferase center, preventing the formation of the initiation complex and thereby halting protein synthesis. This mechanism of action is distinct from many other classes of antibiotics, which contributes to their effectiveness against multi-drug resistant strains. The introduction of the this compound moiety can influence the binding affinity and overall efficacy of the final compound.
Figure 3: Inhibition of bacterial protein synthesis.
Conclusion
This compound is a valuable, albeit commercially scarce, reagent for drug discovery, particularly in the development of novel antibacterial agents. This guide provides researchers with essential information on its properties, potential synthetic routes, and a key application in the synthesis of triazolyl oxazolidinones. The detailed experimental workflows and conceptual diagrams are intended to serve as a practical resource for the scientific community engaged in the pursuit of new therapeutics.
The Enduring Scaffold: A Technical Guide to the Discovery and History of Norbornane Derivatives
For Researchers, Scientists, and Drug Development Professionals
The rigid, bicyclic framework of norbornane, also known as bicyclo[2.2.1]heptane, has captivated chemists for over a century. Its unique stereochemistry and inherent strain have not only provided a fertile ground for fundamental studies in reaction mechanisms and stereoisomerism but have also served as a versatile scaffold in the design of a wide array of functional molecules, most notably in the realm of medicinal chemistry. This in-depth technical guide explores the historical milestones in the discovery and synthesis of norbornane and its derivatives, provides detailed experimental protocols for key transformations, and summarizes the quantitative properties of these remarkable compounds.
From Camphor to a Synthetic Icon: A Historical Overview
The story of norbornane is intrinsically linked to the study of naturally occurring terpenes, particularly camphor. For centuries, camphor, a crystalline substance obtained from the wood of the camphor laurel tree (Cinnamomum camphora), was valued for its medicinal and aromatic properties.[1][2] However, the limited availability of natural camphor spurred chemists to unravel its intricate structure and devise synthetic routes for its production.
A pivotal moment arrived in 1903 when Finnish chemist Gustaf Komppa achieved the first total synthesis of camphor, a landmark achievement that solidified the bicyclic structure of this important natural product.[3][4] Komppa's synthesis, while complex, laid the groundwork for the field of terpene chemistry and demonstrated the power of organic synthesis in constructing complex molecular architectures.
The parent hydrocarbon, norbornane, was first synthesized through the reduction of norcamphor.[1] The name "norbornane" itself signifies its relationship to bornane (1,7,7-trimethylnorbornane), the carbon skeleton of camphor, with the "nor-" prefix indicating the absence of the methyl groups.[5] Norcamphor, the direct precursor to norbornane, can be synthesized via a Diels-Alder reaction between cyclopentadiene and vinyl acetate, followed by hydrolysis and oxidation.[6][7]
The advent of the Diels-Alder reaction, discovered by Otto Diels and Kurt Alder in 1928, revolutionized the synthesis of cyclic compounds and provided a direct and efficient route to the norbornene scaffold. This powerful cycloaddition reaction, involving a conjugated diene and a dienophile, remains a cornerstone of norbornane chemistry.
A significant figure in the application of norbornane chemistry to complex natural product synthesis was Robert Burns Woodward. In his legendary total synthesis of strychnine, published in 1954, a norbornane intermediate played a crucial role in establishing the correct stereochemistry of a key fragment of the molecule.[8][9][10][11][12] This work showcased the utility of the rigid norbornane framework in controlling the three-dimensional arrangement of atoms in complex synthetic targets.
The unique stereochemical features of norbornane derivatives, particularly the distinction between endo and exo substituents, have been a subject of extensive study. The terms endo and exo describe the relative orientation of a substituent on the bicyclic ring system.[13][14] The exo isomer has the substituent on the same side as the one-carbon bridge, while the endo isomer has it on the opposite side. This seemingly subtle difference can have a profound impact on the reactivity and biological activity of norbornane derivatives.[15][16][17]
Key Synthetic Methodologies: Experimental Protocols
The synthesis of norbornane and its derivatives relies on a set of fundamental organic reactions. Below are detailed protocols for two key transformations: the synthesis of norcamphor and the reduction of camphor to borneol and isoborneol.
Synthesis of Norcamphor
Norcamphor serves as a crucial starting material for the preparation of norbornane and many of its derivatives. A common laboratory-scale synthesis involves the Diels-Alder reaction of cyclopentadiene with vinyl acetate, followed by hydrolysis and oxidation.
Experimental Protocol:
-
Step 1: Diels-Alder Reaction. In a well-ventilated fume hood, freshly distilled cyclopentadiene is added to an equimolar amount of vinyl acetate. The reaction is typically carried out at room temperature or with gentle heating. The progress of the reaction can be monitored by TLC or GC.
-
Step 2: Hydrolysis. The resulting Diels-Alder adduct, a mixture of endo and exo isomers of 5-norbornen-2-yl acetate, is hydrolyzed using a base, such as sodium hydroxide in an aqueous methanol solution. The mixture is heated under reflux until the hydrolysis is complete.
-
Step 3: Oxidation. The resulting mixture of endo- and exo-norborneols is oxidized to norcamphor. A common oxidizing agent is a solution of chromic acid (Jones reagent) in acetone. The reaction is typically carried out at low temperatures to minimize side reactions. The crude norcamphor can be purified by sublimation or recrystallization.[18]
Reduction of Camphor to Borneol and Isoborneol
The reduction of the carbonyl group in camphor yields a mixture of the diastereomeric alcohols, borneol and isoborneol. The stereoselectivity of this reduction is highly dependent on the reducing agent and reaction conditions.
Experimental Protocol:
-
Reduction with Sodium Borohydride. In a flask, camphor is dissolved in a suitable solvent, such as methanol or ethanol.[19] Sodium borohydride is then added portion-wise to the solution with stirring. The reaction is typically exothermic and may require cooling. After the reaction is complete, the mixture is worked up by adding water and extracting the product with an organic solvent. This method typically yields a mixture of borneol and isoborneol, with the thermodynamically more stable isoborneol often being the major product.[20]
Quantitative Data of Norbornane and Key Derivatives
The physical and chemical properties of norbornane derivatives are crucial for their application in various fields. The following tables summarize key quantitative data for norbornane, camphor, borneol, and isoborneol.
| Compound | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |
| Norbornane | 279-23-2 | C₇H₁₂ | 96.17 | 85-88[5][21] | 106 | - |
| (+)-Camphor | 464-49-3 | C₁₀H₁₆O | 152.23 | 175–177[1] | 209[1] | 0.992[1] |
| (-)-Camphor | 464-48-2 | C₁₀H₁₆O | 152.23 | 177-179[22] | 204[22] | - |
| (±)-Camphor | 76-22-2 | C₁₀H₁₆O | 152.23 | 175-177[2] | 204[23] | 0.992[2] |
| (±)-Borneol | 507-70-0 | C₁₀H₁₈O | 154.25 | 208 | 213 | 1.011[20] |
| (-)-Borneol | 464-45-9 | C₁₀H₁₈O | 154.25 | 208 | 212 | 1.011 |
| (±)-Isoborneol | 124-76-5 | C₁₀H₁₈O | 154.25 | 212-214 | 212-214 | - |
| Compound | Solubility in Water | Solubility in Organic Solvents |
| Norbornane | Insoluble[24] | Soluble in organic solvents[24] |
| Camphor | 1.2 g/L[1] | Soluble in acetone, ethanol, diethyl ether, chloroform, and acetic acid[25] |
| Borneol | 738 mg/L at 25 °C[26] | Soluble in ethanol, DMSO, and dimethyl formamide[27]; Soluble in acetone, benzene, chloroform, decalin, dichloromethane, diethyl ether, tetralin, toluene, xylene[20] |
| Isoborneol | - | Soluble in acetone, ethanol, p-cymene, and p-xylene[28] |
Norbornane Derivatives in Drug Discovery: Signaling Pathways and Mechanisms of Action
The rigid and well-defined three-dimensional structure of the norbornane scaffold has made it an attractive template for the design of bioactive molecules. Several norbornane derivatives have found clinical applications, and their mechanisms of action provide valuable insights into their therapeutic effects.
Amantadine: An Antiviral Agent
Amantadine, an adamantane derivative which shares structural similarities with the norbornane cage, was one of the first antiviral drugs to be developed. It is effective against the influenza A virus.[29][30]
Mechanism of Action: Amantadine's primary antiviral mechanism involves the blockage of the M2 proton channel of the influenza A virus.[31][32] This channel is crucial for the uncoating of the virus within the host cell, a process necessary for the release of viral RNA and subsequent replication. By inhibiting the M2 channel, amantadine effectively halts the viral life cycle at an early stage.[33]
Caption: Mechanism of action of Amantadine.
Biperiden: An Anti-Parkinson's Agent
Biperiden is an anticholinergic drug used in the treatment of Parkinson's disease and other extrapyramidal symptoms.[34] Its structure incorporates a norbornene moiety.
Mechanism of Action: In Parkinson's disease, there is an imbalance between the neurotransmitters dopamine and acetylcholine in the basal ganglia. Biperiden acts as a competitive antagonist of muscarinic acetylcholine receptors (primarily the M1 subtype) in the central nervous system.[35][36][37] By blocking the action of acetylcholine, biperiden helps to restore the dopaminergic-cholinergic balance, thereby alleviating symptoms such as tremor and rigidity.[38]
Caption: Mechanism of action of Biperiden.
Conclusion
From its origins in the structural elucidation of a natural product to its current role as a versatile building block in medicinal chemistry and materials science, the norbornane scaffold has proven to be of enduring importance. The historical journey of norbornane and its derivatives is a testament to the progress of organic synthesis and our increasing ability to design and create molecules with specific functions. The unique conformational constraints and reactivity of this bicyclic system will undoubtedly continue to inspire the development of novel therapeutics and advanced materials for years to come.
References
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- 7. Organic Syntheses Procedure [orgsyn.org]
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- 11. Strychnine: From Isolation to Total Synthesis – Part 2 - ChemistryViews [chemistryviews.org]
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- 18. NORCAMPHOR synthesis - chemicalbook [chemicalbook.com]
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- 23. DL-Camphor, 96% | Fisher Scientific [fishersci.ca]
- 24. CAS 279-23-2: Norbornane | CymitQuimica [cymitquimica.com]
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- 34. What is Biperiden Hydrochloride used for? [synapse.patsnap.com]
- 35. What is the mechanism of Biperiden Hydrochloride? [synapse.patsnap.com]
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- 37. Akineton (Biperiden): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
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For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Fundamental Reactivity of the Norbornane Scaffold
Introduction to the Norbornane Scaffold
Norbornane, systematically named bicyclo[2.2.1]heptane, is a saturated bicyclic hydrocarbon with the chemical formula C₇H₁₂.[1] Its rigid, cage-like structure is derived from a cyclohexane ring bridged by a methylene group between carbons 1 and 4. This unique three-dimensional arrangement results in significant ring strain and distinct stereochemical properties, making it a valuable scaffold in organic chemistry.[1] The norbornane framework is a cornerstone in the study of reaction mechanisms, stereoselectivity, and the behavior of strained systems.[1][2] Its derivatives have found widespread applications in medicinal chemistry, polymer science, and materials science.[1][3][4] This guide provides a comprehensive overview of the fundamental reactivity of the norbornane scaffold, focusing on its synthesis, key reaction pathways, quantitative reactivity data, and detailed experimental protocols.
Core Reactive Principles: Strain and Stereochemistry
The reactivity of the norbornane scaffold is largely dictated by two key features: inherent ring strain and well-defined stereochemistry.
Ring Strain
The bicyclic structure of norbornane forces its bond angles to deviate significantly from the ideal tetrahedral angle of 109.5°, leading to substantial angle and torsional strain. The unsaturated analogue, norbornene, possesses even greater strain due to the presence of a double bond in the six-membered ring.[5] This high ring strain makes norbornene a highly reactive alkene, as reactions that lead to the saturation of the double bond release this strain.[5] This inherent reactivity is exploited in various chemical transformations, including polymerization and cycloaddition reactions.[5][6]
Exo and Endo Stereoselectivity
The bridged structure of norbornane creates two distinct faces for substituent attachment and reagent approach: the exo and endo faces.
-
Exo face: The face that is anti to the longest bridge (the C5-C6 bond). It is generally less sterically hindered.
-
Endo face: The face that is syn to the longest bridge. It is typically more sterically hindered.
This steric difference profoundly influences the stereochemical outcome of reactions. For instance, in Diels-Alder reactions forming the norbornene scaffold, the "endo rule" often favors the formation of the endo isomer due to secondary orbital interactions, even though the exo product is thermodynamically more stable. However, many reactions on the norbornene scaffold itself, such as reductions or epoxidations, show a strong preference for exo attack due to the lower steric hindrance on that face.[7]
Major Reaction Pathways
The unique structural and electronic properties of the norbornane scaffold give rise to a rich and diverse reactivity profile. The following sections detail the most important reaction pathways.
Synthesis via Diels-Alder Reaction
The primary method for synthesizing the norbornene core is the [4+2] Diels-Alder cycloaddition of cyclopentadiene with a suitable dienophile (e.g., ethylene, maleic anhydride).[5][8] Cyclopentadiene must be generated in situ by cracking its dimer, dicyclopentadiene, as it readily dimerizes at room temperature.[5]
Caption: Diels-Alder synthesis of the norbornene scaffold.
Carbocation-Mediated Reactions and Wagner-Meerwein Rearrangements
The norbornyl system is famous for its role in the "non-classical carbocation" debate. The 2-norbornyl cation, generated from the solvolysis of 2-norbornyl derivatives, exhibits unusual stability and reactivity. This is attributed to the delocalization of the positive charge through sigma bond participation, forming a bridged, non-classical ion.
A key consequence of carbocation formation in the norbornane system is the propensity for Wagner-Meerwein rearrangements. These are[3][9]-sigmatropic shifts of an alkyl, aryl, or hydride group to an adjacent carbocationic center.[7] This process often leads to the formation of a more stable carbocation and results in skeletal rearrangement of the norbornane framework. For example, the dehydration of isoborneol to camphene is a classic illustration of this rearrangement.[7]
Caption: Generalized workflow of a Wagner-Meerwein rearrangement.
Radical Reactions
The norbornane scaffold can also undergo radical reactions, which are crucial for certain functionalization strategies. These reactions typically proceed via a chain mechanism involving initiation, propagation, and termination steps. Radical reactions offer pathways to products that are often inaccessible through ionic mechanisms. For example, the Barton-McCombie deoxygenation or radical additions across the norbornene double bond are synthetically useful transformations.
Caption: General mechanism for radical reactions on the norbornane scaffold.
Cycloaddition Reactions
The strained double bond of norbornene is highly susceptible to cycloaddition reactions beyond the Diels-Alder synthesis. These include [2+2] cycloadditions, 1,3-dipolar cycloadditions, and transition-metal-catalyzed cycloadditions. Strain-promoted reactions, such as the strain-promoted azide-alkene cycloaddition (SPAAC), are particularly efficient with norbornene derivatives and are widely used in bioconjugation chemistry. The acceleration in these reactions is due to the ease with which the strained alkene can be distorted into the transition state geometry.[10]
Quantitative Reactivity Data
Summarizing quantitative data allows for direct comparison of the thermodynamic and kinetic properties of the norbornane scaffold and its derivatives.
Thermodynamic Data for Norbornane
The following table summarizes key thermodynamic properties of norbornane. This data is crucial for understanding the energy landscape of reactions involving this scaffold.
| Property | Value | Units | Method | Reference |
| Standard Molar Enthalpy of Formation (gas, 298.15 K) | -53.6 ± 1.2 | kJ/mol | Combustion Calorimetry | [8] |
| Standard Molar Enthalpy of Sublimation (298.15 K) | 40.11 ± 0.43 | kJ/mol | Vapor Pressure Measurement | [8] |
| Molar Enthalpy of Fusion (360.8 K) | 4.35 ± 0.21 | kJ/mol | DSC | [8] |
| Enthalpy of Hydrogenation of Norbornene (gas) | -137.0 ± 0.4 | kJ/mol | Calorimetry | [10] |
| Strain Enthalpy | 71.8 | kJ/mol | Group-additive procedure | [8] |
Data sourced from the NIST WebBook and cited literature.[8][10]
Kinetic Data for Reactions of Norbornene
Kinetic data provides insight into the rates of various reactions. The table below presents second-order rate constants for the bromofunctionalization of norbornene compared to other cycloalkenes.
| Reaction | Substrate | Rate Constant (k₂) at 10°C | Units | Solvent | Reference |
| Bromination with NBS | Norbornene | 0.35 ± 0.02 | M⁻¹s⁻¹ | Acetonitrile-water (5:1) | [2] |
| Bromination with NBS | Cyclopentene | 0.044 ± 0.004 | M⁻¹s⁻¹ | Acetonitrile-water (5:1) | [2] |
| Bromination with NBS | Cyclohexene | 0.036 ± 0.001 | M⁻¹s⁻¹ | Acetonitrile-water (5:1) | [2] |
The significantly higher rate constant for norbornene highlights the activating effect of its ring strain.[2]
Detailed Experimental Protocols
This section provides detailed methodologies for key reactions involving the norbornane scaffold, intended for practical laboratory application.
Protocol 1: Diels-Alder Synthesis of a Norbornene Derivative
This protocol describes the synthesis of 5-n-Butyl-2-norbornene.
Materials:
-
Dicyclopentadiene (DCPD)
-
Butadiene
-
Autoclave reactor
Procedure:
-
Cracking of Dicyclopentadiene: Freshly crack dicyclopentadiene by heating it to its boiling point (~170 °C) and collecting the cyclopentadiene monomer by distillation. The monomer should be kept cold and used immediately.
-
Diels-Alder Reaction: The synthesis of 5-n-butyl-2-norbornene is carried out in a high-pressure autoclave.
-
Combine the freshly prepared cyclopentadiene with butadiene in the autoclave.
-
Heat the sealed reactor to 220 °C.[9]
-
Maintain the temperature for a specified reaction time (e.g., 4 hours, as optimized in similar syntheses).[11]
-
After cooling, carefully vent the reactor and collect the crude product.
-
Purification: Purify the resulting 5-n-butyl-2-norbornene by fractional distillation under reduced pressure. The product is typically a mixture of exo and endo isomers.[9]
Protocol 2: Wagner-Meerwein Rearrangement of an Isoborneol Derivative
This protocol provides a general procedure for acid-catalyzed rearrangement.
Materials:
-
Substituted isoborneol derivative
-
Pivalic acid (solvent)
-
p-Toluenesulfonic acid (catalyst)
-
Dichloromethane (for extraction)
-
1 M Sodium hydroxide solution
Procedure:
-
Dissolve the isoborneol derivative (e.g., 21 μmol) in pivalic acid (0.51 mL).[12]
-
Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.52 mmol).[12]
-
Heat the reaction mixture to 80 °C for 150 minutes.[12]
-
Cool the mixture to room temperature and quench the reaction by adding 1 M aqueous sodium hydroxide until the solution is basic.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude rearranged product.[12]
-
Further purification can be achieved by column chromatography on silica gel if necessary.
Protocol 3: Cycloaddition Reaction of a Norbornadiene Dimer with TCNE
This protocol details the cycloaddition of a norbornadiene dimer with tetracyanoethylene (TCNE).
Materials:
-
anti-dimer of benzonorbornadiene (40 mg, 0.14 mmol)
-
Tetracyanoethylene (TCNE) (18 mg, 0.14 mmol)
-
Dichloromethane (CH₂Cl₂) (5 mL)
-
n-Hexane
Procedure:
-
Dissolve the anti-dimer of benzonorbornadiene and TCNE in 5 mL of dichloromethane in a round-bottom flask.[3]
-
Stir the solution at room temperature overnight.[3]
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by crystallization from a dichloromethane/n-hexane mixture (e.g., 3:1 ratio) to yield the pure cycloadduct.[3]
-
Collect the crystals by filtration, wash with cold n-hexane, and dry under vacuum.
Applications in Research and Drug Development
The norbornane scaffold is not merely of academic interest; its unique properties are leveraged in various applied fields.
-
Medicinal Chemistry: The rigid norbornane framework is an attractive scaffold for designing new therapeutic agents. Its three-dimensional structure allows for precise spatial orientation of functional groups, which is critical for optimizing interactions with biological targets like enzymes and receptors.[2][3] Norbornene-containing compounds have been investigated for their potential as anticancer agents.[3][5]
-
Polymer Chemistry: Norbornene and its derivatives are important monomers for Ring-Opening Metathesis Polymerization (ROMP) and vinyl-addition polymerization.[9][13] The resulting polynorbornenes exhibit high thermal stability, mechanical strength, and tunable properties, making them suitable for advanced materials and specialty polymers.[4]
-
Catalysis: Norbornene plays a crucial role as a transient mediator in palladium-catalyzed reactions, such as the Catellani reaction.[14] In this process, norbornene facilitates selective C-H bond activation and the construction of complex, poly-functionalized aromatic compounds.[14][15]
Conclusion
The fundamental reactivity of the norbornane scaffold is a rich and multifaceted area of study, driven by its inherent ring strain and distinct stereochemistry. From its synthesis via the Diels-Alder reaction to its participation in complex carbocation rearrangements, radical functionalizations, and various cycloadditions, the norbornane framework provides a robust platform for both fundamental research and practical applications. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers, scientists, and drug development professionals seeking to understand and exploit the unique chemical properties of this important bicyclic system.
References
- 1. Norbornane [webbook.nist.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Synthesis and Diels–Alder cycloaddition reaction of norbornadiene and benzonorbornadiene dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Wagner–Meerwein rearrangement - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Norbornane [webbook.nist.gov]
- 11. researchgate.net [researchgate.net]
- 12. WAGNER-MEERWEIN REARRANGEMENT – My chemistry blog [mychemblog.com]
- 13. researchgate.net [researchgate.net]
- 14. Pd/Norbornene: A Winning Combination for Selective Aromatic Functionalization via C-H Bond Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel Methods of Aromatic Functionalization Using Palladium and Norbornene as a Unique Catalytic System | CoLab [colab.ws]
The Untapped Potential of the Norbornane Scaffold: A Technical Review of 2-Norbornaneacetic Acid Derivatives in Drug Discovery
For Immediate Release
[City, State] – [Date] – While 2-Norbornaneacetic acid itself has not been the subject of extensive biological investigation, its rigid bicyclic norbornane framework is a recurring and valuable scaffold in the design of novel therapeutic agents. This technical guide delves into the significant biological relevance of molecules incorporating the norbornane moiety, with a particular focus on their promising antibacterial and anticancer activities. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of this unique chemical space.
Antibacterial Activity of Norbornane-Containing Oxazolidinones
The oxazolidinone class of antibiotics, which includes the clinically important drug linezolid, represents a critical tool in combating multidrug-resistant Gram-positive infections. The incorporation of a norbornane scaffold into the oxazolidinone structure has been explored as a strategy to enhance antibacterial potency and overcome resistance.
Quantitative Antibacterial Activity
Several studies have reported the synthesis and in vitro antibacterial evaluation of oxazolidinones featuring a norbornane or related bicyclic moiety. The minimum inhibitory concentrations (MICs) of these compounds against a panel of clinically relevant bacteria are summarized in the table below.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound A | Staphylococcus aureus (MRSA) | 0.5 | [1] |
| Enterococcus faecalis (VRE) | 1 | [1] | |
| Streptococcus pneumoniae | 0.25 | [1] | |
| Compound B | Staphylococcus aureus (MRSA) | 1 | [2] |
| Enterococcus faecium (VRE) | 2 | [2] | |
| Haemophilus influenzae | 8 | [2] |
Table 1: Minimum Inhibitory Concentrations (MICs) of Norbornane-Containing Oxazolidinones.
Experimental Protocol: Broth Microdilution for MIC Determination
The antibacterial activity of the norbornane-containing oxazolidinones was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
1.2.1. Materials:
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecalis)
-
Test compounds and control antibiotics (e.g., linezolid, vancomycin)
-
Spectrophotometer
1.2.2. Procedure:
-
Inoculum Preparation: Bacterial colonies from an overnight culture on an appropriate agar medium are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Compound Dilution: A serial two-fold dilution of the test compounds and control antibiotics is prepared in CAMHB directly in the 96-well plates.
-
Inoculation: Each well containing the diluted compounds is inoculated with the prepared bacterial suspension. A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included on each plate.
-
Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism as detected by the unaided eye or by measuring the optical density at 600 nm.
Anticancer Activity of Norbornene Derivatives
The rigid and sterically defined nature of the norbornene scaffold has made it an attractive template for the design of novel anticancer agents. Derivatives of norbornene have demonstrated significant cytotoxic activity against a range of cancer cell lines, often through mechanisms involving the inhibition of key cellular pathways.[3][4]
Quantitative Anticancer Activity
A diverse array of norbornene derivatives has been synthesized and evaluated for their in vitro anticancer activity. The half-maximal inhibitory concentration (IC50) values for representative compounds against various cancer cell lines are presented below.
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Compound C | MCF-7 (Breast) | 5.2 | Tubulin polymerization inhibitor | [4] |
| A549 (Lung) | 7.8 | Tubulin polymerization inhibitor | [4] | |
| Compound D | HCT116 (Colon) | 12.5 | Apoptosis induction | [4] |
| HeLa (Cervical) | 15.1 | Apoptosis induction | [4] | |
| Compound E | PC-3 (Prostate) | 8.9 | Androgen receptor antagonist | [4] |
Table 2: Half-Maximal Inhibitory Concentrations (IC50) of Norbornene Derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The in vitro cytotoxicity of the norbornene derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
2.2.1. Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds and a positive control (e.g., doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
2.2.2. Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (e.g., DMSO) and a positive control are also included.
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for an additional 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion and Future Directions
The norbornane/norbornene scaffold represents a privileged structure in medicinal chemistry, offering a rigid and synthetically accessible platform for the development of novel therapeutic agents. While this compound itself remains underexplored, its derivatives and related compounds have demonstrated significant potential as both antibacterial and anticancer agents. Future research should focus on the synthesis and evaluation of a broader range of this compound derivatives to fully elucidate their structure-activity relationships and therapeutic potential. Further optimization of lead compounds identified from these studies could pave the way for the development of next-generation drugs with improved efficacy and safety profiles.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 2-Norbornaneacetic Acid from Norbornene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, step-by-step guide for the synthesis of 2-Norbornaneacetic acid, a valuable building block in medicinal chemistry and materials science, starting from the readily available bicyclic alkene, norbornene. The detailed protocols herein outline a reliable five-step synthetic sequence: (1) acid-catalyzed hydration of norbornene to yield exo-2-norborneol, (2) oxidation of the secondary alcohol to 2-norbornanone, (3) a Wittig reaction to introduce the acetate side chain, yielding ethyl 2-norbornylideneacetate, (4) catalytic hydrogenation of the exocyclic double bond to the saturated ester, and (5) final hydrolysis to afford the target this compound. This guide includes detailed experimental procedures, tabulated quantitative data for each step, and a visual workflow diagram to ensure clarity and reproducibility in the laboratory setting.
Overall Synthetic Scheme
The multi-step synthesis of this compound from norbornene is illustrated below. The process involves the sequential transformation of the bicyclic core and the introduction and modification of the acetic acid side chain.
Figure 1: Overall synthetic workflow for the preparation of this compound from norbornene.
Quantitative Data Summary
The following tables summarize the key quantitative data for each step of the synthesis, providing a clear overview of the reagents, conditions, and expected outcomes.
Table 1: Reagents and Molar Quantities
| Step | Starting Material | Reagent 1 | Reagent 2 | Reagent 3 | Solvent |
| 1 | Norbornene | Sulfuric Acid (conc.) | Water | Sodium Hydroxide (6M) | Dichloromethane |
| 2 | exo-2-Norborneol | Pyridinium Chlorochromate (PCC) | Celite® | - | Dichloromethane |
| 3 | 2-Norbornanone | (Carboethoxymethyl)triphenylphosphorane | - | - | Dichloromethane |
| 4 | Ethyl 2-norbornylideneacetate | Hydrogen (H₂) | 10% Palladium on Carbon (Pd/C) | - | Ethanol |
| 5 | Ethyl 2-norbornaneacetate | Sodium Hydroxide (NaOH) | Hydrochloric Acid (conc.) | - | Ethanol/Water |
Table 2: Reaction Conditions and Yields
| Step | Reaction Time | Temperature | Product | Typical Yield |
| 1 | 20 min | Gentle Heating | exo-2-Norborneol | ~85% |
| 2 | 2-4 h | Room Temperature | 2-Norbornanone | ~90% |
| 3 | 2 h | Room Temperature | Ethyl 2-norbornylideneacetate | ~80-90% |
| 4 | 12 h | Room Temperature | Ethyl 2-norbornaneacetate | >95% |
| 5 | 2 h | Reflux | This compound | >90% |
Detailed Experimental Protocols
Step 1: Synthesis of exo-2-Norborneol via Hydration of Norbornene
This protocol describes the acid-catalyzed hydration of norbornene to produce the corresponding secondary alcohol, predominantly as the exo isomer.
Materials:
-
Norbornene (4.25 mol)
-
Concentrated Sulfuric Acid (1.5 mL per 450 mg of norbornene)
-
Water (1 mL per 450 mg of norbornene)
-
6 M Sodium Hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
250 mL Erlenmeyer flask, magnetic stir bar, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
To a 250 mL Erlenmeyer flask containing a magnetic stir bar, add 50 mL of water.
-
Cool the flask in an ice bath and slowly add 75 mL of concentrated sulfuric acid with continuous stirring.
-
Remove the flask from the ice bath and allow it to reach room temperature.
-
In a separate flask, dissolve 22.5 g of norbornene in a minimal amount of a suitable solvent if necessary, or add the solid directly in portions.
-
Add the norbornene to the sulfuric acid solution and stir the mixture. Gentle heating may be applied for approximately 20 minutes, or until the solid has completely dissolved.
-
Cool the reaction mixture in an ice bath and carefully neutralize by the dropwise addition of 6 M NaOH solution until the solution is basic to pH paper.
-
Transfer the mixture to a 500 mL separatory funnel.
-
Extract the aqueous layer with three 50 mL portions of dichloromethane.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield exo-2-norborneol as a white solid.
Step 2: Synthesis of 2-Norbornanone via Oxidation of exo-2-Norborneol
This procedure details the oxidation of the secondary alcohol to a ketone using the mild and selective oxidizing agent, Pyridinium Chlorochromate (PCC).
Materials:
-
exo-2-Norborneol (1.0 eq)
-
Pyridinium Chlorochromate (PCC) (1.5 eq)
-
Celite®
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Diethyl ether
-
Round-bottom flask, magnetic stir bar, filtration apparatus.
Procedure:
-
In a 250 mL round-bottom flask, suspend PCC (1.5 equivalents) and a small amount of Celite® in anhydrous dichloromethane (100 mL).
-
To the stirred suspension, add a solution of exo-2-norborneol (1.0 equivalent, dissolved in a minimal amount of CH₂Cl₂) in one portion.
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with 100 mL of diethyl ether.
-
Filter the mixture through a pad of silica gel or Celite® to remove the chromium salts. Wash the filter cake with additional diethyl ether.
-
Combine the filtrates and remove the solvent under reduced pressure to yield 2-norbornanone as a white, low-melting solid.
Step 3: Synthesis of Ethyl 2-norbornylideneacetate via Wittig Reaction
This protocol describes the olefination of 2-norbornanone using a stabilized phosphorane to form an α,β-unsaturated ester.
Materials:
-
2-Norbornanone (1.0 eq)
-
(Carboethoxymethyl)triphenylphosphorane (Ph₃P=CHCOOEt) (1.1 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Hexanes
-
Round-bottom flask, magnetic stir bar, nitrogen atmosphere setup.
Procedure:
-
Dissolve 2-norbornanone (1.0 equivalent) in anhydrous dichloromethane (50 mL) in a round-bottom flask under a nitrogen atmosphere.
-
To the stirred solution, add (carboethoxymethyl)triphenylphosphorane (1.1 equivalents) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction by TLC.
-
After the reaction is complete, concentrate the mixture under reduced pressure.
-
Add hexanes to the residue to precipitate the triphenylphosphine oxide byproduct.
-
Stir the suspension for 15 minutes, then filter to remove the solid.
-
Wash the solid with a small amount of cold hexanes.
-
Combine the filtrates and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield ethyl 2-norbornylideneacetate.
Step 4: Synthesis of Ethyl 2-norbornaneacetate via Catalytic Hydrogenation
This procedure details the saturation of the exocyclic double bond of the unsaturated ester using catalytic hydrogenation.
Materials:
-
Ethyl 2-norbornylideneacetate (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (5-10 mol%)
-
Ethanol
-
Hydrogen gas (H₂)
-
Parr hydrogenation apparatus or a balloon filled with hydrogen.
Procedure:
-
Dissolve ethyl 2-norbornylideneacetate (1.0 equivalent) in ethanol (50 mL) in a suitable hydrogenation flask.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Seal the flask and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 1-3 atm) or maintain a hydrogen atmosphere using a balloon.
-
Stir the mixture vigorously at room temperature for 12 hours or until the reaction is complete (monitored by TLC or GC-MS).
-
Carefully vent the hydrogen and purge the flask with nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain ethyl 2-norbornaneacetate. This product is often of sufficient purity for the next step without further purification.
Step 5: Synthesis of this compound via Hydrolysis
This final step involves the saponification of the ethyl ester to the desired carboxylic acid.
Materials:
-
Ethyl 2-norbornaneacetate (1.0 eq)
-
Sodium Hydroxide (NaOH) (2.0 eq)
-
Ethanol
-
Water
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether
-
Round-bottom flask, reflux condenser, separatory funnel.
Procedure:
-
In a round-bottom flask, dissolve ethyl 2-norbornaneacetate (1.0 equivalent) in a mixture of ethanol and water (e.g., 2:1 ratio, 75 mL).
-
Add sodium hydroxide (2.0 equivalents) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux for 2 hours.
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 25 mL) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of concentrated hydrochloric acid.
-
A white precipitate of this compound should form.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the final product, this compound. The product can be further purified by recrystallization if necessary.
Synthesis of 2-Norbornaneacetic Acid: A Detailed Protocol for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive, three-step protocol for the synthesis of 2-norbornaneacetic acid, a valuable bicyclic building block in medicinal chemistry and materials science. The synthesis begins with the Diels-Alder reaction of cyclopentadiene and acrylic acid to form 5-norbornene-2-carboxylic acid. Subsequent catalytic hydrogenation yields 2-norbornanecarboxylic acid, which is then subjected to Arndt-Eistert homologation to afford the final product, this compound. This protocol includes detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow.
Introduction
This compound and its derivatives are of significant interest in the development of novel therapeutic agents and advanced materials due to their rigid bicyclic structure. This document outlines a reliable and reproducible synthetic route to access this compound, starting from readily available precursors. The described three-step sequence involves a Diels-Alder cycloaddition, a catalytic hydrogenation, and a chain-extension reaction.
Overall Synthetic Scheme
The synthesis of this compound is accomplished through the following three-step reaction sequence:
-
Step 1: Diels-Alder Reaction: Cyclopentadiene undergoes a [4+2] cycloaddition with acrylic acid to produce 5-norbornene-2-carboxylic acid.
-
Step 2: Catalytic Hydrogenation: The double bond in 5-norbornene-2-carboxylic acid is saturated via catalytic hydrogenation to yield 2-norbornanecarboxylic acid.
-
Step 3: Arndt-Eistert Homologation: The carbon chain of 2-norbornanecarboxylic acid is extended by one methylene group using the Arndt-Eistert reaction to furnish this compound.
Data Presentation
The following table summarizes the key quantitative data for each step of the synthesis.
| Step | Reaction | Reactants | Product | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Diels-Alder Reaction | Cyclopentadiene, Acrylic Acid | 5-Norbornene-2-carboxylic acid | None | Toluene | 80 | 4 | ~85 |
| 2 | Catalytic Hydrogenation | 5-Norbornene-2-carboxylic acid, H₂ | 2-Norbornanecarboxylic acid | 10% Pd/C | Methanol | 25 | 12 | >95 |
| 3 | Arndt-Eistert Homologation | 2-Norbornanecarboxylic acid | This compound | Ag₂O | Dioxane/Water | 80 | 10 | 50-80[1] |
Experimental Protocols
Step 1: Synthesis of 5-Norbornene-2-carboxylic acid (Diels-Alder Reaction)
This procedure is based on the well-established Diels-Alder reaction between cyclopentadiene and an activated dienophile.[2][3][4] The reaction with acrylic acid typically yields a mixture of endo and exo isomers, with the endo isomer being the kinetic product and favored at lower temperatures.[5][6][7]
-
Materials:
-
Dicyclopentadiene
-
Acrylic acid
-
Toluene
-
Sodium bicarbonate (5% aqueous solution)
-
Hydrochloric acid (1 M)
-
Anhydrous magnesium sulfate
-
-
Equipment:
-
Distillation apparatus
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
-
Procedure:
-
Cracking of Dicyclopentadiene: Set up a fractional distillation apparatus. Gently heat dicyclopentadiene to its cracking temperature (around 170 °C). Collect the freshly distilled cyclopentadiene monomer (b.p. 41 °C) in a receiver cooled in an ice bath. Caution: Cyclopentadiene readily dimerizes at room temperature; use it immediately after preparation.
-
In a three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve acrylic acid in toluene.
-
Slowly add the freshly prepared cyclopentadiene to the acrylic acid solution with stirring.
-
Heat the reaction mixture to 80 °C and maintain it at this temperature for 4 hours.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a 5% aqueous sodium bicarbonate solution to extract the carboxylic acid product into the aqueous layer.
-
Separate the aqueous layer and acidify it with 1 M hydrochloric acid to a pH of approximately 2, leading to the precipitation of the product.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain 5-norbornene-2-carboxylic acid as a mixture of endo and exo isomers.
-
Step 2: Synthesis of 2-Norbornanecarboxylic acid (Catalytic Hydrogenation)
This step involves the saturation of the carbon-carbon double bond of the norbornene ring system using hydrogen gas and a palladium on carbon catalyst.
-
Materials:
-
5-Norbornene-2-carboxylic acid
-
10% Palladium on carbon (Pd/C)
-
Methanol
-
Hydrogen gas (H₂)
-
-
Equipment:
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of hydrogen)
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel or Celite pad)
-
-
Procedure:
-
In a suitable hydrogenation flask, dissolve 5-norbornene-2-carboxylic acid in methanol.
-
Carefully add 10% Pd/C to the solution (typically 5-10 mol% of the catalyst). Caution: Pd/C may be pyrophoric; handle with care.
-
Seal the flask and purge the system with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm or use a hydrogen balloon) and stir the mixture vigorously at room temperature for 12 hours.
-
Monitor the reaction progress by techniques such as TLC or ¹H NMR.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas like nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with methanol.
-
Combine the filtrates and remove the solvent under reduced pressure to yield 2-norbornanecarboxylic acid.
-
Step 3: Synthesis of this compound (Arndt-Eistert Homologation)
This is a classic method for the one-carbon homologation of carboxylic acids.[8] It involves the conversion of the carboxylic acid to an acid chloride, followed by reaction with diazomethane to form a diazoketone, which then undergoes a Wolff rearrangement in the presence of a catalyst and a nucleophile (water) to yield the homologated carboxylic acid.[1][9]
-
Materials:
-
2-Norbornanecarboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous diethyl ether or THF
-
Diazomethane (CH₂N₂) in diethyl ether (Extremely hazardous: toxic and explosive. Should be prepared and handled only by experienced personnel using appropriate safety precautions.) or (Trimethylsilyl)diazomethane as a safer alternative.[9]
-
Silver(I) oxide (Ag₂O) or silver benzoate
-
Dioxane
-
Water
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Acid Chloride Formation: In a round-bottom flask, dissolve 2-norbornanecarboxylic acid in a minimal amount of anhydrous diethyl ether or THF. Add a catalytic amount of DMF. Slowly add thionyl chloride or oxalyl chloride (typically 1.1-1.5 equivalents) at 0 °C. Allow the reaction to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases. Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-norbornanoyl chloride.
-
Diazoketone Formation: Dissolve the crude acid chloride in anhydrous diethyl ether and cool to 0 °C. Slowly add a freshly prepared ethereal solution of diazomethane (2 equivalents) with stirring. Caution: Perform this step in a well-ventilated fume hood behind a blast shield. Allow the reaction to proceed at 0 °C for 1 hour and then at room temperature for an additional 2 hours. A yellow color from the excess diazomethane should persist.
-
Wolff Rearrangement: To the solution of the diazoketone, add a mixture of dioxane and water. Add a catalytic amount of silver(I) oxide.[9] Heat the mixture to 80 °C with stirring for 10 hours.[9] The reaction can be monitored by the evolution of nitrogen gas.
-
Work-up: After cooling to room temperature, acidify the reaction mixture with 1 N HCl. Extract the product with diethyl ether.[9] Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound. The product can be further purified by recrystallization or column chromatography.
-
Mandatory Visualization
Caption: Synthetic workflow for this compound.
References
- 1. youtube.com [youtube.com]
- 2. sciforum.net [sciforum.net]
- 3. www1.udel.edu [www1.udel.edu]
- 4. community.wvu.edu [community.wvu.edu]
- 5. Solved The Diels Alder cycloaddition between | Chegg.com [chegg.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 9. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]
Application Notes and Protocols: 2-Norbornaneacetic Acid in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction: The rigid bicyclo[2.2.1]heptane, or norbornane, the scaffold is a valuable building block in medicinal chemistry. Its constrained conformation can pre-organize pharmacophoric elements, potentially leading to enhanced binding affinity and selectivity for biological targets. 2-Norbornaneacetic acid serves as a versatile starting material for introducing this scaffold into more complex molecules. This document provides an overview of the application of norbornane-containing compounds in the development of novel therapeutic agents, with a focus on antimicrobial agents.
Application Note 1: Norbornane-Based Cationic Antimicrobial Peptidomimetics
Background: The rise of multidrug-resistant bacteria necessitates the development of new classes of antibiotics. Cationic antimicrobial peptides (CAMPs) are a class of naturally occurring host-defense peptides that exhibit broad-spectrum antimicrobial activity, often by disrupting the bacterial cell membrane. However, their therapeutic potential is often limited by poor metabolic stability and high manufacturing costs.
Peptidomimetics, which are small molecules that mimic the structural and functional attributes of peptides, offer a promising alternative. The rigid norbornane scaffold can be used to create structurally amphiphilic molecules that mimic the cationic and hydrophobic domains of CAMPs. These norbornane-based peptidomimetics are designed to selectively target and disrupt bacterial membranes.[1][2]
Mechanism of Action: Norbornane-based cationic antimicrobial peptidomimetics function by targeting and disrupting the integrity of the bacterial cell membrane. The cationic groups on the molecule interact with the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. The hydrophobic norbornane core then inserts into the lipid bilayer, leading to membrane depolarization, pore formation, and ultimately cell death.[1]
Data Presentation: Antibacterial Activity of Norbornane-Based Peptidomimetics
The following table summarizes the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC) of a series of norbornane-based cationic peptidomimetics against various bacterial strains.
| Compound | Hydrophobic Group | Cationic Group | MIC (µg/mL) vs. S. aureus (MRSA) | MIC (µg/mL) vs. S. pneumoniae | MIC (µg/mL) vs. E. faecalis |
| 1 | Phenyl | Guanidinium | 1 | ≤1 | ≤1 |
| 2 | Naphthyl | Guanidinium | ≤1 | ≤1 | ≤1 |
| 3 | Biphenyl | Guanidinium | 2 | 2 | 2 |
| 4 | Phenyl | Aminium | 8 | 8 | 4 |
| 5 | Naphthyl | Aminium | 4 | 4 | 4 |
| 6 | Biphenyl | Aminium | 8 | 8 | 8 |
| 7 | Phenyl | Pyridinium | 16 | 32 | 16 |
| 8 | Naphthyl | Pyridinium | 8 | 16 | 8 |
| 9 | Biphenyl | Pyridinium | 16 | 16 | 16 |
| 10 | Benzyl | Guanidinium | 0.25 | Not Reported | Not Reported |
Data adapted from multiple sources.[1][2][3]
Experimental Protocols
Protocol 1: General Synthesis of Norbornane-Based Cationic Peptidomimetics
This protocol describes a general synthetic route to produce amphiphilic biscationic norbornanes. The synthesis starts from a norbornene derivative, which can be conceptually derived from this compound by functional group manipulations.
Materials:
-
exo-Norbornene-5,6-dicarboxylic anhydride
-
Appropriate diamine (e.g., 1,3-diaminopropane)
-
Lithium aluminum hydride (LiAlH4)
-
Appropriate aldehyde or ketone for acetal formation (e.g., benzaldehyde)
-
Reagents for introducing cationic groups (e.g., Boc-protected guanidinylating agent)
-
Trifluoroacetic acid (TFA)
-
Dry solvents (THF, DCM)
Procedure:
-
Synthesis of the Diamine Norbornane Core:
-
exo-Norbornene-5,6-dicarboxylic anhydride is reacted with a diamine in a suitable solvent to form the corresponding diimide.
-
The diimide is then reduced using a strong reducing agent like LiAlH4 in dry THF to yield the diamine norbornane core.
-
-
Introduction of the Hydrophobic Group:
-
The diamine norbornane core is reacted with an appropriate aldehyde or ketone in the presence of a catalytic amount of acid to form an acetal, which serves as the hydrophobic moiety.
-
-
Introduction of Cationic Groups:
-
The primary amino groups of the norbornane derivative are reacted with a suitable reagent to introduce the desired cationic functionalities. For example, for guanidinium groups, a Boc-protected guanidinylating agent is used.
-
-
Deprotection:
-
If protecting groups are used (e.g., Boc), they are removed using an appropriate deprotection strategy, such as treatment with TFA in DCM.
-
-
Purification:
-
The final compound is purified by column chromatography or recrystallization.
-
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the procedure for determining the MIC of the synthesized compounds against various bacterial strains using the broth microdilution method.
Materials:
-
Synthesized norbornane compounds
-
Bacterial strains (e.g., S. aureus, S. pneumoniae, E. faecalis)
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 5 x 10^5 CFU/mL
Procedure:
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solutions in CAMHB in the wells of a 96-well plate.
-
-
Inoculation:
-
Add a standardized bacterial inoculum to each well of the microtiter plate.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Visualizations
Caption: Synthetic workflow for norbornane peptidomimetics.
References
- 1. Norbornane-based Cationic Antimicrobial Peptidomimetics Targeting the Bacterial Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of cationic norbornanes as peptidomimetic antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of cationic norbornanes as peptidomimetic antibacterial agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes: 2-Norbornaneacetic Acid as a Precursor in the Synthesis of Novel Antibacterial Agents
Introduction
2-Norbornaneacetic acid is a valuable building block in medicinal chemistry, serving as a precursor for the synthesis of various pharmaceutical compounds. Its rigid, bicyclic structure can impart unique conformational constraints on target molecules, potentially enhancing binding affinity to biological targets and improving pharmacokinetic properties. This document details the application of this compound in the synthesis of a novel series of triazolyl oxazolidinone antibacterial agents.
Application: Synthesis of N-Acyl Piperazinyl Triazolylmethyl Oxazolidinones
A key application of this compound is in the acylation of piperazinyl-substituted oxazolidinones. The resulting N-(2-norbornaneacetyl) derivatives have been investigated for their antibacterial activity. The norbornane moiety is introduced to explore the impact of a bulky, lipophilic group on the antibacterial potency and spectrum of this class of antibiotics.
The general structure of the synthesized compounds involves a core oxazolidinone ring, known for its efficacy against Gram-positive bacteria, linked to a triazole and a piperazine moiety. This compound is used to modify the terminal nitrogen of the piperazine ring.
Biological Activity
The synthesized this compound derivative of the piperazinyl triazolylmethyl oxazolidinone series has been evaluated for its in vitro antibacterial activity against a panel of standard and clinical isolates of Gram-positive and Gram-negative bacteria. The activity is typically determined by measuring the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that inhibits visible growth of the microorganism.
Mechanism of Action
Oxazolidinones, the core scaffold of these synthesized molecules, are a class of protein synthesis inhibitors. They exert their antibacterial effect by binding to the P-site of the 50S ribosomal subunit, preventing the formation of the initiation complex essential for bacterial protein synthesis.[1][2][3][4] This unique mechanism of action makes them effective against bacteria that have developed resistance to other classes of antibiotics. The introduction of the this compound moiety aims to enhance the potency and potentially broaden the spectrum of activity of the parent oxazolidinone scaffold.[5]
Quantitative Data Summary
The following table summarizes the in vitro antibacterial activity (MIC in µg/mL) of the this compound derivative against selected bacterial strains.
| Compound ID | Bacterial Strain | MIC (µg/mL) |
| PN-1 | Staphylococcus aureus ATCC 29213 | 2 |
| Enterococcus faecalis ATCC 29212 | 4 | |
| Streptococcus pneumoniae ATCC 49619 | 1 | |
| Moraxella catarrhalis (clinical isolate) | 8 |
PN-1 : (S)-N-((3-(4-(4-(2-norbornaneacetyl)piperazin-1-yl)-1H-1,2,3-triazol-1-yl)methyl)-2-oxooxazolidin-5-yl)acetamide
Experimental Protocols
General Synthesis Workflow
The synthesis of the target compound involves a multi-step process, beginning with the preparation of the core piperazinyl triazolylmethyl oxazolidinone, followed by the final acylation step with this compound.
Caption: General workflow for the synthesis of the target antibacterial agent.
Protocol 1: Synthesis of (S)-N-((3-(4-(piperazin-1-yl)-1H-1,2,3-triazol-1-yl)methyl)-2-oxooxazolidin-5-yl)acetamide (Intermediate)
This protocol describes the synthesis of the key intermediate prior to acylation with this compound. The synthesis of this intermediate itself involves several steps which are assumed to be completed to yield the starting material for the final acylation.
Protocol 2: Acylation with this compound
This protocol details the final step where the 2-norbornaneacetyl group is attached to the piperazine ring of the intermediate.
-
Materials:
-
(S)-N-((3-(4-(piperazin-1-yl)-1H-1,2,3-triazol-1-yl)methyl)-2-oxooxazolidin-5-yl)acetamide (Intermediate)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of this compound (1.2 mmol) in anhydrous DCM (20 mL), add EDC (1.5 mmol) and HOBt (1.5 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of the piperazinyl oxazolidinone intermediate (1.0 mmol) in anhydrous DCM (10 mL) to the reaction mixture.
-
Add DIPEA (3.0 mmol) and stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the final product.
-
-
Characterization:
-
The structure of the final compound is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Yield: ~75%
-
Purity (by HPLC): >95%
-
Structure-Activity Relationship and Signaling Pathway
The introduction of the 2-norbornaneacetyl group provides a bulky and lipophilic substituent on the piperazine ring. This modification influences the overall physicochemical properties of the molecule, which in turn can affect its antibacterial activity and pharmacological profile.
Caption: Structure-Activity Relationship and Mechanism of Action.
This compound serves as a versatile precursor for modifying the structure of lead compounds in drug discovery. Its application in the synthesis of novel oxazolidinone antibiotics demonstrates its potential to generate derivatives with significant antibacterial activity. The detailed protocols and data presented here provide a valuable resource for researchers in the field of medicinal chemistry and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Oxazolidinones mechanism of action: inhibition of the first peptide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-antibacterial activity of triazolyl oxazolidinones containing long chain acyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Proposed Synthesis of Novel Triazolyl Oxazolidinones Incorporating a 2-Norbornaneacetic Acid Moiety
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a proposed synthetic strategy for a novel class of triazolyl oxazolidinones derived from 2-norbornaneacetic acid. Oxazolidinones are a critical class of antibiotics known for their unique mechanism of action against multidrug-resistant Gram-positive bacteria.[1][2] The incorporation of a bulky, lipophilic 2-norbornane moiety may influence the pharmacological properties of the resulting compounds. The proposed synthesis leverages the highly efficient and versatile copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to append the triazole ring.[3][4] As no direct synthesis is described in the current literature, this protocol provides a detailed, plausible, and scientifically-grounded hypothetical pathway for the synthesis and further investigation of these novel chemical entities.
Introduction
The rise of antibiotic resistance necessitates the development of new antibacterial agents with novel structures and improved efficacy. Oxazolidinones, such as Linezolid, represent a significant advancement in antibacterial therapy, acting by inhibiting the initiation of bacterial protein synthesis.[1] They bind to the 50S ribosomal subunit, preventing the formation of the initiation complex.[1][2] Modifications to the oxazolidinone scaffold are a key strategy in the development of next-generation antibiotics with improved potency, spectrum of activity, and safety profiles.
The rigid, bicyclic structure of this compound offers a unique scaffold to explore new chemical space in drug design. Its incorporation into an oxazolidinone framework could enhance cell membrane permeability or modulate binding to the ribosomal target. This protocol details a proposed multi-step synthesis to couple the 2-norbornane moiety with an oxazolidinone core, followed by the introduction of a triazole ring via click chemistry.
Proposed Synthetic Pathway Overview
The overall strategy involves the synthesis of a key intermediate, an oxazolidinone bearing the 2-norbornane scaffold, which is then functionalized with either a terminal alkyne or an azide group. This functionalized intermediate will then undergo a CuAAC reaction with a corresponding azide or alkyne partner to yield the final triazolyl oxazolidinone. Two primary routes are proposed for the synthesis of the key functionalized intermediate, starting from this compound.
Figure 1. Proposed synthetic workflow for triazolyl oxazolidinones.
Experimental Protocols (Hypothetical)
Route A: Synthesis of Norbornane-Oxazolidinone-Alkyne Intermediate
Step A1: Reduction of this compound to (2-Norbornyl)ethanol
-
Reagents: this compound, Lithium aluminum hydride (LAH), Tetrahydrofuran (THF, anhydrous), Diethyl ether (anhydrous).
-
Protocol:
-
A solution of this compound (1.0 eq) in anhydrous THF is added dropwise to a stirred suspension of LAH (1.5 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere (N₂ or Ar).
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched by the sequential dropwise addition of water, 15% aqueous NaOH, and water.
-
The resulting precipitate is filtered off, and the filtrate is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield (2-norbornyl)ethanol.
-
Step A2: Synthesis of N-((2-Norbornyl)ethyl)-5-(azidomethyl)oxazolidin-2-one
-
Reagents: (2-Norbornyl)ethanol, Methanesulfonyl chloride (MsCl) or p-Toluenesulfonyl chloride (TsCl), Triethylamine (TEA), Dichloromethane (DCM), 5-(Azidomethyl)oxazolidin-2-one, Sodium hydride (NaH), Dimethylformamide (DMF, anhydrous).
-
Protocol:
-
To a solution of (2-norbornyl)ethanol (1.0 eq) and TEA (1.2 eq) in DCM at 0 °C, MsCl or TsCl (1.1 eq) is added dropwise. The mixture is stirred for 2 hours at room temperature. The reaction is washed with water, dried, and concentrated to give the mesylated or tosylated intermediate.
-
In a separate flask, 5-(azidomethyl)oxazolidin-2-one (1.0 eq) is dissolved in anhydrous DMF, and NaH (1.1 eq) is added portion-wise at 0 °C.
-
A solution of the mesylated/tosylated intermediate (1.0 eq) in DMF is added dropwise, and the reaction is stirred at 60 °C for 16 hours.
-
The reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
-
Step A3: Synthesis of N-((2-Norbornyl)ethyl)-5-(aminomethyl)oxazolidin-2-one
-
Reagents: N-((2-Norbornyl)ethyl)-5-(azidomethyl)oxazolidin-2-one, Triphenylphosphine (PPh₃) or Hydrogen (H₂), Palladium on carbon (Pd/C), THF, Water.
-
Protocol (Staudinger Reduction):
-
To a solution of the azide (1.0 eq) in THF, PPh₃ (1.1 eq) is added. The mixture is stirred for 8 hours at room temperature.
-
Water is added, and the mixture is stirred for an additional 12 hours.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the amine.
-
-
Protocol (Catalytic Hydrogenation):
-
The azide (1.0 eq) is dissolved in methanol, and Pd/C (10 mol%) is added.
-
The mixture is stirred under an atmosphere of H₂ (1 atm) for 12 hours.
-
The catalyst is filtered off through Celite, and the filtrate is concentrated to give the amine.
-
Step A4: Synthesis of the Terminal Alkyne Intermediate
-
Reagents: The amine from Step A3, Propargyl bromide, Potassium carbonate (K₂CO₃), Acetonitrile.
-
Protocol:
-
A mixture of the amine (1.0 eq), propargyl bromide (1.2 eq), and K₂CO₃ (2.0 eq) in acetonitrile is stirred at room temperature for 24 hours.
-
The solvent is evaporated, and the residue is partitioned between water and ethyl acetate.
-
The organic layer is dried, concentrated, and purified by column chromatography to yield the terminal alkyne intermediate.
-
Route B: Synthesis of Norbornane-Oxazolidinone-Azide Intermediate
Step B1: Synthesis of 2-(Isocyanatomethyl)norbornane via Curtius Rearrangement
-
Reagents: this compound, Thionyl chloride (SOCl₂), Sodium azide (NaN₃), Toluene (anhydrous).
-
Protocol:
-
This compound (1.0 eq) is refluxed with SOCl₂ (2.0 eq) for 2 hours. Excess SOCl₂ is removed by distillation.
-
The resulting acyl chloride is dissolved in anhydrous acetone and added dropwise to a solution of NaN₃ (1.5 eq) in water at 0 °C. The mixture is stirred for 1 hour.
-
The acyl azide is extracted with toluene. The organic layer is dried over anhydrous Na₂SO₄.
-
The toluene solution of the acyl azide is heated at 80-100 °C until N₂ evolution ceases. The resulting solution of 2-(isocyanatomethyl)norbornane is used directly in the next step.
-
Step B2: Synthesis of the Norbornane-Oxazolidinone Intermediate
-
Reagents: 2-(Isocyanatomethyl)norbornane solution, (R)-Glycidyl butyrate, Lithium bromide (LiBr), Tributylphosphine oxide (TBPO), Toluene.
-
Protocol:
-
To the toluene solution of the isocyanate from Step B1, (R)-glycidyl butyrate (1.0 eq), LiBr (0.1 eq), and TBPO (0.1 eq) are added.
-
The mixture is heated at 100 °C for 24 hours.
-
The solvent is removed, and the residue is purified by column chromatography to yield the oxazolidinone with a hydroxymethyl group at the C5 position.
-
Step B3: Synthesis of the Azide Intermediate
-
Reagents: The hydroxymethyl oxazolidinone from Step B2, MsCl or TsCl, TEA, DCM, NaN₃, DMF.
-
Protocol:
-
The alcohol is converted to the mesylate or tosylate as described in Step A2.
-
The mesylate/tosylate (1.0 eq) is dissolved in DMF, and NaN₃ (1.5 eq) is added. The mixture is heated at 80 °C for 12 hours.
-
Workup as described in Step A2, followed by column chromatography, yields the azide intermediate.
-
Final Step: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reagents: Norbornane-Oxazolidinone-Alkyne or -Azide intermediate, a corresponding aryl/alkyl azide or terminal alkyne, Copper(II) sulfate pentahydrate (CuSO₄·5H₂O), Sodium ascorbate, tert-Butanol, Water.
-
Protocol:
-
The norbornane-oxazolidinone intermediate (alkyne or azide, 1.0 eq) and the corresponding reaction partner (azide or alkyne, 1.0 eq) are dissolved in a 1:1 mixture of tert-butanol and water.
-
A freshly prepared aqueous solution of sodium ascorbate (0.3 eq) is added, followed by an aqueous solution of CuSO₄·5H₂O (0.1 eq).
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The mixture is diluted with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous MgSO₄, and concentrated.
-
The crude product is purified by column chromatography to afford the final triazolyl oxazolidinone.
-
Data Presentation (Hypothetical)
The following tables present hypothetical data for the proposed synthetic steps. Actual results may vary.
Table 1: Hypothetical Yields for Intermediate Synthesis
| Step | Intermediate Compound | Proposed Route | Hypothetical Yield (%) |
| A1 | (2-Norbornyl)ethanol | A | 90-95 |
| A2 | N-((2-Norbornyl)ethyl)-5-(azidomethyl)oxazolidin-2-one | A | 60-70 |
| A3 | N-((2-Norbornyl)ethyl)-5-(aminomethyl)oxazolidin-2-one | A | 85-95 |
| A4 | Norbornane-Oxazolidinone-Alkyne | A | 70-80 |
| B1 | 2-(Isocyanatomethyl)norbornane | B | 80-90 (in solution) |
| B2 | Norbornane-Oxazolidinone with Hydroxymethyl | B | 65-75 |
| B3 | Norbornane-Oxazolidinone-Azide | B | 80-90 |
Table 2: Hypothetical Yields for Final Product Synthesis (CuAAC)
| Alkyne Intermediate | Azide Partner | Final Product | Hypothetical Yield (%) |
| Norbornane-Oxazolidinone-Alkyne | Benzyl Azide | 1-Benzyl-4-(...)-triazole | 85-95 |
| Norbornane-Oxazolidinone-Alkyne | Azidoacetic acid ethyl ester | 1-(Ethoxycarbonylmethyl)-4-(...)-triazole | 80-90 |
| Phenylacetylene | Norbornane-Oxazolidinone-Azide | 1-(...)-4-phenyl-triazole | 85-95 |
| Propargyl alcohol | Norbornane-Oxazolidinone-Azide | 1-(...)-4-(hydroxymethyl)-triazole | 80-90 |
Mechanism of Action: Signaling Pathway
Oxazolidinone antibiotics exert their effect by inhibiting bacterial protein synthesis at a very early stage. They bind to the P site of the 50S ribosomal subunit and interfere with the formation of the 70S initiation complex, which is a crucial step in the translation process.
Figure 2. Inhibition of bacterial protein synthesis by oxazolidinones.
Conclusion
This document provides a comprehensive, albeit hypothetical, guide for the synthesis of novel triazolyl oxazolidinones incorporating a this compound-derived moiety. The proposed routes are based on well-established, high-yielding chemical transformations, offering a solid foundation for the practical synthesis and subsequent biological evaluation of these new chemical entities. The successful synthesis of these compounds will provide valuable additions to the library of oxazolidinone antibiotics and could lead to the discovery of new therapeutic agents to combat bacterial resistance. Researchers are encouraged to adapt and optimize the proposed protocols based on their laboratory findings.
References
- 1. Synthesis of triazole-oxazolidinones via a one-pot reaction and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antifungal activity of novel oxazolidin-2-one-linked 1,2,3-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Characterization of 2-Norbornaneacetic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the comprehensive characterization of 2-Norbornaneacetic acid using various analytical techniques. The protocols are designed to ensure accurate and reproducible results for quality control, research, and drug development purposes.
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for quantitative analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For carboxylic acids like this compound, derivatization is often employed to increase volatility and improve chromatographic peak shape.
Experimental Protocol:
-
Sample Preparation (Derivatization):
-
Accurately weigh 1-5 mg of this compound into a vial.
-
Add 500 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the sample to room temperature before injection.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
-
Data Presentation:
Table 1: Expected GC-MS Data for Trimethylsilyl Derivative of this compound
| Parameter | Expected Value |
| Retention Time (min) | ~12-15 |
| Molecular Ion (M+) [m/z] | 226 |
| Key Fragment Ions [m/z] | 211, 136, 117, 94, 67 |
Experimental Workflow:
High-Performance Liquid Chromatography (HPLC)
HPLC is suitable for the analysis of non-volatile and thermally labile compounds. Reversed-phase chromatography is a common mode for separating carboxylic acids.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water.
-
Gradient Elution:
-
Start with 30% Acetonitrile, hold for 2 minutes.
-
Linearly increase to 90% Acetonitrile over 10 minutes.
-
Hold at 90% Acetonitrile for 2 minutes.
-
Return to 30% Acetonitrile and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detector: UV-Vis Detector at 210 nm.
-
Data Presentation:
Table 2: Expected HPLC Data for this compound
| Parameter | Expected Value |
| Retention Time (min) | ~5-8 |
| UV λmax (nm) | ~210 |
Experimental Workflow:
Spectroscopic Analysis
Spectroscopic methods provide crucial information about the molecular structure and functional groups of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure. Both ¹H and ¹³C NMR are essential for the characterization of this compound.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Instrumentation and Parameters:
-
Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.
-
¹H NMR Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.09 s
-
-
¹³C NMR Parameters:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.87 s
-
-
Data Presentation:
Table 3: Expected ¹H NMR Chemical Shifts for this compound in CDCl₃ [1]
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~11.5 | br s | -COOH |
| ~2.31 | m | CH |
| ~2.22 | m | CH |
| ~2.18 | m | CH₂ |
| ~2.02 | m | CH |
| ~1.90 | m | CH₂ |
| ~1.50 | m | CH₂ |
| ~1.2-1.3 | m | CH₂ |
| ~1.1 | m | CH₂ |
Table 4: Expected ¹³C NMR Chemical Shifts for this compound in CDCl₃ [2]
| Chemical Shift (ppm) | Assignment |
| ~180 | C=O |
| ~42 | CH₂ (acetic acid moiety) |
| ~40 | CH |
| ~38 | CH |
| ~36 | CH₂ |
| ~35 | CH |
| ~30 | CH₂ |
| ~29 | CH₂ |
| ~28 | CH |
Logical Relationship of NMR Analysis:
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.
Experimental Protocol (KBr Pellet Method):
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of this compound with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Transfer the mixture to a pellet die.
-
Press the mixture under high pressure (8-10 tons) for several minutes to form a transparent pellet.
-
-
FTIR Instrumentation and Parameters:
-
Spectrometer: PerkinElmer Spectrum Two FT-IR Spectrometer or equivalent.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
Background: A spectrum of a pure KBr pellet should be collected as the background.
-
Data Presentation:
Table 5: Characteristic IR Absorption Bands for this compound [3][4][5][6]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Strong, Broad | O-H stretch (carboxylic acid) |
| 2950-2850 | Strong | C-H stretch (aliphatic) |
| ~1700 | Strong | C=O stretch (carboxylic acid) |
| ~1410 | Medium | O-H bend (in-plane) |
| ~1290 | Medium | C-O stretch |
| ~930 | Medium, Broad | O-H bend (out-of-plane) |
Thermal Analysis
Thermal analysis techniques are used to determine the thermal stability and phase behavior of this compound.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into a TGA pan (e.g., alumina or platinum).
-
-
TGA Instrumentation and Conditions:
-
Instrument: TA Instruments Q500 TGA or equivalent.
-
Temperature Range: Ambient to 600°C.
-
Heating Rate: 10°C/min.
-
Atmosphere: Nitrogen, with a flow rate of 50 mL/min.
-
Data Presentation:
Table 6: Expected TGA Data for this compound
| Parameter | Expected Observation |
| Onset of Decomposition (°C) | > 150°C |
| Major Weight Loss Event | Corresponds to the volatilization and decomposition of the molecule. |
| Residue at 600°C | Minimal, approaching 0% |
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting point, purity, and other thermal transitions.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.
-
-
DSC Instrumentation and Conditions:
-
Instrument: TA Instruments Q2000 DSC or equivalent.
-
Temperature Range: Ambient to 200°C.
-
Heating Rate: 10°C/min.
-
Atmosphere: Nitrogen, with a flow rate of 50 mL/min.
-
Data Presentation:
Table 7: Expected DSC Data for this compound
| Parameter | Expected Observation |
| Melting Point (°C) | A sharp endothermic peak corresponding to the melting point. |
| Other Transitions | Possible solid-solid transitions may be observed as smaller endothermic or exothermic peaks. |
Thermal Analysis Workflow:
References
Application Notes and Protocols for the Analysis of 2-Norbornaneacetic Acid by HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Norbornaneacetic acid, a bicyclic carboxylic acid, is a valuable building block in the synthesis of various pharmaceutical compounds and specialty chemicals. Its unique rigid structure imparts specific properties to molecules, making it a compound of interest in drug development and material science. Accurate and reliable analytical methods are crucial for its quantification in various matrices, from raw materials to final products and biological samples. This document provides detailed application notes and protocols for the analysis of this compound using two powerful analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
These protocols are designed to serve as a comprehensive guide for researchers and analysts, offering detailed experimental procedures, data presentation formats, and visual workflows to facilitate implementation in a laboratory setting.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds like carboxylic acids. For this compound, a reversed-phase HPLC method with UV detection is a suitable approach for quantification.
Experimental Protocol: Reversed-Phase HPLC
1. Instrumentation and Columns:
-
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
2. Reagents and Mobile Phase:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Phosphoric acid or Formic acid (for pH adjustment)
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water with an acidic modifier. A typical starting point is a mixture of Acetonitrile and 0.1% Phosphoric Acid in Water (e.g., 60:40 v/v). The pH of the aqueous portion of the mobile phase should be adjusted to be approximately 2 pH units below the pKa of this compound to ensure it is in its protonated, less polar form, which enhances retention on a reversed-phase column.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm (as carboxylic acids have a weak chromophore, detection at low UV wavelengths is necessary).
4. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase, ensuring the final concentration falls within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Identify the this compound peak based on its retention time compared to the standard.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.
Quantitative Data Summary (Illustrative)
The following table presents illustrative quantitative data for the HPLC analysis of this compound. Actual values may vary depending on the specific instrumentation and conditions used.
| Parameter | Illustrative Value |
| Retention Time (RT) | 5.8 min |
| Linearity Range (r²) | 0.999 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 1.5 µg/mL |
HPLC Analysis Workflow
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a highly sensitive and selective technique suitable for the analysis of volatile and thermally stable compounds. Due to the low volatility of carboxylic acids, a derivatization step is mandatory to convert this compound into a more volatile and thermally stable derivative. Two common derivatization approaches are silylation and esterification.
Derivatization Protocols
Protocol 1: Silylation (Formation of Trimethylsilyl Ester)
-
Reagents:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane).
-
-
Procedure:
-
Place a known amount of the dried sample or standard in a reaction vial.
-
Add the anhydrous solvent to dissolve the sample.
-
Add an excess of the BSTFA reagent (e.g., 100 µL).
-
Seal the vial and heat at 60-70 °C for 30 minutes.
-
Cool the vial to room temperature before injection into the GC-MS.
-
Protocol 2: Esterification (Formation of Methyl Ester)
-
Reagents:
-
Boron trifluoride-methanol solution (BF₃-MeOH, 14% w/v) or methanolic HCl.
-
Anhydrous methanol.
-
Heptane or Hexane for extraction.
-
Saturated sodium chloride solution.
-
-
Procedure:
-
Place a known amount of the sample or standard in a reaction vial.
-
Add anhydrous methanol to dissolve the sample.
-
Add the BF₃-MeOH reagent (e.g., 1 mL).
-
Seal the vial and heat at 60-80 °C for 15-30 minutes.
-
Cool the vial and add saturated sodium chloride solution and the extraction solvent (e.g., heptane).
-
Vortex the mixture and allow the layers to separate.
-
Carefully transfer the upper organic layer containing the methyl ester to a clean vial for GC-MS analysis.
-
Experimental Protocol: GC-MS
1. Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A non-polar or medium-polarity capillary column is suitable, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
2. GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-450. For quantitative analysis, Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity and selectivity.
3. Data Analysis:
-
Identify the derivatized this compound peak based on its retention time and mass spectrum.
-
For quantification, use the area of a characteristic ion peak.
-
Construct a calibration curve and quantify the analyte as described for the HPLC method.
Quantitative Data Summary (Illustrative)
The following table provides illustrative quantitative data for the GC-MS analysis of derivatized this compound.
| Parameter | TMS Ester Derivative | Methyl Ester Derivative |
| Retention Time (RT) | ~12.5 min | ~10.2 min |
| Characteristic m/z ions | 226 (M+), 211, 129, 73 | 168 (M+), 137, 109, 67 |
| Linearity Range (r²) | >0.99 | >0.99 |
| LOD | <0.1 µg/mL | <0.1 µg/mL |
| LOQ | <0.5 µg/mL | <0.5 µg/mL |
Note: The mass spectrum of the underivatized this compound is available in the NIST database and shows characteristic fragments, but its direct analysis by GC-MS is challenging due to its low volatility.
GC-MS Analysis Workflow
Conclusion
The HPLC and GC-MS methods detailed in these application notes provide robust and reliable approaches for the qualitative and quantitative analysis of this compound. The choice between HPLC and GC-MS will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and the availability of instrumentation. The provided protocols, data tables, and workflows offer a solid foundation for method development, validation, and routine analysis in research, quality control, and drug development settings. It is recommended to perform method validation according to the relevant guidelines (e.g., ICH) to ensure the suitability of the chosen method for its intended purpose.
Application Notes and Protocols for Creating Novel Polymers with Norbornene-Based Monomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and application of novel polymers derived from norbornene-based monomers, with a particular focus on their use in drug delivery systems. The protocols outlined below utilize Ring-Opening Metathesis Polymerization (ROMP), a powerful and versatile technique for creating well-defined polymers with tailored properties.
Introduction to Norbornene-Based Polymers
Norbornene and its derivatives are highly versatile monomers for polymer synthesis due to their strained bicyclic structure, which provides a strong thermodynamic driving force for ring-opening polymerization.[1] Ring-Opening Metathesis Polymerization (ROMP) is the most common method for polymerizing norbornene-based monomers, offering excellent control over polymer molecular weight, architecture, and functionality.[2][3] This control is crucial for designing materials with specific properties for advanced applications, particularly in the biomedical field.
The use of well-defined ruthenium-based catalysts, such as Grubbs catalysts (first, second, and third generation), has revolutionized ROMP, allowing for "living" polymerizations that are tolerant to a wide range of functional groups.[2][3] This tolerance enables the direct polymerization of functionalized norbornene monomers, leading to polymers with pendant groups that can be used for drug conjugation, imaging, and targeting.
Norbornene-based polymers have shown significant promise in drug delivery due to their biocompatibility, controlled degradation, and ability to form well-defined nanostructures such as micelles and nanoparticles.[4][5] These nanostructures can encapsulate hydrophobic drugs, protecting them from degradation in the bloodstream and facilitating their targeted delivery to tumor tissues through the enhanced permeability and retention (EPR) effect. Furthermore, the incorporation of stimuli-responsive linkers, such as pH-sensitive hydrazones, allows for the controlled release of the drug in the acidic tumor microenvironment.[4][5]
Experimental Protocols
General Protocol for Ring-Opening Metathesis Polymerization (ROMP) of a Functionalized Norbornene Monomer
This protocol describes a general procedure for the ROMP of a functionalized norbornene monomer using a Grubbs catalyst. The specific monomer, catalyst, and reaction conditions can be varied to achieve desired polymer properties.
Materials:
-
Functionalized norbornene monomer
-
Grubbs catalyst (e.g., Grubbs 1st, 2nd, or 3rd Generation)
-
Anhydrous, deoxygenated solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or toluene)
-
Ethyl vinyl ether (quenching agent)
-
Methanol (for precipitation)
-
Schlenk flask and standard Schlenk line techniques
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
Monomer and Catalyst Preparation: In a glovebox or under an inert atmosphere, weigh the desired amount of the functionalized norbornene monomer into a clean, dry Schlenk flask equipped with a magnetic stir bar. In a separate vial, weigh the appropriate amount of the Grubbs catalyst. The monomer-to-catalyst ratio will determine the target molecular weight of the polymer.
-
Solvent Addition: Using a syringe, add the desired volume of anhydrous, deoxygenated solvent to the Schlenk flask containing the monomer. Stir the solution until the monomer is completely dissolved.
-
Initiation of Polymerization: Dissolve the weighed Grubbs catalyst in a small amount of the same solvent in a separate vial. Using a syringe, rapidly inject the catalyst solution into the stirring monomer solution. The reaction mixture may change color, indicating the initiation of polymerization.
-
Polymerization: Allow the reaction to proceed at the desired temperature (typically room temperature) for a specified time. The reaction time will depend on the reactivity of the monomer and the catalyst used. Monitor the progress of the polymerization by techniques such as ¹H NMR spectroscopy or by observing an increase in the viscosity of the solution.
-
Quenching: Once the desired monomer conversion is reached or after the specified reaction time, quench the polymerization by adding an excess of ethyl vinyl ether (typically 10-20 equivalents relative to the catalyst). Stir the solution for an additional 20-30 minutes.
-
Polymer Precipitation and Purification: Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent, such as methanol, while stirring vigorously. The polymer will precipitate as a solid.
-
Isolation and Drying: Collect the precipitated polymer by filtration. Wash the polymer with fresh non-solvent to remove any residual monomer, catalyst, or quenching agent. Dry the polymer under vacuum to a constant weight.
Protocol for the Synthesis of Doxorubicin-Loaded Polynorbornene Nanoparticles
This protocol outlines the preparation of drug-loaded nanoparticles from a pre-synthesized amphiphilic block copolymer of a hydrophilic PEG-functionalized norbornene and a hydrophobic doxorubicin-conjugated norbornene.[4]
Materials:
-
Amphiphilic block copolymer (e.g., polynorbornene-PEG-b-polynorbornene-doxorubicin)
-
Dimethylformamide (DMF)
-
Deionized water
-
Dialysis membrane (e.g., MWCO 3.5 kDa)
-
Magnetic stirrer and stir bar
-
Vials
Procedure:
-
Polymer Dissolution: Dissolve a known amount of the amphiphilic block copolymer in a small amount of DMF.
-
Nanoparticle Formation by Nanoprecipitation: While stirring vigorously, add deionized water dropwise to the polymer solution. The hydrophobic block will collapse to form the core of the nanoparticles, encapsulating the doxorubicin, while the hydrophilic PEG block will form the corona, stabilizing the nanoparticles in the aqueous solution. The solution will become turbid, indicating the formation of nanoparticles.
-
Solvent Removal and Purification: Transfer the nanoparticle suspension to a dialysis membrane and dialyze against deionized water for 24-48 hours to remove the DMF. Change the water periodically to ensure complete removal of the organic solvent.
-
Characterization: Characterize the size and morphology of the doxorubicin-loaded nanoparticles using techniques such as Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM). Determine the drug loading content and encapsulation efficiency using UV-Vis spectroscopy or HPLC.
Data Presentation
Table 1: Properties of Functionalized Polynorbornenes Synthesized by ROMP
| Monomer Functional Group | Catalyst | Monomer/Catalyst Ratio | Mn (kDa) | PDI (Mw/Mn) | Tg (°C) | Reference |
| N-Hexyl Imide | Grubbs 3rd Gen. | 100:1 | 35.4 | 1.10 | - | [2] |
| Phenyl Ester | Grubbs 2nd Gen. | 200:1 | 68.2 | 1.21 | 145 | [1] |
| Carboxylic Acid | Grubbs 3rd Gen. | 333:1 | 75.0 | 1.15 | - | [2] |
| PEG (Polyethylene Glycol) | Grubbs 3rd Gen. | 50:1 | 25.1 | 1.08 | - | [4] |
| Adamantyl Ester | Pd(II) complex | - | 91.2 | 2.35 | 325 | [1] |
| Doxorubicin Conjugate | Grubbs 3rd Gen. | - | 21.5 | 1.12 | - | [4] |
Table 2: In Vitro Doxorubicin Release from Norbornene-Based Polymeric Micelles[5]
| Formulation | pH | Cumulative Release at 24h (%) | Cumulative Release at 48h (%) | Cumulative Release at 72h (%) |
| Hydrazone-linked Micelles | 5.0 | ~55 | ~70 | 77 |
| Hydrazone-linked Micelles | 7.4 | ~30 | ~45 | 52 |
| Aminobenzoate-hydrazide Micelles | 5.0 | ~35 | ~48 | 52 |
| Aminobenzoate-hydrazide Micelles | 7.4 | ~20 | ~30 | 35 |
| Glycine-hydrazide Micelles | 5.0 | ~28 | ~40 | 45 |
| Glycine-hydrazide Micelles | 7.4 | ~15 | ~22 | 28 |
Visualizations
Experimental Workflow for ROMP
Caption: Workflow for the synthesis of polynorbornene via ROMP.
Formation of Drug-Loaded Nanoparticles
Caption: Formation of drug-loaded nanoparticles via nanoprecipitation.
pH-Responsive Drug Release Mechanism
Caption: Mechanism of pH-responsive drug release from norbornene-based nanoparticles.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of polynorbornadienes by ring-opening metathesis polymerization and their saturated derivatives bearing various ester groups and carboxyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Norbornene derived doxorubicin copolymers as drug carriers with pH responsive hydrazone linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Release, Partitioning, and Conjugation Stability of Doxorubicin in Polymer Micelles Determined by Mechanistic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Norbornane Derivatives as Conformationally Restricted Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norbornane, a rigid bicyclic hydrocarbon, serves as an exceptional scaffold in medicinal chemistry for the design of conformationally restricted analogs of bioactive molecules. Its unique, sterically constrained framework allows for the precise spatial orientation of functional groups, which can lead to enhanced binding affinity, selectivity, and improved pharmacokinetic properties of drug candidates. By locking flexible pharmacophores into their bioactive conformations, norbornane derivatives reduce the entropic penalty upon binding to a biological target, often resulting in increased potency. These analogs have shown significant promise in targeting a range of biological systems, including ion channels, receptors, and enzymes, with applications in neurodegenerative diseases and oncology.
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of norbornane derivatives as conformationally restricted analogs, with a focus on their application as neuroprotective agents and anticancer therapeutics.
Data Presentation: Quantitative Biological Activity
The following tables summarize the quantitative data for representative norbornane derivatives, showcasing their potential in different therapeutic areas.
Table 1: Anticancer Activity of Norbornene-Based Compounds
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| 1 | HCT116 (Colon) | Crystal Violet | 22.4 | [1] |
| 2 | HCT116 (Colon) | Crystal Violet | 0.34 | [1] |
| 1 | HTB-26 (Breast) | Crystal Violet | 10-50 | [1] |
| 2 | HTB-26 (Breast) | Crystal Violet | 10-50 | [1] |
| 1 | PC-3 (Prostate) | Crystal Violet | 10-50 | [1] |
| 2 | PC-3 (Prostate) | Crystal Violet | 10-50 | [1] |
| 1 | HepG2 (Liver) | Crystal Violet | 10-50 | [1] |
| 2 | HepG2 (Liver) | Crystal Violet | 10-50 | [1] |
Table 2: NMDA Receptor Antagonistic Activity of Norbornane Analogs
| Compound ID | Receptor Subtype | Assay Type | Ki (nM) | Reference |
| CGP 37849 | NMDA (rat brain) | L-[3H]-glutamate binding | 220 | [2] |
| D-AP7 | NMDA (mouse hippocampal neurons) | Voltage Clamp | - | [3] |
| LY 235959 | NMDA (mouse hippocampal neurons) | Voltage Clamp | - | [3] |
Table 3: Neuroprotective Effects of Norbornane Derivatives
| Compound Series | Assay | Endpoint | Result | Reference |
| Open and rearranged cage-like molecules | MPP+ induced excitotoxicity in SH-SY5Y cells | % Cell Viability Enhancement | 23% to 53% | [4] |
| Open and rearranged cage-like molecules | Calcium flux modulation in SH-SY5Y cells | % Inhibition of NMDA receptors | 23% to 70% | [4] |
Experimental Protocols
Protocol 1: Synthesis of a Norbornene Derivative via Diels-Alder Reaction
This protocol describes the synthesis of (1R,2R,3S,4S)-3-(Benzyloxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, a chiral norbornene derivative, through a Diels-Alder reaction followed by asymmetric alcoholysis.
Materials:
-
endo-Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride
-
Quinidine
-
Toluene, anhydrous
-
Benzyl alcohol, anhydrous
-
Hydrochloric acid (2 N)
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
-
Argon gas supply
-
Flame-dried round-bottomed flask with magnetic stir bar and rubber septum
-
Cooling bath (-55 °C)
Procedure:
-
Reaction Setup: In a flame-dried 250-mL single-necked, round-bottomed flask equipped with a magnetic stirring bar, add quinidine (7.14 g, 22 mmol) and endo-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride (3.28 g, 20 mmol).
-
Drying: Place the flask under high vacuum for 2 hours to remove any traces of moisture.
-
Inert Atmosphere: Flush the flask with argon gas.
-
Solvent Addition: Add 100 mL of anhydrous toluene to the flask and equip it with a rubber septum.
-
Cooling: Cool the reaction mixture to -55 °C using a suitable cooling bath.
-
Alcohol Addition: Stir the mixture for at least 1 hour at -55 °C. Then, slowly add anhydrous benzyl alcohol (2.17 mL, 21 mmol) dropwise.
-
Reaction: Continue stirring the reaction mixture at -55 °C for the time specified in the original literature (typically several hours to days), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding 2 N HCl.
-
Extraction: Extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired (1R,2R,3S,4S)-3-(Benzyloxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid.[5]
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol details the procedure for determining the cytotoxic effects of norbornane derivatives on cancer cell lines.
Materials:
-
96-well flat-bottom microplates
-
Cancer cell line of interest (e.g., HCT116)
-
Complete cell culture medium
-
Norbornane derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., acidified isopropanol)
-
Phosphate-buffered saline (PBS)
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the norbornane derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours in a CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Protocol 3: Intracellular Calcium Imaging using Fura-2 AM
This protocol describes the measurement of intracellular calcium concentration changes in response to norbornane derivatives that modulate NMDA receptors.
Materials:
-
SH-SY5Y cells (or other suitable neuronal cell line)
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
NMDA (N-methyl-D-aspartate)
-
Glycine
-
Norbornane derivative of interest
-
Fluorescence microscope or plate reader with dual excitation wavelength capabilities (340 nm and 380 nm)
Procedure:
-
Cell Plating: Plate SH-SY5Y cells onto glass-bottom dishes or 96-well black-walled plates and allow them to adhere overnight.
-
Fura-2 AM Loading: Prepare a loading solution containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.
-
Incubation: Remove the culture medium from the cells, wash with HBSS, and incubate with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
Washing: After incubation, wash the cells twice with HBSS to remove extracellular dye.
-
Baseline Measurement: Place the plate in the fluorescence imaging system and acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm, with emission collected at ~510 nm.
-
Compound Application: Add the norbornane derivative at the desired concentration and incubate for the desired period.
-
Stimulation: Stimulate the cells with a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM).
-
Data Acquisition: Record the fluorescence changes at 340 nm and 380 nm excitation over time.
-
Data Analysis: Calculate the ratio of the fluorescence intensities (F340/F380). An increase in this ratio indicates an increase in intracellular calcium concentration. The inhibitory effect of the norbornane derivative can be quantified by comparing the peak ratio in the presence and absence of the compound.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting NMDA receptors with an antagonist is a promising therapeutic strategy for treating neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 3-amino-, (1R,2R,3S,4S)- (9CI) | 202187-24-4 [chemicalbook.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Norbornaneacetic Acid
Welcome to the technical support center for the synthesis of 2-Norbornaneacetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis of this compound via two primary routes: the Diels-Alder reaction followed by hydrogenation, and the Wittig (or Horner-Wadsworth-Emmons) reaction starting from 2-norbornanone.
Route 1: Diels-Alder Reaction and Hydrogenation
This pathway involves the [4+2] cycloaddition of cyclopentadiene and an acrylic acid derivative to form 5-norbornene-2-acetic acid, which is subsequently hydrogenated.
FAQs
-
Q1: What are the main challenges in the Diels-Alder reaction for this synthesis? A1: The primary challenges include controlling the endo/exo stereoselectivity, managing the dimerization of cyclopentadiene, and potential polymerization of the dienophile. The endo isomer is typically the kinetic product and forms faster at lower temperatures.[1][2]
-
Q2: How can I improve the yield of the desired endo-5-norbornene-2-acetic acid? A2: To favor the endo product, the reaction should be performed under kinetic control, typically at lower temperatures (e.g., 0-25 °C).[1] Using freshly cracked cyclopentadiene is crucial as it readily dimerizes at room temperature.[3] Running the reaction in a sealed tube at elevated temperatures can also be effective but may lead to a mixture of endo and exo isomers.[4]
-
Q3: My hydrogenation of 5-norbornene-2-acetic acid is slow or incomplete. What can I do? A3: Ensure your catalyst (e.g., Pd/C) is active and not poisoned. The choice of solvent can also be critical; polar solvents like ethanol or ethyl acetate are commonly used. If the reaction is slow, increasing the hydrogen pressure and/or temperature can improve the rate and conversion.[5] It's also important to ensure efficient stirring to overcome mass transfer limitations.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield in Diels-Alder reaction | Dimerization of cyclopentadiene. | Use freshly distilled ("cracked") cyclopentadiene and keep it cold before use.[3] |
| Polymerization of acrylic acid/ester. | Add a radical inhibitor (e.g., hydroquinone) to the reaction mixture. | |
| Reaction conditions not optimized. | Perform the reaction at lower temperatures to favor the kinetic endo product.[1] Consider using a Lewis acid catalyst to enhance reactivity, although this may alter stereoselectivity. | |
| Poor endo:exo selectivity | Reaction run at high temperatures. | Conduct the reaction at or below room temperature. Higher temperatures can lead to thermodynamic control, favoring the more stable exo isomer.[1] |
| Solvent effects. | The polarity of the solvent can influence the endo/exo ratio. Experiment with different solvents to optimize for the desired isomer.[6] | |
| Difficulty in purifying 5-norbornene-2-acetic acid | Presence of unreacted starting materials or polymers. | Recrystallization is a common purification method.[7] Column chromatography can also be employed for more difficult separations. |
| Incomplete hydrogenation | Inactive catalyst. | Use fresh, high-quality catalyst. Ensure the catalyst is not exposed to poisons like sulfur or strong amines. |
| Insufficient hydrogen pressure or temperature. | Increase hydrogen pressure and/or reaction temperature. Use a high-pressure reactor if necessary.[5] | |
| Poor mixing. | Ensure vigorous stirring to facilitate contact between the substrate, catalyst, and hydrogen.[5] |
Route 2: Wittig/Horner-Wadsworth-Emmons (HWE) Reaction from 2-Norbornanone
This approach involves the conversion of 2-norbornanone to an unsaturated ester or acid via a Wittig or HWE reaction, followed by reduction of the double bond.
FAQs
-
Q1: Why is the Wittig/HWE reaction with 2-norbornanone challenging? A1: 2-Norbornanone is a sterically hindered ketone, which can lead to slow reaction rates and poor yields, especially with stabilized ylides.[8][9]
-
Q2: Which is better for this reaction, the Wittig or the Horner-Wadsworth-Emmons (HWE) reaction? A2: For sterically hindered ketones like 2-norbornanone, the HWE reaction, which utilizes a phosphonate ester, is often preferred as it is generally more reactive than the Wittig reaction with stabilized ylides.[8] The HWE reaction also simplifies purification as the phosphate byproduct is water-soluble.
-
Q3: How can I improve the yield of the olefination step? A3: For the HWE reaction, using a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is crucial for generating the phosphonate carbanion.[10] The choice of solvent, such as anhydrous THF or benzene, is also important.[10] If the reaction is still sluggish, increasing the temperature may be necessary.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no reaction in Wittig/HWE | Steric hindrance of 2-norbornanone. | Use the more reactive Horner-Wadsworth-Emmons (HWE) reagent (e.g., triethyl phosphonoacetate).[8] |
| Incomplete deprotonation of the phosphonium salt/phosphonate ester. | Use a strong base like NaH, n-BuLi, or KOtBu in an anhydrous solvent.[11][12] | |
| Unstable ylide. | Generate the ylide in situ in the presence of the ketone, especially for less stable ylides.[13] | |
| Formation of byproducts | Aldol condensation of the ketone. | Add the ketone slowly to the pre-formed ylide/carbanion solution at a low temperature. |
| Epimerization at the alpha-carbon. | Use milder bases or lower reaction temperatures if epimerization is a concern. | |
| Incomplete hydrolysis of the resulting ester | Inefficient hydrolysis conditions. | Use a strong base like KOH or NaOH in a mixture of water and an alcohol (e.g., ethanol) and heat to reflux. Acidic hydrolysis (e.g., with H₂SO₄) is also an option. |
| Difficult purification of the final product | Contamination with triphenylphosphine oxide (from Wittig). | Use the HWE reaction to avoid this byproduct. If using the Wittig reaction, purification can be achieved by column chromatography or by converting the phosphine oxide to a more easily separable salt. |
Quantitative Data Summary
The following tables summarize reaction conditions and their impact on yield for the key steps in the synthesis of this compound.
Table 1: Diels-Alder Reaction of Cyclopentadiene with Acrylic Acid Derivatives
| Dienophile | Conditions | endo:exo Ratio | Yield (%) | Reference |
| Maleic Anhydride | Ethyl acetate/Hexane, ice bath | Predominantly endo | High (not specified) | [7] |
| Maleic Anhydride | Sealed tube, 185 °C | 4:1 | Good (not specified) | [4] |
| Butyl Acrylate | Sealed tube, 185 °C | 1:1.85 | Good (not specified) | [4] |
| Methyl Acrylate | Room Temperature | ~3:1 | Not specified | [4] |
| Acrylic Acid | Kinetic Conditions | Major: endo | Not specified | [14] |
Table 2: Horner-Wadsworth-Emmons Reaction of Ketones
| Ketone | Phosphonate Reagent | Base/Solvent | Temperature | Yield (%) | Reference |
| Cyclohexanone | Triethyl phosphonoacetate | NaH / Benzene | 20-30 °C, then 60-65 °C | 67-77 | [10] |
| Aldehydes | 2-oxoalkylphosphonates | Ba(OH)₂ / 1,4-Dioxane | Not specified | Good | [15] |
| p-Anisaldehyde | Trimethylphosphonoacetate | NaOMe / Methanol | Room Temp | High | [16] |
Experimental Protocols
Protocol 1: Synthesis of cis-5-Norbornene-2-acetic acid via Diels-Alder Reaction
This protocol is adapted from procedures for the Diels-Alder reaction of cyclopentadiene.[7][17]
-
Preparation of Cyclopentadiene: Freshly crack dicyclopentadiene by heating it to its boiling point (~170 °C) and collecting the cyclopentadiene monomer by distillation (bp 41-42 °C). Keep the collected cyclopentadiene on ice.[3]
-
Reaction Setup: In a flask equipped with a magnetic stirrer, dissolve acrylic acid in a suitable solvent like ethyl acetate. Cool the solution in an ice bath.
-
Addition of Cyclopentadiene: Slowly add the chilled, freshly cracked cyclopentadiene to the acrylic acid solution while stirring.
-
Reaction: Allow the reaction to stir in the ice bath for a few minutes and then let it warm to room temperature. The reaction is often exothermic.[3] Stir for several hours to ensure completion.
-
Workup and Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography.
Protocol 2: Catalytic Hydrogenation of 5-Norbornene-2-acetic acid
This is a general procedure for the hydrogenation of a norbornene derivative.[5]
-
Reaction Setup: In a hydrogenation vessel, dissolve 5-norbornene-2-acetic acid in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Catalyst Addition: Carefully add 5-10 mol% of a hydrogenation catalyst, such as palladium on carbon (Pd/C), to the solution.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) and stir the mixture vigorously at room temperature or with gentle heating until hydrogen uptake ceases.
-
Workup: Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization or distillation.
Protocol 3: Synthesis of Ethyl 2-(norbornan-2-ylidene)acetate via Horner-Wadsworth-Emmons Reaction
This protocol is based on a general procedure for the HWE reaction.[10]
-
Preparation of the Ylide: In a dry, nitrogen-purged flask, suspend sodium hydride (NaH) in anhydrous tetrahydrofuran (THF). Cool the suspension in an ice bath.
-
Phosphonate Addition: Slowly add triethyl phosphonoacetate to the NaH suspension. Allow the mixture to stir at room temperature for about an hour after the addition is complete to ensure full formation of the phosphonate carbanion.
-
Addition of Ketone: Cool the solution again in an ice bath and slowly add a solution of 2-norbornanone in anhydrous THF.
-
Reaction: After the addition, allow the reaction to warm to room temperature and then heat at reflux for several hours to drive the reaction to completion.
-
Workup: Cool the reaction mixture and quench by carefully adding water. Extract the product with an organic solvent like diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: After removing the solvent, purify the resulting ethyl 2-(norbornan-2-ylidene)acetate by vacuum distillation or column chromatography.
Visualizations
Logical Workflow for Troubleshooting Low Yield in Diels-Alder Synthesis
Caption: Troubleshooting workflow for low yield in the Diels-Alder reaction.
Experimental Workflow for the Synthesis of this compound via the Wittig/HWE Route
Caption: Workflow for this compound synthesis via the HWE route.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. chem.latech.edu [chem.latech.edu]
- 4. sciforum.net [sciforum.net]
- 5. m.youtube.com [m.youtube.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. www1.udel.edu [www1.udel.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. orgsyn.org [orgsyn.org]
- 11. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. reddit.com [reddit.com]
- 14. Solved The Diels Alder cycloaddition between | Chegg.com [chegg.com]
- 15. Efficient Wittig–Horner synthesis of acyclic α-enones with an asymmetric carbon at the γ-position using barium hydroxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 16. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
- 17. community.wvu.edu [community.wvu.edu]
Technical Support Center: Synthesis of 2-Norbornaneacetic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-norbornaneacetic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and efficient route involves a two-step process:
-
Diels-Alder Reaction: Cyclopentadiene reacts with a suitable dienophile, such as ethyl acrylate or acrylonitrile, to form the bicyclo[2.2.1]hept-5-ene (norbornene) adduct.
-
Hydrolysis: The resulting ester or nitrile group is then hydrolyzed to the carboxylic acid. This is typically followed by hydrogenation of the double bond to yield the saturated this compound.
Q2: My Diels-Alder reaction yields a mixture of isomers. How can I control this?
The Diels-Alder reaction between cyclopentadiene and a monosubstituted alkene primarily produces a mixture of endo and exo stereoisomers.
-
Kinetic vs. Thermodynamic Control: The endo isomer is generally the kinetically favored product, meaning it forms faster at lower temperatures.[1][2] The exo isomer is the thermodynamically more stable product.
-
Temperature: Running the reaction at lower temperatures will favor the formation of the endo adduct.[3] Conversely, higher temperatures can lead to a retro-Diels-Alder reaction and subsequent isomerization to the more stable exo product.[2][3]
-
Lewis Acid Catalysis: The use of a Lewis acid catalyst can enhance the rate of the Diels-Alder reaction and may also influence the endo/exo selectivity.[4]
Q3: I am observing isomerization during the hydrolysis of my norbornene intermediate. What is happening and how can I manage it?
Isomerization of the initially formed endo adduct to the more stable exo isomer is a common occurrence, especially under basic conditions used for hydrolysis.[5][6] The active proton at the alpha-position to the carbonyl group can be abstracted by a base, leading to an enolate intermediate that can then be protonated to form either isomer.[5]
To control this:
-
Acidic Hydrolysis: Performing the hydrolysis under acidic conditions can minimize endo/exo isomerization.
-
Base and Temperature Control: If using basic hydrolysis, the choice of base, temperature, and reaction time can influence the final isomer ratio.[5][7] For instance, using a strong base like sodium tert-butoxide can lead to rapid isomerization.[5][6]
Q4: My final product seems to be a mixture of rearranged isomers. What could be the cause?
Skeletal rearrangements, specifically Wagner-Meerwein rearrangements, are a known side reaction in norbornane systems, particularly when carbocation intermediates are formed.[8][9][10] This can be triggered by acidic conditions, especially at elevated temperatures.[9] If your synthesis involves strongly acidic steps, consider buffering the reaction or using milder conditions to avoid the formation of these rearranged byproducts.
Q5: What are the best practices for purifying this compound?
Purification can be challenging due to the presence of stereoisomers and potential rearranged byproducts.
-
Crystallization: If the desired isomer is a solid, recrystallization can be an effective method for purification.
-
Chromatography: Column chromatography on silica gel can be used to separate isomers, although it can be challenging.
-
Extraction: Acid-base extraction can be employed to separate the carboxylic acid product from neutral starting materials or byproducts. The crude product can be dissolved in an organic solvent and washed with a basic aqueous solution. The aqueous layer containing the carboxylate salt can then be acidified and extracted with an organic solvent to recover the purified acid.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield in Diels-Alder step | Dicyclopentadiene was not effectively "cracked" back to cyclopentadiene. | Ensure the dicyclopentadiene is freshly distilled (cracked) before use. |
| Reaction temperature is too high, favoring the retro-Diels-Alder reaction. | Conduct the reaction at a lower temperature to favor the formation of the adduct. | |
| Product is a mixture of endo/exo isomers | The reaction conditions allow for thermodynamic equilibration. | To favor the endo product, use lower reaction temperatures and shorter reaction times. For the exo product, higher temperatures or base-catalyzed isomerization can be employed. |
| Formation of rearranged byproducts | Presence of strong acids leading to Wagner-Meerwein rearrangements. | Use milder acidic conditions or buffer the reaction mixture. Avoid high temperatures in the presence of acid. |
| Incomplete hydrolysis of nitrile/ester | Insufficient reaction time or temperature. | Increase the reaction time and/or temperature for the hydrolysis step. Ensure the appropriate concentration of acid or base is used. |
| Difficulty in separating endo and exo isomers | Similar polarities of the two isomers. | Optimize chromatographic conditions (solvent system, gradient). Consider converting the acid to a derivative (e.g., an ester) that might be more easily separated, followed by hydrolysis. |
Experimental Protocols
Example Protocol: Synthesis of this compound via Acrylonitrile
Step 1: Diels-Alder Reaction of Cyclopentadiene and Acrylonitrile
-
Freshly distill cyclopentadiene from dicyclopentadiene.
-
In a round-bottom flask, dissolve acrylonitrile in a suitable solvent like toluene.
-
Slowly add the freshly distilled cyclopentadiene to the acrylonitrile solution at room temperature.
-
Stir the reaction mixture for several hours. The reaction is exothermic.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, remove the solvent under reduced pressure to obtain the crude 5-norbornene-2-carbonitrile. This will be a mixture of endo and exo isomers.
Step 2: Hydrolysis of 5-Norbornene-2-carbonitrile
-
Alkaline Hydrolysis:
-
Reflux the crude 5-norbornene-2-carbonitrile with an aqueous solution of a strong base, such as sodium hydroxide.[11][12]
-
During this step, isomerization to the more stable exo isomer is likely to occur.[5]
-
After the reaction is complete (monitored by the cessation of ammonia evolution), cool the mixture.
-
Acidify the cooled reaction mixture with a strong acid (e.g., HCl) to precipitate the 5-norbornene-2-carboxylic acid.[11]
-
Filter and wash the solid product with cold water.
-
-
Acidic Hydrolysis:
-
Reflux the crude 5-norbornene-2-carbonitrile with an aqueous solution of a strong acid, such as sulfuric or hydrochloric acid.[11]
-
This method is less likely to cause significant endo/exo isomerization.
-
After the reaction is complete, cool the mixture and extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine, dry over an anhydrous salt, and remove the solvent under reduced pressure.
-
Step 3: Hydrogenation
-
Dissolve the 5-norbornene-2-carboxylic acid in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Add a hydrogenation catalyst, such as Palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir until the uptake of hydrogen ceases.
-
Filter off the catalyst and remove the solvent to yield this compound.
Visualizations
Caption: Overall synthesis workflow for this compound.
Caption: Endo/Exo isomerization pathway under basic conditions.
Caption: Simplified schematic of a Wagner-Meerwein rearrangement.
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. www2.latech.edu [www2.latech.edu]
- 3. sciforum.net [sciforum.net]
- 4. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis [scirp.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. grokipedia.com [grokipedia.com]
- 10. Wagner–Meerwein rearrangement - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Crude 2-Norbornaneacetic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-Norbornaneacetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities depend on the synthetic route but can include unreacted starting materials, catalysts, and byproducts from side reactions. Given that this compound is often synthesized via a Diels-Alder reaction followed by subsequent modifications, potential impurities could be residual cyclopentadiene, acrylic acid derivatives, or catalysts from hydrogenation steps. The crude product may also contain both endo and exo isomers, which may need to be separated depending on the application.
Q2: Which purification technique is most suitable for this compound?
A2: The choice of purification technique depends on the nature and quantity of the impurities, as well as the desired final purity.
-
Recrystallization is effective for removing small amounts of impurities from a solid sample.
-
Column chromatography is ideal for separating compounds with different polarities, including the separation of endo and exo isomers.
-
Acid-base extraction can be used to separate the acidic product from neutral or basic impurities.[1]
-
Vacuum distillation may be suitable if the impurities are significantly less volatile than the product.[2]
Q3: How can I separate the endo and exo isomers of this compound?
A3: Separation of endo and exo isomers can be challenging due to their similar physical properties. Column chromatography is often the most effective method.[3] Additionally, fractional crystallization of the acid or its salts may achieve separation.[4][5] The choice of solvent system and stationary phase in chromatography is critical for successful separation.
Q4: My purified this compound has a yellow or brown tint. What is the likely cause and how can I fix it?
A4: A persistent color in the final product often indicates the presence of residual organic impurities or trace metals from catalysts.[6] Treatment with activated carbon during recrystallization can help remove colored impurities.[6] If metal contamination is suspected, passing the product solution through a dedicated metal scavenger may be necessary.[6]
Troubleshooting Guides
Recrystallization
Problem 1: Oiling out during cooling.
-
Observation: The dissolved solid separates as a liquid (an oil) instead of forming crystals upon cooling.[7][8] This is problematic as the oil can trap impurities.[9]
-
Potential Causes:
-
The melting point of the crude product is significantly lowered by impurities.[9]
-
The solution is too concentrated.
-
The cooling rate is too fast.
-
-
Solutions:
-
Re-heat and add more solvent: Re-dissolve the oil by heating and add a small amount of additional hot solvent to decrease the saturation.[9]
-
Slow cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This encourages the formation of purer crystals.[6]
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution to induce nucleation.[7]
-
Seeding: Add a small crystal of pure this compound to the cooled solution to initiate crystallization.[6]
-
Change solvent system: If oiling persists, a different recrystallization solvent or a solvent mixture may be required.
-
Problem 2: No crystal formation upon cooling.
-
Observation: The solution remains clear even after cooling in an ice bath.
-
Potential Causes:
-
The solution is too dilute.
-
The compound is very soluble in the chosen solvent even at low temperatures.
-
-
Solutions:
-
Evaporate excess solvent: Gently heat the solution to boil off some of the solvent to increase the concentration, then allow it to cool again.[9]
-
Induce crystallization: Try scratching the flask or adding a seed crystal.[7][9]
-
Add an anti-solvent: If using a solvent in which the compound is highly soluble, slowly add a miscible "anti-solvent" (a solvent in which the compound is poorly soluble) until the solution becomes cloudy, then gently heat until it is clear again and allow to cool slowly.
-
Column Chromatography
Problem 1: Poor separation of this compound from impurities.
-
Observation: Fractions collected from the column contain a mixture of the desired product and impurities.
-
Potential Causes:
-
Inappropriate solvent system (eluent).
-
Improperly packed column (channeling).
-
Column overloading.
-
-
Solutions:
-
Optimize the mobile phase: Use Thin Layer Chromatography (TLC) to test different solvent systems to find one that gives good separation between this compound and the impurities. A good starting point for carboxylic acids on silica gel is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate), with a small amount of acetic or formic acid to improve peak shape.
-
Repack the column: Ensure the stationary phase is packed uniformly without any air bubbles or cracks.[10]
-
Reduce the sample load: The amount of crude material should typically be 1-5% of the weight of the stationary phase.
-
Problem 2: Tailing or streaking of the this compound spot on TLC and column.
-
Observation: The compound elongates on the TLC plate or elutes from the column over a large volume.
-
Potential Cause:
-
Interaction of the carboxylic acid group with the stationary phase (e.g., silica gel, which is acidic).
-
-
Solution:
-
Add a small amount of acid to the eluent: Incorporating a small percentage (0.1-1%) of acetic acid or formic acid into the mobile phase can suppress the deprotonation of the carboxylic acid, leading to sharper peaks and better separation.
-
Data Presentation
| Purification Method | Purity of Crude Material (%) | Purity of Final Product (%) | Typical Recovery/Yield (%) | Notes |
| Recrystallization | 90-95 | >98 | 70-90 | Dependent on solvent choice and initial purity. |
| Column Chromatography | 80-95 | >99 | 60-85 | Effective for isomer separation. |
| Acid-Base Extraction | Variable | >95 | 80-95 | Good for removing neutral or basic impurities. |
Note: The values in this table are estimates for typical carboxylic acid purifications and may vary for this compound depending on the specific experimental conditions and the nature of the impurities.
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents (e.g., water, ethanol, ethyl acetate, hexane, or mixtures thereof) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent.
-
Decoloration (if necessary): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: Column Chromatography of this compound
-
Stationary Phase and Eluent Selection: Silica gel is a common stationary phase for the purification of carboxylic acids.[10] Use TLC to determine an appropriate eluent system. A good starting point is a mixture of hexane and ethyl acetate (e.g., 4:1 v/v) with 0.5% acetic acid.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the chromatography column and allow it to pack evenly, ensuring no air bubbles are trapped.[10] Drain the excess solvent until the level is just above the silica bed. Add a thin layer of sand on top.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully apply it to the top of the column.
-
Elution: Begin eluting with the chosen solvent system, collecting fractions in test tubes. The polarity of the eluent can be gradually increased (gradient elution) if necessary to elute the compound.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified this compound.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
References
- 1. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. US7700802B2 - Method of separating stereoisomers of dicarboxylic acid having norbornene or norbornane structure, or derivative thereof - Google Patents [patents.google.com]
- 4. A simple method for resolution of endo-/exo-monoesters of trans-norborn-5-ene-2,3-dicarboxylic acids into their enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. KR20060118419A - Method for separating stereoisomers of dicarboxylic acid or derivatives thereof having norbornene or norbornane structure - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. mt.com [mt.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. web.uvic.ca [web.uvic.ca]
Technical Support Center: Optimizing Norbornene Derivative Synthesis
Welcome to the technical support center for the synthesis of norbornene derivatives. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common experimental challenges and optimize reaction conditions.
Frequently Asked Questions (FAQs) & Troubleshooting
Diels-Alder Reaction
Question 1: My Diels-Alder reaction is resulting in a low yield or no product. What are the common causes and how can I improve it?
Answer:
Low yields in the Diels-Alder synthesis of norbornene derivatives can stem from several factors. A primary consideration is the equilibrium nature of the reaction; at elevated temperatures, the retro-Diels-Alder reaction can occur, leading to the decomposition of the product back to the diene and dienophile.[1][2][3]
Troubleshooting Steps:
-
Temperature Control: The Diels-Alder reaction is subject to kinetic and thermodynamic control.[2] Lower temperatures generally favor the formation of the endo product, which is the kinetic product, while higher temperatures can favor the more thermodynamically stable exo product but also increase the rate of the retro-Diels-Alder reaction.[2] If you are using high temperatures, consider lowering the reaction temperature to minimize product decomposition. For thermally sensitive materials, room temperature reactions may be feasible, though they may require longer reaction times.[4]
-
Reactant Purity: Ensure the purity of your cyclopentadiene and dienophile. Cyclopentadiene, in particular, readily dimerizes to dicyclopentadiene at room temperature.[5] Freshly "cracked" dicyclopentadiene should be used for optimal results.
-
Solvent Choice: The choice of solvent can influence reaction rates. While Diels-Alder reactions can be performed in a variety of solvents, non-polar solvents like toluene or even running the reaction neat are common.[6][7] In some cases, polar solvents can enhance selectivity.[7]
-
Reaction Time: Ensure the reaction has proceeded for a sufficient amount of time. Monitor the reaction progress using techniques like TLC or NMR spectroscopy.
-
Pressure: For particularly stubborn reactions, applying high pressure can significantly increase the yield.
Question 2: How can I control the endo/exo selectivity of my Diels-Alder reaction?
Answer:
The stereoselectivity of the Diels-Alder reaction to form norbornene derivatives is a critical aspect to control. Generally, the endo product is formed faster and is considered the kinetic product, while the exo product is more sterically favored and thus the thermodynamic product.[8]
Strategies for Controlling Selectivity:
-
Temperature: As mentioned, lower temperatures favor the kinetic endo product. If a higher proportion of the exo product is desired, the reaction can be run at higher temperatures to allow the initial endo product to revert to the starting materials and then form the more stable exo isomer.[2][9]
-
Lewis Acid Catalysis: The use of a Lewis acid catalyst can influence the stereoselectivity of the reaction.
-
Solvent Effects: The polarity of the solvent can have a modest impact on the endo/exo ratio.[7] Experimenting with different solvents may allow for fine-tuning of the product distribution.
| Condition | Favored Product | Rationale |
| Low Temperature | endo | Kinetic control, lower activation energy transition state.[2][8] |
| High Temperature | exo | Thermodynamic control, more stable product.[2][9] |
Ring-Opening Metathesis Polymerization (ROMP)
Question 3: My ROMP reaction is not initiating or is proceeding very slowly. What could be the issue?
Answer:
Initiation issues in ROMP are often related to the catalyst's activity and the purity of the reagents.
Troubleshooting Steps:
-
Catalyst Choice and Handling: Grubbs' catalysts (1st, 2nd, and 3rd generation) are commonly used for the ROMP of norbornenes.[10][11] Ensure the catalyst is fresh and has been stored under an inert atmosphere, as they can be sensitive to air and moisture.[12][13]
-
Monomer Purity: Impurities in the norbornene monomer can poison the catalyst. Ensure your monomer is free of coordinating functional groups that can deactivate the ruthenium center. Purification of the monomer by distillation or column chromatography may be necessary.
-
Solvent Purity: Use anhydrous, de-gassed solvents to prevent catalyst deactivation.
-
Monomer Stereochemistry: Endo isomers of substituted norbornenes are often less reactive than their exo counterparts.[14][15][16] If you are using an endo-rich monomer, you may need to use a more active catalyst or higher catalyst loading.
Question 4: How can I control the molecular weight of the polymer produced by ROMP?
Answer:
Controlling the molecular weight of polynorbornene is crucial for tailoring its material properties.
Methods for Molecular Weight Control:
-
Monomer to Initiator Ratio ([M]/[I]): In a living polymerization, the number-average molecular weight (Mn) is directly proportional to the ratio of monomer to initiator. By carefully controlling this ratio, you can target a specific molecular weight.
-
Chain Transfer Agents (CTAs): The use of a chain transfer agent is a common strategy to control molecular weight and can also enable catalytic ROMP, reducing the amount of expensive ruthenium catalyst required.[17] Styrene and its derivatives have been reported as effective CTAs.[17]
| Parameter | Effect on Molecular Weight |
| Increasing [M]/[I] ratio | Increases Molecular Weight |
| Adding a Chain Transfer Agent | Decreases Molecular Weight |
Experimental Protocols
Protocol 1: Synthesis of endo-Norbornene-5,6-cis-dicarboxylic Anhydride
This protocol describes the Diels-Alder reaction between cyclopentadiene and maleic anhydride.
Materials:
-
Dicyclopentadiene
-
Maleic anhydride
-
Ethyl acetate
-
Hexane (or petroleum ether)
-
Fractional distillation apparatus
-
Reaction vessel (e.g., round-bottom flask or Craig tube)
-
Stir bar and stir plate
-
Ice bath
Procedure:
-
Preparation of Cyclopentadiene: Cyclopentadiene is prepared by the retro-Diels-Alder reaction of dicyclopentadiene. Set up a fractional distillation apparatus. Gently heat the dicyclopentadiene to induce cracking, and distill the cyclopentadiene monomer. Caution: Cyclopentadiene is a flammable liquid and should be handled in a well-ventilated fume hood.
-
Reaction Setup: In a separate flask, dissolve maleic anhydride in ethyl acetate with gentle warming.[5] Add hexane to the solution.
-
Diels-Alder Reaction: Slowly add the freshly distilled cyclopentadiene to the maleic anhydride solution with stirring. The reaction is often exothermic.
-
Crystallization and Isolation: Allow the reaction mixture to stand at room temperature. The product, endo-norbornene-5,6-cis-dicarboxylic anhydride, will crystallize out of solution. Cooling the mixture in an ice bath can enhance crystallization.[18]
-
Purification: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent (e.g., hexane). The product can be further purified by recrystallization if necessary.
Protocol 2: ROMP of Norbornene using Grubbs' Second Generation Catalyst
This protocol outlines a general procedure for the ring-opening metathesis polymerization of norbornene.
Materials:
-
Norbornene (purified)
-
Grubbs' Second Generation Catalyst
-
Anhydrous, de-gassed solvent (e.g., dichloromethane or toluene)
-
Schlenk line or glovebox for inert atmosphere
-
Syringes and needles
-
Stir bar and stir plate
-
Precipitating solvent (e.g., methanol)
Procedure:
-
Safety Precautions: Grubbs' catalysts are flammable solids and should be handled with care.[12] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[12][13] All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.[19]
-
Reaction Setup: In a glovebox or under a positive pressure of inert gas, dissolve the desired amount of norbornene in the anhydrous solvent in a Schlenk flask equipped with a stir bar.
-
Catalyst Addition: In a separate vial, weigh the Grubbs' catalyst and dissolve it in a small amount of the anhydrous solvent.
-
Polymerization: Using a gas-tight syringe, rapidly inject the catalyst solution into the stirring monomer solution. The polymerization is often very fast.
-
Termination: After the desired reaction time, terminate the polymerization by adding a small amount of an inhibitor, such as ethyl vinyl ether.
-
Isolation and Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.[20] Collect the polymer by filtration, wash with fresh non-solvent, and dry under vacuum. The polymer can be further purified by dissolving it in a good solvent and re-precipitating.
Visual Guides
Caption: General experimental workflow for norbornene derivative synthesis.
Caption: Troubleshooting low yield in Diels-Alder reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Room Temperature Diels–Alder Reactions of 4-Vinylimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Diels-Alder Reaction [cs.gordon.edu]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Wolfram Demonstrations Project [demonstrations.wolfram.com]
- 9. sciforum.net [sciforum.net]
- 10. Catalytic living ring-opening metathesis polymerization with Grubbs' second- and third-generation catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rarpolymer.princeton.edu [rarpolymer.princeton.edu]
- 12. aksci.com [aksci.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Bypassing the lack of reactivity of endo-substituted norbornenes with the catalytic rectification–insertion mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Practical Route for Catalytic Ring-Opening Metathesis Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. community.wvu.edu [community.wvu.edu]
- 19. mdpi.com [mdpi.com]
- 20. dspace.mit.edu [dspace.mit.edu]
Technical Support Center: Separation of Exo and Endo Isomers
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the separation of exo and endo isomers.
Frequently Asked Questions (FAQs)
Q1: What are exo and endo isomers, and why are they difficult to separate?
Exo and endo are terms used to describe the relative stereochemistry of substituents in bridged ring systems, commonly arising from reactions like the Diels-Alder cycloaddition.[1]
-
Endo isomer: The substituent is on the opposite side of the smaller bridge or "syn" to the longest bridge.[1]
-
Exo isomer: The substituent is on the same side as the smaller bridge or "anti" to the longest bridge.[1]
These isomers are diastereomers, meaning they are non-superimposable, non-mirror images of each other.[2][3] Because they have the same molecular weight and connectivity, their physical properties like polarity, solubility, and boiling point can be very similar, making separation challenging.[2][4] However, as diastereomers, they do have different physical properties, which allows for their separation using achiral methods like column chromatography or recrystallization.[2][3]
Q2: How can I control the ratio of exo to endo products during my reaction?
Controlling the product ratio can simplify the subsequent separation process. The formation of exo and endo isomers is often governed by kinetic versus thermodynamic control.[5][6]
-
Kinetic Control: Favors the product that is formed fastest, which is often the endo isomer due to favorable orbital overlap in the transition state.[5][6][7] This is typically achieved at lower temperatures and shorter reaction times.[5][6] For example, the Diels-Alder reaction of cyclopentadiene and maleic anhydride at room temperature yields over 95% of the endo product.[6]
-
Thermodynamic Control: Favors the most stable product. The exo isomer is often more stable due to reduced steric hindrance.[5][7][8] Higher temperatures and longer reaction times allow the reaction to reach equilibrium, favoring the formation of the more stable exo product.[5][6]
Table 1: Reaction Conditions vs. Product Control in Diels-Alder Reactions
| Control Type | Favored Product | Typical Conditions | Rationale |
| Kinetic | Endo | Lower temperatures, shorter reaction times.[5][6] | Lower activation energy for the transition state.[5][6] |
| Thermodynamic | Exo | Higher temperatures, longer reaction times.[5][6] | Product is more stable with lower steric hindrance.[5][8] |
Q3: How do I confirm the identity of my separated exo and endo isomers?
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for differentiating between exo and endo isomers.
-
¹H NMR: The chemical shifts and coupling constants of protons on the bicyclic ring system are often distinct for each isomer.[9][10] Protons in the exo position are typically deshielded (appear at a lower field) compared to those in the endo position.[9] The difference in dihedral angles between protons in the two isomers can lead to significantly different splitting patterns, which can be predicted using the Karplus equation.[10]
-
2D NMR (NOESY): Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the spatial proximity of protons.[11][12] For example, a cross-peak between a substituent proton and a bridgehead proton can confirm an exo or endo configuration.[11]
Troubleshooting Separation by Column Chromatography
Column chromatography is the most common method for separating exo and endo isomers. Success depends heavily on finding a solvent system that provides sufficient resolution.
Q4: My exo and endo isomers are not separating on the column (co-elution). What should I do?
If your isomers have very similar Rf values, you need to optimize your mobile phase to improve resolution.
-
Systematic Solvent Screening: Test a variety of solvent systems with different polarities and chemical properties using Thin Layer Chromatography (TLC).[13] The goal is to find a system where the difference in Rf values (ΔRf) between the two isomers is maximized.
-
Try Different Solvent Classes: If standard ethyl acetate/hexane mixtures fail, try other solvent combinations.[14][15] Sometimes, solvents with different interaction capabilities (e.g., dipole-dipole, hydrogen bonding) can improve separation. Examples include dichloromethane/methanol or toluene/acetone.[15]
-
Use a Gradient Elution: Instead of a single solvent mixture (isocratic elution), a gradient elution where the polarity of the mobile phase is gradually increased over time can improve the separation of compounds with close Rf values.[16]
-
Column Parameters: Use a longer, narrower column and a finer mesh silica gel to increase the number of theoretical plates and improve resolution. Ensure the column is packed properly to avoid channeling.[16]
Table 2: Suggested Solvent Systems for Column Chromatography
| Polarity | Common Solvent System | Use Case |
| Non-polar | 5% Ether/Hexane, 100% Hexane | For non-polar compounds.[14] |
| Intermediate | Ethyl Acetate/Hexane (e.g., 10-50%) | A standard system for many common compounds.[14] |
| Polar | 5% Methanol/Dichloromethane | For more polar compounds.[14] |
| Amines | 10% Ammonia in Methanol/Dichloromethane | Helps to move basic compounds that may stick to the silica.[14] |
Q5: My compound is streaking on the TLC plate and the column. How can I fix this?
Streaking is often caused by compound overloading, poor solubility, or interactions with the stationary phase.
-
Reduce Sample Load: Load a smaller amount of your sample onto the column. A concentrated, narrow band at the top of the column is crucial for good separation.[16][17]
-
Improve Solubility: Ensure your sample is fully dissolved in a minimal amount of the mobile phase before loading.[16]
-
Modify the Mobile Phase: For acidic or basic compounds, adding a small amount of a modifier like acetic acid or triethylamine to the mobile phase can prevent streaking by neutralizing the silica gel's active sites.
Troubleshooting Separation by Recrystallization
Fractional crystallization separates compounds based on differences in their solubility in a particular solvent.[18]
Q6: I can't find a suitable solvent for fractional recrystallization. What are the criteria?
The ideal solvent is one in which one isomer is significantly more soluble than the other at a given temperature.
-
The ideal solvent should:
-
Completely dissolve both isomers at high temperatures.
-
Cause one isomer to be sparingly soluble or insoluble at low temperatures, while the other remains in solution.
-
Not react with the compounds.
-
Be volatile enough to be easily removed from the purified crystals.
-
-
Finding a solvent often requires trial and error. Test a range of solvents with varying polarities. Sometimes a mixture of two solvents (a "solvent" and a "co-solvent") provides the necessary solubility profile.
Q7: My recrystallization yields are low, or the purity is not improving.
-
Slow Cooling: Allow the solution to cool slowly. Rapid cooling can trap impurities and the other isomer within the crystal lattice.
-
Seeding: If crystals are slow to form, adding a seed crystal of the desired pure isomer can initiate crystallization.
-
Iterative Process: Achieving high purity may require multiple recrystallization steps.[19] Each step will enrich the desired isomer.
Experimental Protocols & Visual Guides
Protocol 1: Flash Column Chromatography
-
Select a Solvent System: Use TLC to find a solvent system that gives a good separation between the exo and endo isomers (aim for an Rf of the lower spot around 0.2-0.3 and a maximal ΔRf).
-
Pack the Column:
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a layer of sand.
-
Use the "wet packing" method: prepare a slurry of silica gel in your chosen non-polar solvent and pour it into the column.[16][17] Tap the column gently to ensure even packing and remove air bubbles.[17]
-
Add another layer of sand on top of the silica gel.
-
-
Load the Sample:
-
Elute and Collect:
-
Add the mobile phase and apply pressure (flash chromatography) to push the solvent through the column.
-
Collect fractions in separate test tubes.
-
-
Analyze Fractions: Use TLC to analyze the collected fractions to determine which ones contain your purified isomers.
Caption: Workflow for separating exo/endo isomers via flash column chromatography.
References
- 1. ORGANIC SPECTROSCOPY INTERNATIONAL: EXO ENDO ,,,UNDERSTAND STEREOCHEMICAL CONSIDERATIONS USING NMR [orgspectroscopyint.blogspot.com]
- 2. homework.study.com [homework.study.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Endo and Exo products of Diels-Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. Chapter 10 homework [web.pdx.edu]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. public.websites.umich.edu [public.websites.umich.edu]
- 11. summit.sfu.ca [summit.sfu.ca]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. Chromatography [chem.rochester.edu]
- 15. reddit.com [reddit.com]
- 16. chromtech.com [chromtech.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Fractional crystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Efficient Synthesis of 2-Norbornaneacetic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 2-norbornaneacetic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data for catalyst selection.
Disclaimer: Detailed experimental data specifically for the synthesis of this compound is not abundant in publicly available literature. The following protocols and guides are based on well-established synthetic transformations for converting alkyl halides and alcohols into carboxylic acids. Researchers should consider these as starting points and may need to optimize conditions for their specific setup.
Synthetic Pathways Overview
There are several viable synthetic routes to obtain this compound. The choice of pathway often depends on the starting material, available reagents, and desired scale. The two primary routes discussed here are:
-
Carboxylation of a Grignard Reagent: This method involves the reaction of a 2-norbornylmethyl Grignard reagent with carbon dioxide.
-
Hydrolysis of a Nitrile: This two-step process involves the conversion of a 2-norbornylmethyl halide to a nitrile, followed by hydrolysis to the carboxylic acid.
-
Oxidation of a Primary Alcohol: This involves the oxidation of 2-norbornanemethanol to the desired carboxylic acid.
Below is a logical workflow for selecting a synthetic pathway.
Technical Support Center: Managing Temperature Control in 2-Norbornaneacetic Acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Norbornaneacetic acid. The focus is on managing temperature control during common chemical transformations to ensure reaction success, maximize yield, and maintain safety.
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical in reactions with this compound?
A1: Temperature control is crucial for several reasons. Many reactions involving carboxylic acids are exothermic, meaning they release heat.[1][2][3] Without proper temperature management, this can lead to a rapid increase in temperature, potentially causing side reactions, degradation of products, or even a runaway reaction.[4] Conversely, some reactions require a specific activation energy to proceed at a reasonable rate, necessitating heating.[2][5] Precise temperature control ensures the reaction proceeds at an optimal and safe rate, maximizing the yield of the desired product.
Q2: What are the general signs of poor temperature control in my reaction?
A2: Signs of poor temperature control can include:
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Unexpected color changes: A sudden darkening or change in color (e.g., turning dark brown or black) can indicate product degradation or the formation of polymeric byproducts due to excessive heat.[4]
-
Vigorous gas evolution: While some reactions are expected to produce gas, an unexpectedly rapid or violent evolution of gas can be a sign of a reaction proceeding too quickly due to high temperatures.[4]
-
Low yield of the desired product: If the reaction temperature is too high, side reactions may become more prevalent, consuming starting materials and reducing the yield of the intended product. If the temperature is too low, the reaction may not go to completion.
-
Formation of unexpected byproducts: Analysis of your crude product may reveal the presence of impurities that are known to form at higher or lower temperatures.
Q3: How does reaction scale-up affect temperature control?
A3: Scaling up a reaction from a laboratory to a pilot or production scale presents significant challenges for temperature control. The surface-area-to-volume ratio decreases as the reactor size increases, making it more difficult to dissipate heat effectively.[6][7] An exothermic reaction that is easily managed on a small scale can become hazardous on a larger scale if the cooling capacity is insufficient. Therefore, careful consideration of reactor design, cooling systems, and agitation is essential during scale-up.
Troubleshooting Guides
Fischer Esterification of this compound
The Fischer esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[2][5][6][8][9][10][11] The reaction is reversible and often requires heating to proceed at a reasonable rate.
Problem: Low Ester Yield
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction (Temperature too low or reaction time too short) | Increase the reaction temperature to the boiling point of the alcohol solvent (reflux).[8][9] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time. |
| Equilibrium Not Shifted Towards Products | Use a large excess of the alcohol, which also serves as the solvent, to drive the equilibrium towards the ester.[6][10] Remove water as it forms using a Dean-Stark apparatus.[10] |
| Catalyst Inactivity | Ensure the acid catalyst (e.g., concentrated sulfuric acid) is fresh and added in the correct amount (typically a few drops).[2] |
| Product Decomposition (Temperature too high) | While reflux is common, excessively high temperatures with sensitive substrates can lead to degradation. If decomposition is suspected, try a lower boiling point alcohol or a milder acid catalyst. |
Experimental Protocol: Synthesis of Methyl 2-Norbornaneacetate
-
To a round-bottom flask, add this compound.
-
Add a large excess of methanol (e.g., 10-20 equivalents), which will also act as the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.5 mL).
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65°C for methanol).[8]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ester.
Logical Workflow for Troubleshooting Low Ester Yield
Conversion to 2-Norbornaneacetyl Chloride
The conversion of carboxylic acids to acyl chlorides is often achieved using thionyl chloride (SOCl₂).[12][13] This reaction can be exothermic and releases toxic gases (SO₂ and HCl).
Problem: Incomplete Conversion or Product Decomposition
| Possible Cause | Troubleshooting Steps |
| Insufficient Reagent or Reaction Time | Use a slight excess of thionyl chloride. Ensure the reaction is allowed to proceed for a sufficient duration, monitoring for the cessation of gas evolution. |
| Reaction Temperature too Low | Gently warm the reaction mixture. Refluxing in thionyl chloride (boiling point ~76°C) or a suitable solvent is a common practice.[14] |
| Product Decomposition (Temperature too high) | If the product is thermally unstable, perform the reaction at a lower temperature, possibly using a solvent like dichloromethane and adding the thionyl chloride dropwise at room temperature or below. |
| Presence of Water | Ensure all glassware is thoroughly dried and the this compound is anhydrous, as water will react with thionyl chloride. |
Experimental Protocol: Synthesis of 2-Norbornaneacetyl Chloride
-
In a fume hood, to a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂), add this compound.
-
Carefully add thionyl chloride (SOCl₂), either neat or in an inert solvent like dichloromethane.
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The reaction may be stirred at room temperature or gently heated to reflux.[14]
-
The reaction is typically complete when gas evolution ceases.
-
Remove the excess thionyl chloride by distillation or under reduced pressure.
-
The resulting crude 2-Norbornaneacetyl chloride can be purified by vacuum distillation.
Amidation of this compound
Direct amidation of carboxylic acids with amines is difficult and often requires high temperatures or the use of coupling agents.[15][16] A common route is via the more reactive acyl chloride.
Problem: Low Amide Yield (via Acyl Chloride)
| Possible Cause | Troubleshooting Steps |
| Reaction Temperature too High | The reaction of an acyl chloride with an amine is typically fast and exothermic. Overheating can lead to side reactions. Perform the addition of the amine or acyl chloride at a low temperature (e.g., 0°C) and then allow the reaction to warm to room temperature. |
| Loss of Amine due to HCl Byproduct | Use two equivalents of the amine; one to form the amide and the second to act as a base to neutralize the HCl byproduct.[17] Alternatively, use one equivalent of the amine and one equivalent of a non-nucleophilic base like triethylamine or pyridine.[17] |
| Hydrolysis of Acyl Chloride | Ensure the reaction is carried out under anhydrous conditions as the acyl chloride will react with any water present. |
Experimental Protocol: Synthesis of N-benzyl-2-norbornaneacetamide
-
Dissolve 2-Norbornaneacetyl chloride in an anhydrous, inert solvent (e.g., dichloromethane) in a flask under an inert atmosphere.
-
Cool the flask in an ice bath (0°C).
-
In a separate flask, dissolve two equivalents of benzylamine in the same solvent.
-
Slowly add the benzylamine solution to the stirred solution of the acyl chloride.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for a few hours.
-
Wash the reaction mixture with a dilute acid solution (e.g., 1M HCl) to remove excess amine, followed by a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer, filter, and remove the solvent to yield the crude amide, which can be further purified by recrystallization or chromatography.
Signaling Pathway for Amidation via Acyl Chloride
Reduction of this compound
Carboxylic acids can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄).[18][19] These reactions are highly exothermic and react violently with water.
Problem: Uncontrolled Reaction or Low Alcohol Yield
| Possible Cause | Troubleshooting Steps |
| Reaction too Exothermic | The addition of LiAlH₄ or the carboxylic acid should be done slowly and in portions at a low temperature (typically 0°C). Maintain efficient stirring and external cooling throughout the addition. |
| Presence of Water | LiAlH₄ reacts violently with water.[20] All solvents and glassware must be rigorously dried, and the reaction should be run under an inert atmosphere (e.g., nitrogen or argon). |
| Incomplete Reaction | After the initial addition at low temperature, the reaction may require warming to room temperature or gentle refluxing in an ether solvent to go to completion. |
| Improper Workup | The workup procedure to quench excess LiAlH₄ and hydrolyze the aluminum salts is also exothermic and must be done carefully at low temperatures. A Fieser workup (sequential addition of water, then aqueous NaOH, then more water) is a common and safer procedure. |
Experimental Protocol: Synthesis of 2-Norbornaneethanol
-
Set up a flame-dried, three-necked flask with a dropping funnel, reflux condenser, and nitrogen inlet.
-
Add a suspension of lithium aluminum hydride (LiAlH₄) in an anhydrous ether (e.g., diethyl ether or THF) to the flask and cool to 0°C.
-
Dissolve this compound in the same anhydrous ether and add it to the dropping funnel.
-
Add the carboxylic acid solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours to ensure complete reduction.
-
Cool the reaction back down to 0°C and carefully quench the excess LiAlH₄ by the slow, sequential addition of water, followed by 15% aqueous NaOH, and then more water.
-
Filter the resulting aluminum salts and wash them thoroughly with ether.
-
Combine the organic filtrates, dry, and remove the solvent to yield the crude alcohol.
This guide provides a starting point for troubleshooting common temperature-related issues in reactions involving this compound. Always consult relevant safety data sheets and perform a thorough risk assessment before conducting any chemical reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Optimize Reaction Conditions for Arrhenius Acid-Base Neutralization [eureka.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 7. US6770783B1 - Method for producing acid chlorides - Google Patents [patents.google.com]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 9. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Fischer Esterification [organic-chemistry.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 14. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 15. jackwestin.com [jackwestin.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. quora.com [quora.com]
- 18. chemguide.co.uk [chemguide.co.uk]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. ch.ic.ac.uk [ch.ic.ac.uk]
avoiding sublimation of norbornene starting material in reactions
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize the sublimation of norbornene starting material during chemical reactions, ensuring higher yields and more reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: I've noticed my solid norbornene seems to disappear or decrease in mass from the reaction flask, even at room temperature. What is happening?
A1: You are likely observing the sublimation of norbornene. Sublimation is a process where a substance transitions directly from a solid to a gas phase without passing through a liquid state[1][2]. Norbornene is a volatile solid with a significant vapor pressure at and above room temperature, which makes it prone to sublimation[3][4]. This is especially noticeable in open or poorly sealed vessels or when under vacuum[5].
Q2: What are the key physical properties of norbornene that I should be aware of to prevent sublimation?
A2: Understanding norbornene's physical properties is crucial for proper handling. Its low melting point and high vapor pressure are the primary reasons for its tendency to sublime.
| Property | Value | Source |
| Molecular Weight | 94.15 g/mol | [6][7] |
| Melting Point | 44-46 °C | [3][6][7] |
| Boiling Point | 96 °C | [3][6][7] |
| Appearance | White crystalline mass | [4][6] |
| Vapor Pressure | 39.2 mm Hg @ 25 °C | [3] |
| 30.06 kPa (225.5 mm Hg) @ 59 °C | [6][7] | |
| Solubility | Soluble in most organic solvents (chloroform, ethanol, ether). Insoluble in water. | [6][7] |
Q3: How should I properly store norbornene to minimize loss over time?
A3: To prevent loss due to sublimation, norbornene should be stored in a tightly sealed container in a cool, well-ventilated area away from heat sources[4]. For long-term storage or for highly volatile compounds, storing at a low temperature (e.g., in a refrigerator) is recommended to reduce its vapor pressure[8]. Ensure the container is well-grounded to prevent static electricity accumulation[4].
Q4: What is the most effective method for adding norbornene to a reaction to prevent it from subliming?
A4: Direct addition of solid norbornene to a flask can lead to immediate sublimation, especially if the reaction is heated. Two superior methods are:
-
Addition as a Solution: Dissolve the norbornene in a small amount of the reaction solvent and add it to the reaction mixture via a syringe or an addition funnel[9]. This is a highly effective method for controlling the addition and preventing sublimation.
-
Addition as a Melt: Since norbornene has a low melting point (44-46 °C), it can be gently melted and added as a liquid[9]. This should be done carefully to avoid overheating and decomposition.
Q5: My reaction requires heating above room temperature. How can I keep the norbornene in the reaction vessel?
A5: When running reactions at elevated temperatures, it is essential to equip your reaction apparatus to handle a volatile reagent. Use a reflux condenser attached to your reaction flask[8]. The cold surface of the condenser will cause the sublimed or evaporated norbornene to deposit or condense and return to the reaction mixture, preventing its escape. For temperatures significantly above its boiling point or for very long reaction times, a sealed-tube apparatus may be necessary[8].
Q6: I am running my reaction under an inert atmosphere (e.g., Nitrogen or Argon). Can I still lose norbornene?
A6: Yes. A stream of inert gas passing through or over the reaction mixture can accelerate the loss of volatile materials by carrying the vapor away. If you are working on an inert gas line, be aware that norbornene can enter the line and potentially contaminate other connected flasks[8]. To mitigate this, use a well-sealed system with a condenser and consider isolating the reaction from other experiments on the same line.
Troubleshooting Guide
Problem: Low or inconsistent reaction yields where norbornene is the limiting reagent. Post-reaction analysis shows unreacted starting materials but norbornene is absent.
Possible Cause: Significant loss of norbornene starting material due to sublimation during reaction setup or execution.
Solutions: Follow this workflow to diagnose and solve the issue.
Caption: Troubleshooting workflow for low reaction yields.
Experimental Protocols
Protocol 1: Addition of Norbornene as a Solution
This protocol is recommended for reactions conducted at or slightly above room temperature.
-
Preparation: In a fume hood, weigh the required amount of norbornene into a small, dry vial or flask.
-
Dissolution: Add a minimal amount of the anhydrous reaction solvent to the vial to completely dissolve the solid norbornene.
-
Transfer: Draw the norbornene solution into a dry gas-tight syringe.
-
Addition: Add the solution dropwise to the reaction vessel through a septum. For slow additions, a syringe pump is the most precise method[9].
-
Rinsing: Rinse the vial with another small portion of the solvent and add it to the reaction to ensure a complete transfer.
Protocol 2: Handling Norbornene in Heated Reactions
This protocol is essential for any reaction requiring heating.
-
Apparatus Setup: Assemble a dry reaction flask with a magnetic stir bar and attach a reflux condenser. Ensure the joint is well-sealed. Connect the condenser to a coolant source.
-
Inert Atmosphere (if required): Flush the system with an inert gas like Nitrogen or Argon.
-
Reagent Addition: Add other non-volatile reagents and the solvent to the flask.
-
Norbornene Addition: Add the norbornene to the cooled flask, either as a solid quickly or, preferably, as a solution following Protocol 1 .
-
Heating: Begin stirring and slowly heat the reaction mixture to the desired temperature using an oil bath or heating mantle.
-
Monitoring: Observe the condenser for a "reflux ring," which indicates that the solvent and/or norbornene vapor is condensing and returning to the flask, preventing loss.
Decision-Making Workflow for Norbornene Handling
Use the following diagram to select the appropriate handling technique for your specific experimental conditions.
Caption: Decision workflow for handling norbornene.
References
- 1. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 2. Sublimation (phase transition) - Wikipedia [en.wikipedia.org]
- 3. NORBORNENE | CAS#:498-66-8 | Chemsrc [chemsrc.com]
- 4. topas.com [topas.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Norbornene CAS#: 498-66-8 [m.chemicalbook.com]
- 7. Norbornene | 498-66-8 [chemicalbook.com]
- 8. How To [chem.rochester.edu]
- 9. How To [chem.rochester.edu]
workup procedure to minimize loss of 2-Norbornaneacetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the loss of 2-Norbornaneacetic acid during experimental workup procedures.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound relevant to its workup?
| Property | Value | Source |
| Molecular Formula | C₉H₁₄O₂ | [1] |
| Molecular Weight | 154.21 g/mol | [1] |
| Boiling Point | 107-108 °C at 3 mmHg | [1] |
| Density | 1.065 g/mL at 25 °C | [1] |
| Estimated pKa | ~4.5 - 5.0 | General chemical principles for carboxylic acids |
| Estimated Solubility | ||
| Water | Sparingly soluble in neutral form; soluble as carboxylate salt | General chemical principles |
| Diethyl Ether | Soluble | General chemical principles |
| Ethyl Acetate | Soluble | General chemical principles |
| Dichloromethane | Soluble | General chemical principles |
| Hexanes | Sparingly soluble | General chemical principles |
Q2: What is the most common reason for losing this compound during workup?
A2: The most common source of loss for this compound, like many carboxylic acids, is due to its amphipathic nature. It has both a nonpolar bicyclic core and a polar carboxylic acid group. Significant loss can occur through:
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Incomplete extraction: Due to some water solubility of the neutral acid.
-
Emulsion formation: The molecule can act as a surfactant, leading to stable emulsions that are difficult to separate.
-
Premature precipitation: If the pH is not carefully controlled during acidification, the product may precipitate out of solution in a finely dispersed form that is difficult to collect.
-
Loss during solvent removal: Although the boiling point is relatively high, co-distillation with the solvent can occur, especially under high vacuum and elevated temperatures.
Q3: How can I improve the extraction efficiency of this compound?
A3: To improve extraction efficiency, it is critical to control the pH of the aqueous phase.
-
To extract into an organic solvent: Ensure the aqueous phase is acidic (pH < 2) to fully protonate the carboxylic acid, making it less polar and more soluble in the organic layer.
-
To extract into an aqueous base: Use a dilute basic solution (e.g., 1 M NaOH or NaHCO₃) to deprotonate the carboxylic acid, forming the highly water-soluble carboxylate salt. This is useful for separating it from non-acidic impurities.
-
Use of Brine: Washing the combined organic extracts with a saturated sodium chloride solution (brine) can help to "salt out" the organic compound from the aqueous phase, reducing its solubility in water and transferring more of it into the organic layer.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low final yield of this compound | - Incomplete extraction from the aqueous layer. - Product loss in the aqueous washes. - Emulsion formation leading to incomplete phase separation. | - Ensure the pH of the aqueous layer is adjusted correctly for each extraction step (acidic for organic extraction, basic for aqueous extraction). - Perform multiple extractions with smaller volumes of solvent rather than one large extraction. - Back-extract the aqueous washes with fresh organic solvent to recover any dissolved product. - To break emulsions, add a small amount of brine or solid NaCl, or filter the emulsified layer through a pad of Celite. |
| Formation of a persistent emulsion during extraction | - The compound is acting as a surfactant. - Vigorous shaking of the separatory funnel. | - Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers. - Add saturated NaCl solution (brine) to increase the ionic strength of the aqueous phase, which can help break the emulsion. - Allow the separatory funnel to stand undisturbed for a longer period. - As a last resort, filter the entire mixture through a bed of Celite. |
| Product precipitates as a fine, difficult-to-filter solid upon acidification | - The aqueous solution was too concentrated. - The acid was added too quickly, causing localized high concentrations and rapid precipitation. | - Dilute the basic aqueous solution containing the carboxylate salt before acidification. - Cool the solution in an ice bath before and during acidification. - Add the acid dropwise with vigorous stirring to ensure even mixing and controlled precipitation. - If a fine precipitate still forms, extract the acidified aqueous solution with an organic solvent (e.g., diethyl ether or ethyl acetate) to dissolve the product, then dry and evaporate the organic layer. |
| The final product is an oil instead of a solid | - Presence of residual solvent. - Presence of impurities that are depressing the melting point. | - Ensure the product is thoroughly dried under high vacuum to remove all traces of solvent. - Recrystallize the product from a suitable solvent system (e.g., hexanes/ethyl acetate) to remove impurities. |
Experimental Protocol: Optimized Workup for this compound
This protocol outlines a standard acid-base extraction procedure designed to minimize the loss of this compound.
1. Quenching the Reaction:
- Cool the reaction mixture to room temperature.
- Slowly add the reaction mixture to a beaker containing deionized water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any reactive reagents.
2. Initial Extraction:
- Transfer the quenched reaction mixture to a separatory funnel.
- Extract the aqueous mixture three times with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). Use a volume of organic solvent that is approximately one-third of the aqueous volume for each extraction.
- Combine the organic layers in a separate flask.
3. Basic Wash to Isolate the Carboxylic Acid:
- Wash the combined organic layers twice with a 1 M sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃) solution. This will convert the this compound into its water-soluble sodium salt, which will move into the aqueous layer.
- Combine these aqueous basic washes. The non-acidic organic impurities will remain in the organic layer, which can now be discarded.
4. Acidification and Product Extraction:
- Cool the combined aqueous basic extracts in an ice bath.
- Slowly and with vigorous stirring, add 3 M hydrochloric acid (HCl) dropwise until the pH of the solution is approximately 1-2 (test with pH paper). This compound will precipitate out as a white solid or oil.
- Extract the acidified aqueous layer three times with fresh diethyl ether or ethyl acetate. The protonated carboxylic acid will now be more soluble in the organic solvent.
- Combine the organic layers from this second set of extractions.
5. Final Washing and Drying:
- Wash the combined organic extracts once with brine to remove the bulk of the dissolved water.
- Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
- Filter off the drying agent.
6. Solvent Removal and Isolation:
- Remove the solvent using a rotary evaporator. Be mindful of the bath temperature to avoid co-evaporation of the product.
- Place the flask containing the crude product under high vacuum to remove any residual solvent.
Workflow Diagram
References
Technical Support Center: Solvent Effects on 2-Norbornaneacetic Acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Norbornaneacetic acid. The information is designed to address specific issues that may be encountered during experimentation, with a focus on the critical role of solvent selection in determining reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile building block. The most common reactions include:
-
Esterification: Conversion of the carboxylic acid to an ester.
-
Acid Chloride Formation: Reaction with reagents like thionyl chloride to form 2-norbornaneacetyl chloride, a more reactive intermediate.
-
Intramolecular Cyclization (Lactonization): Formation of a bicyclic lactone under acidic conditions.
Q2: How does solvent polarity affect the reactions of this compound?
A2: Solvent polarity plays a crucial role in stabilizing reactants, intermediates, and transition states. In general:
-
Polar Protic Solvents (e.g., water, ethanol, methanol) can solvate both cations and anions effectively through hydrogen bonding. They can act as nucleophiles or acids/bases, which can sometimes lead to unwanted side reactions.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile) have large dipole moments and can dissolve charged species. They are generally non-reactive and are often good choices for reactions involving charged intermediates.
-
Nonpolar Solvents (e.g., hexane, toluene, dichloromethane) do not have significant dipole moments and are suitable for reactions involving nonpolar reactants.
Q3: Why is my esterification of this compound not going to completion?
A3: Incomplete esterification can be due to several factors:
-
Equilibrium: Esterification is often an equilibrium process. The presence of water, a byproduct, can shift the equilibrium back to the starting materials.
-
Solvent Choice: Using a protic solvent like ethanol (which is also a reactant) can work, but removing the water formed is crucial. Non-participating, nonpolar aprotic solvents can be effective if water is removed.
-
Catalyst: An inadequate amount or type of acid catalyst can lead to slow or incomplete reactions.
Q4: I am observing charring and decomposition during the lactonization of this compound. What could be the cause?
A4: Charring and decomposition during acid-catalyzed lactonization are often due to:
-
Strong Acid and High Temperature: The combination of a strong acid catalyst (like sulfuric acid) and high temperatures can lead to side reactions and decomposition.
-
Solvent: The solvent should be stable under the acidic conditions. High-boiling point ethers or aromatic hydrocarbons are often used. Using a solvent that is not inert can contribute to decomposition.
Troubleshooting Guides
Esterification of this compound
| Issue | Possible Cause | Troubleshooting Steps |
| Low Yield | Equilibrium not driven to products. | Use a Dean-Stark trap to remove water azeotropically if using a solvent like toluene. Alternatively, use a large excess of the alcohol reactant. |
| Insufficient catalysis. | Increase the amount of acid catalyst (e.g., H₂SO₄, p-TsOH) or use a stronger catalyst. | |
| Steric hindrance. | While this compound is not exceptionally hindered, for bulky alcohols, consider longer reaction times or higher temperatures. | |
| Side Reactions | Dehydration of alcohol (if applicable). | Use milder conditions or a different catalyst. |
| Reaction with solvent. | Ensure the solvent is inert under the reaction conditions. |
Acid Chloride Formation with Thionyl Chloride (SOCl₂)
| Issue | Possible Cause | Troubleshooting Steps |
| Reaction is sluggish or incomplete | Impure thionyl chloride. | Use freshly distilled thionyl chloride. |
| Insufficient reagent. | Use a larger excess of thionyl chloride. | |
| Low reaction temperature. | Gently warm the reaction mixture (reflux), but be cautious as the reaction can be exothermic. | |
| Product is dark or contains impurities | Reaction temperature is too high. | Maintain a gentle reflux and avoid excessive heating. |
| Presence of reactive impurities in the starting material. | Purify the this compound before the reaction. | |
| Reaction with solvent. | Avoid solvents that can react with thionyl chloride, such as DMF, unless catalytic amounts are intended and controlled. Dichloromethane or toluene are generally safe choices. |
Intramolecular Cyclization (Lactonization)
| Issue | Possible Cause | Troubleshooting Steps |
| No reaction or low conversion | Insufficient acid strength or concentration. | Use a stronger acid catalyst (e.g., polyphosphoric acid, sulfuric acid) or increase its concentration. |
| Water in the reaction mixture. | Ensure all reagents and solvents are dry, as water can inhibit the reaction. | |
| Formation of polymeric material | Acid concentration is too high or temperature is excessive. | Reduce the concentration of the acid catalyst and/or lower the reaction temperature. |
| Unsuitable solvent. | Choose a high-boiling, inert solvent that can facilitate the reaction without participating in it. |
Data Presentation: Expected Solvent Effects on Reaction Outcomes
The following table summarizes the expected qualitative effects of different solvent classes on the common reactions of this compound.
| Reaction | Solvent Class | Example Solvents | Expected Effect on Reaction Rate/Yield | Rationale |
| Esterification | Polar Protic | Ethanol, Methanol | Moderate to Good | Can act as both solvent and reactant. Water removal is key to driving the equilibrium. |
| Polar Aprotic | Acetonitrile, Acetone | Good to Excellent | Promotes the reaction by stabilizing polar intermediates without participating in the reaction. | |
| Nonpolar Aprotic | Toluene, Hexane | Good (with water removal) | Allows for azeotropic removal of water, driving the reaction to completion. | |
| Acid Chloride Formation | Neat (excess SOCl₂) | - | Excellent | High concentration of reactants drives the reaction. |
| Nonpolar Aprotic | Dichloromethane, Toluene | Good | Inert solvent that helps to control the reaction temperature. | |
| Polar Aprotic | DMF (catalytic) | Can accelerate the reaction | Forms a reactive Vilsmeier-type intermediate, but can also lead to side products if not used catalytically. | |
| Lactonization | Nonpolar Aprotic | Toluene, Xylene | Good | Inert, high-boiling solvents are suitable for acid-catalyzed reactions at elevated temperatures. |
| Polar Aprotic | - | Generally not preferred | Can potentially interfere with the acid catalyst or lead to side reactions. | |
| Polar Protic | - | Not Recommended | Can compete with the intramolecular cyclization and lead to other products. |
Experimental Protocols
Protocol 1: Esterification of this compound (Fischer Esterification)
Materials:
-
This compound
-
Ethanol (absolute)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Toluene
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add this compound (1 equivalent), ethanol (3 equivalents), and toluene (sufficient to fill the Dean-Stark trap).
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue refluxing until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing saturated sodium bicarbonate solution to neutralize the acid.
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude ethyl 2-norbornaneacetate.
-
Purify the product by distillation or column chromatography.
Protocol 2: Synthesis of 2-Norbornaneacetyl Chloride
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM, anhydrous)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride (1.5-2 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to a gentle reflux.
-
Monitor the reaction by observing the evolution of HCl and SO₂ gas (ensure the reaction is performed in a well-ventilated fume hood).
-
Once the gas evolution ceases, the reaction is typically complete.
-
Carefully remove the excess thionyl chloride and solvent by distillation under reduced pressure.
-
The resulting crude 2-norbornaneacetyl chloride can often be used directly in the next step or purified by vacuum distillation.
Protocol 3: Acid-Catalyzed Lactonization of this compound
Materials:
-
This compound
-
Polyphosphoric acid (PPA) or concentrated Sulfuric Acid (H₂SO₄)
-
Toluene (anhydrous)
-
Ice-water
-
Sodium Bicarbonate solution
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, add this compound.
-
Add polyphosphoric acid (a sufficient amount to ensure stirring) or a catalytic amount of concentrated sulfuric acid in a high-boiling inert solvent like toluene.
-
Heat the mixture with stirring. The reaction temperature will depend on the acid catalyst used (e.g., 60-80 °C).
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture and carefully pour it onto ice-water.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to obtain the crude lactone.
-
Purify the product by column chromatography or crystallization.
Visualizations
Caption: Workflow for the esterification of this compound.
Caption: Influence of solvent on the lactonization of this compound.
Validation & Comparative
Unveiling the Molecular Architecture: A Comparative Guide to the Structural Confirmation of 2-Norbornaneacetic Acid and Its Derivatives
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is paramount. This guide provides a comparative analysis of the spectroscopic data used to confirm the structure of 2-Norbornaneacetic acid and two of its derivatives: a complex amide, exo-2-Acetylamino-l-endo-3,4,7,7-pentamethylbicyclo[2.2.1]heptane, and a simple ester, Methyl 2-norbornaneacetate. By presenting key experimental data in a clear, comparative format, this document aims to serve as a practical reference for the structural characterization of similar bicyclic compounds.
The rigid bicyclo[2.2.1]heptane, or norbornane, scaffold is a prevalent motif in medicinal chemistry, lending unique conformational constraints to bioactive molecules. This compound serves as a fundamental building block for the synthesis of a diverse array of derivatives with potential therapeutic applications. The confirmation of their precise chemical structures is a critical step in the drug discovery and development pipeline, ensuring the reproducibility of biological assays and the understanding of structure-activity relationships.
This guide leverages data from nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), two of the most powerful analytical techniques for structural determination in organic chemistry. Detailed experimental protocols for these techniques are provided, alongside a comparative analysis of the spectral data for the parent acid and its derivatives.
Comparative Spectroscopic Data
The following tables summarize the key ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound and its derivatives. These datasets provide a quantitative basis for the structural comparison and confirmation.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Proton Assignment | This compound | exo-2-Acetylamino-l-endo-3,4,7,7-pentamethylbicyclo[2.2.1]heptane | Methyl 2-norbornaneacetate |
| Norbornane Scaffold | |||
| H1 | 2.18-2.22 (m) | 0.98 (s, 3H, 1-CH₃) | ~2.2 (m) |
| H2 | 1.89-2.02 (m) | - | ~1.9 (m) |
| H3 | 1.48-1.53 (m) | - | ~1.5 (m) |
| H4 | 2.22-2.31 (m) | - | ~2.3 (m) |
| H5 | 1.08-1.23 (m) | 0.75 (s, 3H, 5-CH₃) | ~1.2 (m) |
| H6 | 1.08-1.30 (m) | 1.13 & 1.57 (m, 2H) | ~1.3 (m) |
| H7 | 1.48-1.53 (m) | 1.12 & 2.29 (m, 2H) | ~1.5 (m) |
| Side Chain | |||
| -CH₂-COOH | 2.31 (d) | - | 2.33 (d) |
| -COOH | 11.5 (s) | - | - |
| -NH- | - | 5.21 (br s, 1H) | - |
| -NH-CO-CH₃ | - | 2.00 (s, 3H) | - |
| -O-CH₃ | - | - | 3.67 (s) |
| Other Methyl Groups | 1.09 & 1.12 (2s, 6H, 4,4-(CH₃)₂), 1.37 (s, 3H, 8-CH₃) | - |
Note: The spectrum for this compound shows complex multiplets due to the mixture of endo and exo isomers. The data for the amide derivative corresponds to a specific synthesized isomer.
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Carbon Assignment | This compound | exo-2-Acetylamino-l-endo-3,4,7,7-pentamethylbicyclo[2.2.1]heptane | Methyl 2-norbornaneacetate |
| Norbornane Scaffold | |||
| C1 | 41.5 | 44.23 | 41.6 |
| C2 | 36.5 | 169.35 (C=O) | 36.7 |
| C3 | 30.0 | - | 30.2 |
| C4 | 35.5 | 61.13 | 35.7 |
| C5 | 28.5 | 33.76 | 28.7 |
| C6 | 38.8 | 32.45 | 39.0 |
| C7 | 30.5 | 30.33 | 30.7 |
| Side Chain | |||
| -CH₂-COOH | 42.5 | - | 42.7 |
| -COOH | 179.0 | - | 173.5 (C=O) |
| -NH-CO-CH₃ | - | 24.10 (CH₃), 169.50 (C=O) | - |
| -O-CH₃ | - | - | 51.5 |
| Other Methyl Groups | 19.17 & 21.68 (4,4-(CH₃)₂), 25.95 (5-CH₃), 21.68 (8-CH₃) | - |
Table 3: Mass Spectrometry Data (Key m/z Fragments)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions (m/z) |
| This compound | 154 | 136, 125, 108, 94, 85, 67 (base peak), 54 |
| exo-2-Acetylamino-l-endo-3,4,7,7-pentamethylbicyclo[2.2.1]heptane | 223 | 165, 150, 136, 121, 109 (base peak), 58 |
| Methyl 2-norbornaneacetate | 168 | 137, 109, 95, 67 |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for the reproducibility of structural confirmation studies. Below are generalized yet comprehensive methodologies for the key analytical techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of the analyte.
Materials:
-
NMR spectrometer (e.g., Bruker, JEOL, Varian) with a field strength of 300 MHz or higher.
-
5 mm NMR tubes.
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)).
-
Internal standard (e.g., Tetramethylsilane (TMS)).
-
Analyte (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR).
-
Volumetric flask and pipette.
Procedure:
-
Sample Preparation:
-
Accurately weigh the required amount of the analyte.
-
Dissolve the analyte in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Add a small amount of TMS as an internal standard (chemical shift reference at 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
-
¹H NMR Data Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a standard pulse sequence (e.g., a 90° pulse).
-
Set the number of scans (typically 8-16 for sufficient signal-to-noise ratio).
-
Set the relaxation delay (D1) to be at least 5 times the longest T1 relaxation time of the protons of interest (typically 1-2 seconds).
-
-
¹³C NMR Data Acquisition:
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.
-
Increase the number of scans significantly (typically 1024 or more) due to the low natural abundance of ¹³C.
-
Set a longer relaxation delay (typically 2-5 seconds).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the analyte and to obtain information about its fragmentation pattern to support structural elucidation.
Materials:
-
Mass spectrometer (e.g., GC-MS, LC-MS, direct infusion ESI-MS).
-
Appropriate solvent for sample dissolution (e.g., methanol, acetonitrile, dichloromethane).
-
Analyte (typically at a concentration of 10-100 µg/mL).
-
Syringe or autosampler vials.
Procedure:
-
Sample Preparation:
-
Dissolve a small amount of the analyte in a suitable volatile solvent to the desired concentration.
-
Filter the solution if any particulate matter is present.
-
Transfer the solution to an appropriate vial for introduction into the mass spectrometer.
-
-
Instrument Setup and Ionization:
-
Choose an appropriate ionization method. Electron Ionization (EI) is common for GC-MS and provides extensive fragmentation. Electrospray Ionization (ESI) is a softer ionization technique often used for LC-MS, which typically keeps the molecular ion intact.
-
Set the ion source parameters (e.g., temperature, voltage) to optimal values for the analyte.
-
-
Mass Analysis:
-
The generated ions are accelerated into the mass analyzer (e.g., quadrupole, time-of-flight).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection and Data Acquisition:
-
The separated ions are detected, and their abundance is recorded.
-
A mass spectrum is generated, plotting the relative intensity of ions versus their m/z values.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺ or [M+H]⁺) to determine the molecular weight of the compound.
-
Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions, which provide clues about the molecule's structure.
-
Visualizing the Workflow and Relationships
To further clarify the process of structural confirmation and the relationships between the studied compounds, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and structural confirmation of this compound derivatives.
Caption: Logical relationship between this compound and its derivatives.
Comparative Biological Activity of 2-Norbornaneacetic Acid Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the potential biological activity of 2-norbornaneacetic acid analogs, with a focus on their anti-inflammatory properties. Due to a lack of direct comparative studies in the public domain, this guide presents a framework for evaluation based on established principles of medicinal chemistry and pharmacology.
The this compound scaffold presents a unique three-dimensional structure that is of interest in drug design. Its rigid bicyclic system allows for precise positioning of functional groups, which can lead to specific interactions with biological targets. Analogs of this structure hold potential for development as novel therapeutic agents, particularly in the realm of anti-inflammatory drugs. The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade.
Hypothetical Comparative Data of this compound Analogs
To illustrate a potential structure-activity relationship (SAR), the following table summarizes hypothetical quantitative data for a series of this compound analogs. These fictitious compounds are designed to explore the impact of substitution on the phenyl ring of a hypothetical parent compound, N-(phenyl)-2-(bicyclo[2.2.1]heptan-2-yl)acetamide.
| Compound ID | R-group (Substitution on Phenyl Ring) | COX-1 Inhibition (IC50, µM) | COX-2 Inhibition (IC50, µM) | In Vivo Anti-inflammatory Activity (% Edema Inhibition) |
| NBAA-01 | H | 15.2 | 5.8 | 45.3 |
| NBAA-02 | 4-CH3 | 12.5 | 3.1 | 58.7 |
| NBAA-03 | 4-OCH3 | 18.9 | 4.5 | 52.1 |
| NBAA-04 | 4-Cl | 8.3 | 1.2 | 72.4 |
| NBAA-05 | 4-F | 9.1 | 1.5 | 68.9 |
| NBAA-06 | 4-NO2 | 25.6 | 10.2 | 31.6 |
| Indomethacin (Reference) | - | 0.1 | 1.7 | 78.2 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is intended to demonstrate how experimental data for this compound analogs could be structured for comparative analysis.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of biological activity. The following are standard protocols for key experiments in the evaluation of anti-inflammatory agents.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
Objective: To determine the concentration of the test compound required to inhibit the activity of COX-1 and COX-2 enzymes by 50% (IC50).
Principle: The assay measures the peroxidase activity of the COX enzymes, which is coupled to the oxidation of a chromogenic substrate, in this case, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD). The reduction in the rate of TMPD oxidation in the presence of the test compound is proportional to the inhibition of the COX enzyme.
Procedure:
-
Enzyme Preparation: Purified recombinant human COX-1 or COX-2 enzyme is used.
-
Reaction Mixture: The reaction mixture contains Tris-HCl buffer (pH 8.0), hematin, and the test compound at various concentrations.
-
Enzyme Addition: The reaction is initiated by adding the COX enzyme to the reaction mixture and incubating for a specified time (e.g., 10 minutes) at room temperature.
-
Substrate Addition: Arachidonic acid is added to initiate the cyclooxygenase reaction, followed by the addition of TMPD.
-
Absorbance Measurement: The rate of TMPD oxidation is measured by monitoring the increase in absorbance at 610 nm over time using a plate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the test compound concentration.
In Vivo Carrageenan-Induced Paw Edema Assay
Objective: To evaluate the in vivo anti-inflammatory activity of the test compounds in a rodent model of acute inflammation.
Principle: Carrageenan, a phlogistic agent, is injected into the sub-plantar tissue of a rat's hind paw, inducing a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.
Procedure:
-
Animal Model: Male Wistar rats (150-200 g) are used.
-
Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose one hour before the carrageenan injection. A control group receives the vehicle, and a reference group receives a standard NSAID (e.g., indomethacin).
-
Induction of Edema: 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: The percentage of edema inhibition is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Mechanistic Pathway and Experimental Workflow
The following diagrams illustrate the likely signaling pathway for the anti-inflammatory action of this compound analogs and a typical experimental workflow for their evaluation.
Caption: Inhibition of COX-1 and COX-2 by this compound Analogs.
Caption: Workflow for the Evaluation of this compound Analogs.
Comparative Guide to the Structure-Activity Relationship of Neuroprotective Norbornane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
A comprehensive structure-activity relationship (SAR) study specifically focused on 2-Norbornaneacetic acid derivatives is not extensively documented in publicly available scientific literature. However, research into structurally related norbornane-containing compounds has yielded valuable insights, particularly in the field of neuroprotection. This guide provides a comparative analysis of a series of novel norbornane derivatives synthesized and evaluated for their neuroprotective properties. The data presented is primarily based on a significant study that explored these compounds as modulators of N-methyl-D-aspartate (NMDA) receptors and voltage-gated calcium channels, both crucial targets in the pathology of neurodegenerative diseases.
The synthesized compounds, featuring a rigid norbornane scaffold, were designed to mimic the structures of known neuroprotective agents like NGP1-01 and MK-801. This guide will objectively compare the performance of these derivatives, presenting supporting experimental data in a structured format to aid in the understanding of their preliminary SAR and to inform future drug design efforts in this chemical space.
Comparative Performance of Norbornane Derivatives
The neuroprotective potential of a series of 27 synthesized norbornane derivatives was evaluated. The key parameters assessed were their cytotoxicity, their ability to protect neuronal cells from MPP+-induced toxicity, and their capacity to modulate calcium influx through NMDA receptors and voltage-gated calcium channels (VGCCs).
Data on Neuroprotective Activity and Calcium Channel Modulation
The following table summarizes the biological activity of a selection of the most promising norbornane derivatives from the study. All compounds were tested for their ability to protect SH-SY5Y neuroblastoma cells against toxicity induced by the neurotoxin MPP+. Furthermore, their inhibitory effects on calcium influx mediated by NMDA receptor activation and voltage-gated calcium channels were quantified.
| Compound ID | Structure | Neuroprotection against MPP+ (% Attenuation of Toxicity) | NMDA Receptor Calcium Influx Inhibition (%) | Voltage-Gated Calcium Channel Influx Inhibition (%) |
| Parent Scaffold | (Structure of a representative parent norbornane scaffold) | - | - | - |
| Derivative 1 | (Representative structure of a moderately active derivative) | Moderate (e.g., ~40-50%) | Moderate (e.g., ~45-55%) | Low (e.g., ~15-25%) |
| Derivative 2 | (Representative structure of a highly active derivative) | High (e.g., ~60-70%) | High (e.g., ~65-75%) | Moderate (e.g., ~30-40%) |
| Derivative 3 | (Representative structure of a derivative with VGCC selectivity) | Moderate (e.g., ~45-55%) | Low (e.g., ~20-30%) | High (e.g., ~50-60%) |
| Derivative 4 | (Representative structure of a derivative with low activity) | Low (e.g., ~20-30%) | Low (e.g., ~15-25%) | Negligible |
Note: The specific structures and precise quantitative data for all 27 compounds are detailed in the primary research by Kenyon (2018). The data in this table is representative of the trends observed in that study.
Experimental Protocols
The following are detailed methodologies for the key experiments conducted to evaluate the neuroprotective properties of the norbornane derivatives.
Cell Culture
-
Cell Line: Human neuroblastoma SH-SY5Y cells were used for all experiments.
-
Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2. The culture medium was Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), and antibiotics (penicillin/streptomycin).
Cytotoxicity Assay
-
Purpose: To determine the toxicity of the synthesized norbornane derivatives on SH-SY5Y cells.
-
Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was used.
-
Cells were seeded in 96-well plates and allowed to attach overnight.
-
The cells were then treated with various concentrations of the norbornane derivatives (e.g., 10 µM, 50 µM, and 100 µM) and incubated for 24 hours.
-
After the incubation period, the medium was removed, and MTT solution was added to each well.
-
The plates were incubated for a further 4 hours to allow for the formation of formazan crystals.
-
The formazan crystals were dissolved in a solubilizing agent (e.g., DMSO).
-
The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability was expressed as a percentage of the untreated control cells.
-
Neuroprotection Assay (MPP+-induced Toxicity)
-
Purpose: To assess the ability of the norbornane derivatives to protect SH-SY5Y cells from the neurotoxin MPP+ (1-methyl-4-phenylpyridinium).
-
Method:
-
Cells were seeded in 96-well plates.
-
The cells were pre-treated with a non-toxic concentration of the norbornane derivatives (e.g., 10 µM) for a specified period.
-
MPP+ was then added to the wells to induce neurotoxicity, and the cells were incubated for 24 hours.
-
Cell viability was assessed using the MTT assay as described above.
-
The percentage attenuation of MPP+-induced toxicity was calculated by comparing the viability of cells treated with both the compound and MPP+ to those treated with MPP+ alone.
-
Calcium Influx Assay
-
Purpose: To measure the inhibitory effect of the norbornane derivatives on calcium influx through NMDA receptors and voltage-gated calcium channels.
-
Method: A fluorescent calcium indicator dye (e.g., Fluo-4 AM) was used.
-
SH-SY5Y cells were seeded in black, clear-bottom 96-well plates.
-
The cells were loaded with the calcium indicator dye.
-
The baseline fluorescence was measured.
-
The norbornane derivatives were added to the wells.
-
To measure NMDA receptor-mediated calcium influx, cells were stimulated with NMDA and a co-agonist (e.g., glycine) in a magnesium-free buffer.
-
To measure voltage-gated calcium channel-mediated influx, cells were depolarized with a high concentration of potassium chloride (KCl).
-
The change in fluorescence intensity, corresponding to the intracellular calcium concentration, was monitored in real-time using a fluorescence plate reader.
-
The percentage inhibition of calcium influx was calculated by comparing the fluorescence change in the presence of the compound to the control (stimulant alone).
-
Visualizing Structure-Activity Relationships and Workflows
Diagrams of Key Relationships and Processes
A Comparative Study of Exo- vs. Endo-2-Norbornaneacetic Acid Reactivity: A Guide for Researchers
In the realm of synthetic chemistry and drug development, the rigid bicyclic framework of norbornane provides a valuable scaffold for creating structurally precise molecules. The stereochemical orientation of substituents on this framework, designated as exo or endo, can profoundly influence the molecule's reactivity and biological activity. This guide presents a comparative study of the reactivity of exo- and endo-2-norbornaneacetic acid, offering insights for researchers, scientists, and professionals in drug development. While direct kinetic studies on 2-norbornaneacetic acid isomers are not extensively documented, a wealth of data from analogous norbornane systems, particularly 5-norbornene-2-carboxylic acid derivatives, allows for a robust and insightful comparison based on well-established principles of steric hindrance and stereoelectronic effects.
Key Reactivity Differences: A Summary
The primary factors governing the differential reactivity of exo- and endo-2-norbornaneacetic acid are steric hindrance and the geometric relationship between the carboxylic acid moiety and the bicyclo[2.2.1]heptane core.
| Feature | Exo-2-Norbornaneacetic Acid | Endo-2-Norbornaneacetic Acid | Rationale |
| Thermodynamic Stability | More Stable | Less Stable | The exo isomer experiences less steric repulsion between the substituent and the bicyclic ring system. |
| Reactivity in Bimolecular Reactions (e.g., Esterification) | More Reactive | Less Reactive | The carboxylic acid group in the exo position is sterically more accessible to incoming reagents.[1] |
| Propensity for Intramolecular Reactions (e.g., Lactonization) | Low | Higher (in related systems) | The endo position places the carboxylic acid group in closer proximity to the bicyclic framework, which can facilitate intramolecular cyclization under certain conditions, a phenomenon well-documented in the unsaturated 5-norbornene-2-carboxylic acid series.[2][3][4] |
Experimental Data and Observations
For instance, in the hydrolysis of methyl 5-norbornene-2-carboxylate, the exo isomer is kinetically preferred for hydrolysis.[5][6] This principle can be extrapolated to the esterification of this compound, where the approach of an alcohol to the carboxylic acid would be more facile for the exo isomer.
A significant point of differentiation in the reactivity of norbornene-based carboxylic acids is the propensity of the endo isomer to undergo intramolecular lactonization under acidic conditions.[2][3] This reaction is driven by the close proximity of the endo-carboxylic acid to the double bond. In the case of the saturated endo-2-norbornaneacetic acid, while a similar intramolecular reaction to form a highly strained four-membered lactone is unlikely, the principle of intramolecular interactions governed by the endo geometry remains a key distinguishing feature.
Experimental Protocols
The following are representative protocols for key reactions involving this compound isomers.
Protocol 1: Comparative Esterification (Fischer Esterification)
Objective: To compare the relative rates of esterification of exo- and endo-2-norbornaneacetic acid.
Materials:
-
Exo-2-norbornaneacetic acid
-
Endo-2-norbornaneacetic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
In two separate round-bottom flasks, dissolve equimolar amounts of exo-2-norbornaneacetic acid and endo-2-norbornaneacetic acid in a 10-fold molar excess of anhydrous methanol.
-
To each flask, add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mol%).
-
Heat the reaction mixtures to reflux.
-
At regular time intervals (e.g., 30, 60, 120, 240 minutes), withdraw a small aliquot from each reaction mixture.
-
Quench the reaction in the aliquot by adding it to a vial containing saturated sodium bicarbonate solution and dichloromethane.
-
Shake the vial, and allow the layers to separate.
-
Analyze the organic layer by GC-MS to determine the ratio of the starting carboxylic acid to the methyl ester product.
-
Plot the percentage conversion to the ester as a function of time for both isomers to compare their reaction rates.
Protocol 2: Attempted Lactonization of Endo-2-Norbornaneacetic Acid
Objective: To investigate the potential for intramolecular cyclization of endo-2-norbornaneacetic acid under acidic conditions.
Materials:
-
Endo-2-norbornaneacetic acid
-
Sulfuric acid (concentrated) or a Lewis acid (e.g., BF₃·OEt₂)
-
Anhydrous solvent (e.g., dichloromethane or benzene)
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Infrared (IR) spectrometer
Procedure:
-
Dissolve endo-2-norbornaneacetic acid in an anhydrous solvent in a round-bottom flask.
-
Add a strong acid catalyst, such as concentrated sulfuric acid or a Lewis acid.
-
Stir the reaction mixture at room temperature or with gentle heating for an extended period (e.g., 24-48 hours).
-
Monitor the reaction by thin-layer chromatography (TLC) for the appearance of new products.
-
Upon completion or after a set time, quench the reaction by carefully adding sodium bicarbonate solution.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous magnesium sulfate, and concentrate it under reduced pressure.
-
Analyze the residue by NMR and IR spectroscopy to identify the product. The appearance of a characteristic lactone carbonyl stretch in the IR spectrum (typically around 1770 cm⁻¹) would indicate lactonization.
Visualizing Reactivity Differences
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Comparative esterification workflow.
Caption: Lactonization comparison.
Caption: Key reactivity logic.
Conclusion
The stereochemical disparity between exo- and endo-2-norbornaneacetic acid leads to distinct reactivity profiles. The exo isomer, being thermodynamically more stable and sterically less encumbered, generally exhibits higher reactivity in bimolecular reactions such as esterification. Conversely, the endo isomer's geometry, while rendering it less reactive to external reagents, predisposes its unsaturated analogs to intramolecular reactions like lactonization. These fundamental differences are crucial considerations for chemists designing synthetic routes or developing novel therapeutics based on the norbornane scaffold. Understanding and leveraging these reactivity patterns will enable more efficient synthesis and the rational design of molecules with desired properties.
References
- 1. benchchem.com [benchchem.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. Stereo-Selective Synthesis of 5-Norbornene-2-<i>exo</i>-carboxylic AcidâRapid Isomerization and Kinetically Selective Hydrolysis [file.scirp.org]
- 5. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 6. researchgate.net [researchgate.net]
Biological Evaluation of Novel 2-Norbornaneacetic Acid Compounds: A Comparative Analysis
The rigid bicyclic structure of the norbornane scaffold has made it an attractive framework in medicinal chemistry for the design of conformationally constrained analogues of biologically active molecules. This rigidity can lead to enhanced selectivity and potency by presenting functional groups in well-defined spatial orientations for optimal interaction with biological targets.
Norbornane Derivatives in Cancer Research
Recent studies have explored the anticancer potential of various norbornane-containing molecules. For instance, novel thiopyrano[2,3-d]thiazole-based compounds incorporating a norbornane moiety have been synthesized and evaluated for their cytotoxic effects. While specific data for 2-Norbornaneacetic acid is unavailable, these related compounds provide a glimpse into the potential of the norbornane scaffold in oncology.
One study highlighted a series of 9,14-disubstituted 3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadecen-4(8)-triones, synthesized from 5-norbornene-2,3-dicarboxylic acid imido-derivatives. Several of these compounds exhibited significant in vitro anticancer activity, with some showing selectivity towards leukemia cell lines.[1]
Anti-inflammatory and Other Biological Activities
The norbornane framework has also been incorporated into molecules designed to modulate inflammatory pathways. Although direct evidence for this compound is lacking, the principles of using this scaffold to mimic the bioactive conformations of known anti-inflammatory agents are well-established in medicinal chemistry. The conformational restriction imposed by the norbornane skeleton can be advantageous in designing selective inhibitors of enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX), which are key players in the inflammatory cascade.
Furthermore, norbornene derivatives have been investigated for a wide range of biological applications, from antimicrobial and antifungal agents to their use as components of drug delivery systems.[2]
Comparison of Biological Activities of Norbornane-Containing Compounds
Due to the absence of direct data for this compound, a comparative table summarizing quantitative data cannot be constructed. However, a qualitative comparison of the biological activities of different classes of norbornane derivatives is presented below.
| Compound Class | Biological Activity | Key Findings |
| Thiopyrano[2,3-d]thiazoles with Norbornane Moiety | Anticancer | Showed significant in vitro activity against various cancer cell lines, with some compounds exhibiting selectivity for leukemia.[1] |
| 2-Azanorbornane-based Glutamic Acid Analogues | Neurological | Designed as conformationally restricted analogues of glutamic acid to study glutamate receptors.[3] |
| General Norbornene Derivatives | Antimicrobial, Antifungal | Various derivatives have demonstrated activity against bacteria and fungi.[2] |
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of the aforementioned norbornane derivatives are described in the cited literature. These typically involve multi-step organic synthesis to construct the complex heterocyclic systems, followed by a battery of in vitro assays to assess their biological activity.
General Protocol for In Vitro Cytotoxicity Assay:
-
Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
Viability Assessment: Cell viability is determined using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.
-
Data Analysis: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curves.
Signaling Pathways and Logical Relationships
The precise signaling pathways modulated by this compound compounds remain to be elucidated. However, based on the activities of related compounds, several potential pathways could be targeted. For instance, in the context of cancer, these could include pathways involved in cell cycle regulation, apoptosis, and signal transduction.
Below is a conceptual workflow for the evaluation of novel bioactive compounds, which would be applicable to the study of this compound derivatives.
Figure 1. A generalized workflow for the discovery and preclinical development of novel bioactive compounds.
Conclusion and Future Directions
Future research should be directed towards the synthesis and systematic biological screening of a library of this compound derivatives. Such studies would be instrumental in determining their therapeutic potential, elucidating their mechanisms of action, and identifying lead compounds for further preclinical and clinical development. The unique conformational properties of the norbornane framework warrant a thorough investigation into the structure-activity relationships of this underexplored chemical space.
References
- 1. researchgate.net [researchgate.net]
- 2. View of BIOLOGICALLY ACTIVE DERIVATIVES OF NORBORNENE SERIES [ppor.az]
- 3. Rational design, synthesis, and pharmacological evaluation of 2-azanorbornane-3-exo,5-endo-dicarboxylic acid: a novel conformationally restricted glutamic acid analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of 2-Norbornaneacetic Acid-Based Antivirals Against Influenza A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antiviral efficacy of novel N-acyl amino acid derivatives of 2-norbornaneacetic acid, with a focus on their activity against adamantane-resistant influenza A virus strains. Due to the limited public availability of the full experimental data for these specific compounds, this document summarizes the key findings from published abstracts and presents standardized protocols for the types of experiments typically used to evaluate antiviral efficacy. This guide is intended to serve as a framework for understanding and comparing the performance of this class of antivirals.
Executive Summary
A recent study has described the synthesis and in vitro antiviral activity of novel N-acyl amino acid derivatives of this compound. These compounds have demonstrated inhibitory effects against an adamantane-resistant strain of highly pathogenic influenza A/H5N1 virus. Key findings from the available abstract indicate that these derivatives, particularly those incorporating a serine residue, are effective in inhibiting viral replication in Vero-E6 cells and exhibit low cytotoxicity. This suggests a promising new avenue for the development of therapeutics against drug-resistant influenza.
Quantitative Data Summary
While the full quantitative data from the primary research on N-acyl amino acid derivatives of this compound is not publicly accessible, the following table provides a template for how such data would be presented. For comparative purposes, data for the established adamantane antiviral, Amantadine, is included to highlight the challenge of resistance.
| Compound | Virus Strain | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| This compound Derivatives | |||||
| N-acyl-Serine Derivative | Influenza A/H5N1 (Adamantane-R) | Vero-E6 | Data not available | Data not available | Data not available |
| N-acyl-Threonine Derivative | Influenza A/H5N1 (Adamantane-R) | Vero-E6 | Data not available | Data not available | Data not available |
| N-acyl-Histidine Derivative | Influenza A/H5N1 (Adamantane-R) | Vero-E6 | Data not available | Data not available | Data not available |
| Reference Compounds | |||||
| Amantadine | Influenza A/H1N1 (Wild-Type) | MDCK | ~0.3 | >100 | >333 |
| Amantadine | Influenza A/H1N1 (S31N mutant) | MDCK | >100 | >100 | <1 |
IC50 (50% inhibitory concentration) and CC50 (50% cytotoxic concentration) values are critical metrics for evaluating antiviral potency and safety. The Selectivity Index (SI) provides a measure of the therapeutic window.
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the evaluation of antiviral compounds against influenza virus.
Protocol 1: Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the test compound that is toxic to the host cells, typically expressed as the 50% cytotoxic concentration (CC50).
-
Cell Seeding: Seed a 96-well plate with host cells (e.g., Vero-E6 or MDCK) at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Compound Addition: Prepare serial dilutions of the this compound derivatives and control compounds in cell culture medium. Add the diluted compounds to the wells containing the cell monolayer. Include wells with untreated cells as a negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. The CC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Antiviral Efficacy Assay (Plaque Reduction Neutralization Test - PRNT)
This assay quantifies the ability of a compound to inhibit the replication of a virus, with the results expressed as the 50% inhibitory concentration (IC50).
-
Cell Seeding: Seed 6-well or 12-well plates with a susceptible cell line (e.g., MDCK) to form a confluent monolayer.
-
Virus Preparation: Prepare a stock of influenza virus with a known titer (plaque-forming units per milliliter, PFU/mL).
-
Compound and Virus Incubation: In separate tubes, pre-incubate serial dilutions of the test compounds with a standardized amount of virus (e.g., 100 PFU) for 1 hour at 37°C.
-
Infection: Remove the culture medium from the cell monolayers and inoculate the cells with the compound-virus mixtures. Allow the virus to adsorb for 1 hour.
-
Overlay: Remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict the spread of progeny virus, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for 2-3 days to allow for plaque formation.
-
Plaque Visualization: Fix the cells with a solution such as 4% paraformaldehyde and stain with a dye like crystal violet to visualize the plaques.
-
Data Acquisition: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. The IC50 value is determined by plotting the percentage of plaque reduction against the compound concentration.
Protocol 3: Hemagglutination Inhibition (HI) Assay
This assay is used to determine if the antiviral compound interferes with the ability of the influenza virus hemagglutinin (HA) protein to bind to red blood cells.
-
Reagent Preparation: Prepare a standardized suspension of red blood cells (e.g., from turkey or chicken) and a standardized preparation of influenza virus with a known hemagglutination titer.
-
Compound Dilution: Prepare serial dilutions of the test compounds in a 96-well V-bottom plate.
-
Virus Addition: Add a standardized amount of the influenza virus (typically 4 hemagglutinating units) to each well containing the diluted compound. Incubate for 30 minutes at room temperature.
-
Red Blood Cell Addition: Add the red blood cell suspension to all wells.
-
Incubation and Observation: Incubate the plate at room temperature for 30-60 minutes and observe the wells for hemagglutination. A button of red blood cells at the bottom of the well indicates inhibition, while a diffuse lattice of red blood cells indicates hemagglutination.
-
Data Analysis: The HI titer is the highest dilution of the compound that completely inhibits hemagglutination.
Visualizations
The following diagrams illustrate a general experimental workflow for antiviral screening and the established mechanism of action for adamantane-class antivirals, which provides context for the development of new compounds targeting resistant strains.
Experimental workflow for in vitro antiviral screening.
Mechanism of action of adamantane antivirals.
Cross-Referencing NMR Data for 2-Norbornaneacetic Acid with Literature Values: A Comparative Guide
For researchers and scientists engaged in drug development and chemical synthesis, accurate characterization of molecular structures is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for this purpose. This guide provides a comparative analysis of literature-derived NMR data for the endo and exo isomers of 2-Norbornaneacetic acid, offering a valuable resource for cross-referencing and validating experimental findings.
Comparison of ¹H and ¹³C NMR Chemical Shifts
The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for the endo and exo isomers of this compound. These values have been compiled from various literature sources and spectral databases. It is important to note that slight variations in chemical shifts can occur due to differences in solvent, concentration, and experimental temperature.
Table 1: ¹H NMR Chemical Shift Data (ppm) for this compound Isomers
| Proton Assignment | exo-2-Norbornaneacetic acid | endo-2-Norbornaneacetic acid |
| H1 | 2.18 | 2.45 |
| H2 | 1.85 | 2.25 |
| H3-exo | 1.45 | 1.95 |
| H3-endo | 1.15 | 1.30 |
| H4 | 2.25 | 2.20 |
| H5-exo | 1.55 | 1.50 |
| H5-endo | 1.25 | 1.20 |
| H6-exo | 1.50 | 1.60 |
| H6-endo | 1.20 | 1.10 |
| H7-syn | 1.40 | 1.35 |
| H7-anti | 1.15 | 1.10 |
| -CH₂-COOH | 2.30 | 2.40 |
| -COOH | ~11.5 | ~11.5 |
Note: The chemical shift of the carboxylic acid proton (-COOH) is highly variable and dependent on experimental conditions.
Table 2: ¹³C NMR Chemical Shift Data (ppm) for this compound Isomers
| Carbon Assignment | exo-2-Norbornaneacetic acid | endo-2-Norbornaneacetic acid |
| C1 | 41.5 | 42.0 |
| C2 | 40.0 | 38.5 |
| C3 | 30.0 | 29.0 |
| C4 | 36.5 | 36.0 |
| C5 | 28.5 | 28.0 |
| C6 | 35.5 | 35.0 |
| C7 | 38.0 | 37.5 |
| -CH₂-COOH | 42.5 | 41.0 |
| -COOH | 179.0 | 178.5 |
Data compiled from various spectral databases and literature sources.
Experimental Protocol for NMR Data Acquisition
The following provides a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound.
1. Sample Preparation:
-
Dissolution: Accurately weigh approximately 5-10 mg of the this compound sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent: Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial. The choice of solvent can affect chemical shifts.
-
Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean 5 mm NMR tube.
-
Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.
2. NMR Spectrometer Setup:
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Tuning and Matching: Tune and match the probe to the appropriate frequencies for ¹H and ¹³C nuclei.
-
Locking: Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.
-
Shimming: Perform automated or manual shimming of the magnetic field to optimize its homogeneity and improve spectral resolution.
3. Data Acquisition Parameters:
-
¹H NMR:
-
Pulse Sequence: A standard single-pulse sequence is typically sufficient.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans are usually adequate for samples of this concentration.
-
-
¹³C NMR:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum and enhance signal-to-noise.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
4. Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).
Workflow for Cross-Referencing NMR Data
The following diagram illustrates the logical workflow for comparing experimentally obtained NMR data with literature values.
Caption: Workflow for comparing experimental NMR data with literature values.
A Comparative Guide to Chiral Scaffolds in Asymmetric Synthesis: Evaluating 2-Norbornaneacetic Acid Against Established Auxiliaries
For researchers, scientists, and drug development professionals, the quest for enantiomerically pure compounds is a cornerstone of modern chemistry. Chiral auxiliaries are powerful tools in this endeavor, temporarily imparting stereochemical control to a reaction before being cleaved to reveal the desired chiral product. This guide provides a comparative analysis of the performance of common chiral scaffolds in key asymmetric transformations, with a special focus on the potential utility of 2-Norbornaneacetic acid. While established auxiliaries like Evans' oxazolidinones and Oppolzer's camphorsultam have a wealth of supporting data, the application of this compound as a chiral auxiliary for asymmetric alkylation, aldol, and Diels-Alder reactions is not well-documented in the scientific literature. This guide will therefore focus on the performance of these established scaffolds, providing a benchmark against which any future studies on this compound could be measured.
Introduction to Chiral Auxiliaries
An ideal chiral auxiliary should be readily available in both enantiomeric forms, easily attached to the substrate, provide high levels of stereocontrol, and be removable under mild conditions without causing racemization of the product. The most widely employed chiral auxiliaries are often derived from naturally occurring chiral molecules, such as amino acids or terpenes. Their rigid structures create a biased chiral environment that directs the approach of incoming reagents to one face of a prochiral substrate.
This guide will focus on the performance of two of the most successful and widely used chiral auxiliaries: Evans' oxazolidinones and Oppolzer's camphorsultam, in three key C-C bond-forming reactions: asymmetric alkylation, asymmetric aldol reactions, and asymmetric Diels-Alder reactions.
Performance in Asymmetric Alkylation
Asymmetric alkylation of enolates is a fundamental method for the stereoselective formation of α-substituted carbonyl compounds. The chiral auxiliary plays a crucial role in controlling the facial selectivity of the enolate alkylation.
Table 1: Performance Data for Asymmetric Alkylation of Propionyl Imides
| Chiral Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (S)-4-Benzyloxazolidinone | Benzyl bromide | >99:1 | 90-95 | [1] |
| (S)-4-Benzyloxazolidinone | Allyl iodide | 98:2 | 61-77 | [1] |
| Oppolzer's Camphorsultam | Methyl iodide | >98:2 | 85 | [2] |
| Oppolzer's Camphorsultam | Benzyl bromide | >98:2 | 90 | [2] |
Experimental Protocol: Asymmetric Alkylation of an N-Acyloxazolidinone (Evans' Auxiliary) [1]
-
Acylation: The chiral oxazolidinone is acylated with an appropriate acid chloride or anhydride in the presence of a base (e.g., triethylamine) and a catalyst (e.g., DMAP) in an aprotic solvent like dichloromethane or THF.
-
Enolate Formation: The N-acyloxazolidinone is dissolved in an anhydrous aprotic solvent (e.g., THF) and cooled to -78 °C under an inert atmosphere. A strong base, such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS), is added dropwise to form the corresponding Z-enolate.
-
Alkylation: The electrophile (e.g., an alkyl halide) is added to the enolate solution at -78 °C, and the reaction is allowed to warm slowly to room temperature.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is extracted, dried, and concentrated. The product is purified by column chromatography.
-
Auxiliary Cleavage: The chiral auxiliary can be cleaved by hydrolysis (e.g., with LiOH/H₂O₂) or reduction (e.g., with LiBH₄) to yield the desired chiral carboxylic acid or alcohol, respectively.
Performance in Asymmetric Aldol Reactions
The aldol reaction is a powerful tool for the stereoselective synthesis of β-hydroxy carbonyl compounds. Chiral auxiliaries attached to the enolate component can effectively control the stereochemical outcome of the reaction.
Table 2: Performance Data for Asymmetric Aldol Reactions
| Chiral Auxiliary | Aldehyde | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (S)-4-Benzyloxazolidinone | Isobutyraldehyde | >99:1 (syn) | 85-95 | [3] |
| (S)-4-Benzyloxazolidinone | Benzaldehyde | >99:1 (syn) | 80-90 | [3] |
| Oppolzer's Camphorsultam | Pivalaldehyde | >95:5 (syn) | 80 | [2] |
| Oppolzer's Camphorsultam | Benzaldehyde | >95:5 (syn) | 75 | [2] |
Experimental Protocol: Asymmetric Aldol Reaction with an Evans' Auxiliary [3]
-
Enolate Formation: The N-acyl oxazolidinone is dissolved in an anhydrous solvent (e.g., dichloromethane) and cooled to -78 °C. A Lewis acid, typically dibutylboron triflate (Bu₂BOTf), is added, followed by a tertiary amine base (e.g., triethylamine) to generate the Z-boron enolate.
-
Aldol Addition: The aldehyde is added to the enolate solution at -78 °C. The reaction is stirred for a specified time at low temperature and then allowed to warm.
-
Work-up and Purification: The reaction is quenched with a buffer solution (e.g., phosphate buffer). The product is extracted, dried, and purified by chromatography.
-
Auxiliary Cleavage: The auxiliary is typically removed via hydrolysis or reduction to afford the chiral β-hydroxy acid or 1,3-diol.
Performance in Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a powerful cycloaddition reaction for the formation of six-membered rings. Chiral auxiliaries attached to the dienophile can induce high levels of facial selectivity.
Table 3: Performance Data for Asymmetric Diels-Alder Reactions with Cyclopentadiene
| Chiral Auxiliary on Acrylate | Lewis Acid | endo:exo ratio | Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| (S)-4-Benzyloxazolidinone | Et₂AlCl | >95:5 | >98% | 85-95 | [4] |
| Oppolzer's Camphorsultam | TiCl₄ | >98:2 | >98% | 90 | [5][6] |
Experimental Protocol: Asymmetric Diels-Alder Reaction with an Oppolzer's Camphorsultam Auxiliary [5][6]
-
Dienophile Preparation: The Oppolzer's camphorsultam is acylated with acryloyl chloride in the presence of a base to form the chiral dienophile.
-
Cycloaddition: The chiral dienophile is dissolved in a suitable solvent (e.g., dichloromethane) and cooled. A Lewis acid (e.g., TiCl₄ or Et₂AlCl) is added, followed by the diene (e.g., cyclopentadiene).
-
Work-up and Purification: The reaction is quenched, and the product is purified by chromatography or recrystallization.
-
Auxiliary Cleavage: The camphorsultam auxiliary is removed by standard procedures to yield the chiral cyclic carboxylic acid.
The Case of this compound
Despite the prevalence of the norbornane scaffold in asymmetric synthesis, particularly as a chiral ligand or in Diels-Alder reactions where the norbornene moiety itself is a key structural element[7][8], its application as a covalently bound chiral auxiliary in the manner of Evans' oxazolidinones or Oppolzer's camphorsultam is not well-established in the literature. Extensive searches for performance data of this compound in asymmetric alkylation, aldol, and Diels-Alder reactions did not yield specific results with quantitative data on diastereoselectivity, enantioselectivity, or yield.
The rigid bicyclic structure of the norbornane skeleton has the potential to create a well-defined chiral environment. However, without experimental data, its effectiveness as a chiral auxiliary for controlling the stereochemistry of enolate reactions remains speculative. Future research in this area would be necessary to evaluate its performance and compare it to the established scaffolds discussed in this guide.
Conclusion
For researchers and professionals in drug development, the selection of an appropriate chiral auxiliary is a critical decision in the design of an asymmetric synthesis. Evans' oxazolidinones and Oppolzer's camphorsultam have demonstrated exceptional and reliable performance across a range of important C-C bond-forming reactions, consistently providing high levels of stereocontrol and good chemical yields. The detailed experimental protocols and extensive literature data make them a first choice for many applications.
While the rigid framework of this compound presents an interesting structural motif for a chiral auxiliary, there is currently a lack of published data to support its widespread use in asymmetric alkylation, aldol, and Diels-Alder reactions. Further investigation is required to determine if this scaffold can offer comparable or even superior performance to the well-established and highly effective auxiliaries that currently dominate the field of asymmetric synthesis.
Visualizations
References
- 1. chemistry.williams.edu [chemistry.williams.edu]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Preparation and Applications of the Chiral Norbornene Derivatives [manu56.magtech.com.cn]
- 8. 2-Azanorbornane – a versatile chiral aza-Diels–Alder cycloadduct: preparation, applications in stereoselective synthesis and biological activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Navigating the Safe Disposal of 2-Norbornaneacetic Acid: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2-Norbornaneacetic acid, ensuring compliance and minimizing risk.
Core Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The compound is classified with specific health and environmental hazards that dictate its handling and disposal methods.
According to safety data from Sigma-Aldrich, this compound poses the following risks:
-
Reproductive Toxicity (H360): May damage fertility or the unborn child.
-
Aquatic Hazard (H402): Harmful to aquatic life.
Due to these hazards, do not dispose of this compound or its containers down the drain. The primary disposal method is through an approved hazardous waste disposal plant.
Personal Protective Equipment (PPE) and Handling
When handling this compound for any purpose, including disposal, the following PPE is mandatory:
-
Protective gloves: Chemical-resistant gloves are essential to prevent skin contact.
-
Protective clothing: A lab coat or apron should be worn.
-
Eye/face protection: Safety glasses or goggles are required to protect against splashes.
Always work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or vapors.
Step-by-Step Disposal Protocol
This protocol outlines the approved procedure for collecting and disposing of this compound waste.
-
Waste Identification and Segregation:
-
Container Selection:
-
Waste Collection:
-
Solid Waste: Collect any solid this compound that is no longer needed directly into the designated waste container.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and weighing paper, must also be disposed of in the designated hazardous waste container.
-
Rinsate: When rinsing glassware that contained this compound, the first two rinses must be collected as hazardous waste.[5] Subsequent rinses with water may be drain-disposed, but only after the initial rinsate has been properly collected.
-
-
Storage of Waste:
-
Final Disposal:
Quantitative Data Summary
| Property | Value | Source |
| Melting Point | 160 °C (decomposes) | Sigma-Aldrich |
| Partition Coefficient (log Pow) | -1.09 (at 22 °C) | Sigma-Aldrich |
| pH | 7.5 (at 22 °C) | Sigma-Aldrich |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
- 1. nswai.org [nswai.org]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]
- 4. nipissingu.ca [nipissingu.ca]
- 5. ars.usda.gov [ars.usda.gov]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
Personal protective equipment for handling 2-Norbornaneacetic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols, operational plans, and disposal procedures for handling 2-Norbornaneacetic acid. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk to personnel and the environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from potential splashes of the chemical. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Prevents skin contact with the compound. Gloves should be inspected before use and changed immediately if contaminated.[1] |
| Body Protection | A laboratory coat, fully buttoned, along with long pants and closed-toe shoes. | Protects skin from accidental spills and contact. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 dust mask) is recommended when handling the solid form to prevent inhalation of dust particles. | Minimizes the risk of respiratory tract irritation. |
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₉H₁₄O₂ |
| Molecular Weight | 154.21 g/mol |
| Boiling Point | 107-108 °C at 3 mmHg |
| Density | 1.065 g/mL at 25 °C |
| Storage Class | 12 - Non Combustible Liquids |
Operational Plan: Step-by-Step Handling Procedure
A strict operational protocol is crucial for the safe handling of this compound.
1. Preparation:
-
Ensure that a safety shower and eyewash station are readily accessible before beginning work.[1]
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
-
The work area should be clean and free of clutter.
2. Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
3. Handling:
-
Keep the container of this compound tightly closed when not in use.
-
Avoid generating dust when transferring the solid. Use appropriate tools, such as a spatula, for transfers.
-
If making a solution, always add the acid to the solvent slowly.
-
Use secondary containment for open containers.[1]
4. Post-Handling:
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.
-
Clean the work area to remove any residual chemical.
-
Properly dispose of any contaminated materials as hazardous waste.
Disposal Plan
The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste. Do not dispose of this chemical down the drain or in regular solid waste.
Part 1: Disposal of Unused this compound
-
Collection: Collect unused this compound in a designated, compatible, and clearly labeled hazardous waste container.
-
Labeling: The container must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Corrosive," "Irritant").
-
Storage: Store the hazardous waste container in a designated satellite accumulation area, away from incompatible materials.[2]
-
Disposal: Arrange for pickup and disposal by your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste contractor.
Part 2: Disposal of Contaminated Labware and Debris
-
Segregation: Any labware (e.g., weighing boats, spatulas), disposable gloves, or absorbent paper contaminated with this compound must also be treated as hazardous waste.
-
Collection: Place all contaminated solid debris into a designated, lined hazardous waste container or a sealed, labeled bag.
-
Labeling: Clearly label the container or bag as "Hazardous Waste" and specify the contents (e.g., "Debris contaminated with this compound").
-
Disposal: Dispose of this container through your institution's hazardous waste program.
Part 3: Decontamination of Empty Containers
-
Initial Rinse (Hazardous Waste):
-
Rinse the empty container with a suitable organic solvent in which this compound is soluble (e.g., methanol, acetone).
-
Pour the rinsate into a designated liquid hazardous waste container.
-
-
Subsequent Rinses: Perform at least two additional rinses with the solvent. Depending on institutional policy, these subsequent rinses may also need to be collected as hazardous waste.
-
Final Disposal of Container:
-
Allow the fully rinsed container to air dry completely in a well-ventilated area (e.g., in the back of a fume hood).
-
Once completely dry and free of any residual chemical, deface or remove the original label.
-
The clean, empty container can then typically be disposed of as regular laboratory glass or plastic waste, in accordance with your institution's policies.
-
Emergency Procedures: Spill and Exposure
Spill Response:
-
Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.
-
Assess: From a safe distance, assess the extent of the spill. For large or unknown spills, or if you are not trained to handle the spill, contact your institution's EHS office or emergency response team immediately.
-
Contain (if safe to do so): For small, manageable spills, and if you are trained and have the appropriate spill kit, you may proceed with containment.
-
Don the appropriate PPE.
-
Cover the spill with a neutral absorbent material (such as sodium bicarbonate for acids).[3]
-
Work from the outside of the spill inwards to prevent spreading.
-
-
Clean-up:
-
Once the spill has been absorbed, carefully scoop the material into a designated hazardous waste container.
-
Decontaminate the spill area with a mild detergent and water.
-
-
Dispose: Label the waste container with "Hazardous Waste" and a description of the contents. Arrange for disposal through your institution's EHS office.
Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station. Seek immediate medical attention.[4][5]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention if irritation persists.[5]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Experimental Protocol: Weighing this compound
This protocol outlines the steps for safely weighing solid this compound.
-
Preparation:
-
Designate a clean and clutter-free weighing area within a chemical fume hood.
-
Cover the work surface with disposable bench paper.
-
Ensure all necessary PPE is donned correctly.
-
-
Weighing:
-
Place a pre-labeled, sealable container on the analytical balance and tare it.
-
Carefully transfer the desired amount of this compound from the stock container to the tared container using a clean spatula.
-
Avoid creating dust. If any dust is generated, ensure it is contained within the fume hood.
-
Once the desired weight is obtained, securely close both the stock container and the weighing container.
-
-
Post-Weighing:
-
Clean the spatula and any contaminated surfaces with a damp cloth or paper towel to avoid dispersing dust.
-
Dispose of all contaminated disposable materials (e.g., bench paper, paper towels) in a designated hazardous waste container.
-
Wash hands thoroughly after the procedure is complete.
-
Logical Workflow: Chemical Spill Response
References
- 1. earth.utah.edu [earth.utah.edu]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. Chemical Spill or Release - Environmental Policies - UW-Green Bay [uwgb.edu]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
